molecular formula C5H9NO4 B1663856 O-Acetylserine CAS No. 5147-00-2

O-Acetylserine

Katalognummer: B1663856
CAS-Nummer: 5147-00-2
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: VZXPDPZARILFQX-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-acetyl-L-serine is an acetyl-L-serine where the acetyl group is attached to the side-chain oxygen. It is an intermediate in the biosynthesis of the amino acid cysteine in bacteria. It has a role as a bacterial metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester and an acetyl-L-serine. It is a tautomer of an O-acetyl-L-serine zwitterion.
O-Acetylserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
O-acetyl-L-serine has been reported in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
RN given refers to (DL)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-3-acetyloxy-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPDPZARILFQX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904718
Record name O-Acetyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Acetylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5147-00-2, 25248-96-8
Record name O-Acetyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5147-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Acetylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-O-acetylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-acetyl-L-serine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name O-Acetyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ACETYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name O-Acetylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

O-Acetylserine in Plant Sulfur Assimilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: O-acetylserine (OAS) is a pivotal metabolite in plant biology, occupying a central nexus between carbon, nitrogen, and sulfur metabolism. Primarily known as the direct precursor for cysteine biosynthesis, its role extends far beyond that of a simple metabolic intermediate. OAS functions as a critical signaling molecule, orchestrating the plant's response to sulfur availability. Under sulfur-deficient conditions, OAS accumulates and triggers a comprehensive transcriptional reprogramming, upregulating genes involved in sulfate (B86663) uptake, reduction, and assimilation. This response is mediated through a conserved set of genes known as the "OAS cluster." Furthermore, the dynamic formation and dissociation of the cysteine synthase complex, regulated by OAS and sulfide (B99878) levels, provides a sophisticated mechanism for fine-tuning cysteine production to meet metabolic demand. This guide provides an in-depth examination of the multifaceted functions of OAS, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and signaling pathways.

Introduction: The Centrality of Sulfur in Plant Metabolism

Sulfur is an essential macronutrient for plants, constituting a core component of vital organic molecules. It is found in the amino acids cysteine and methionine, which are not only fundamental building blocks for proteins but also precursors for a vast array of essential compounds, including glutathione (B108866), S-adenosylmethionine (SAM), coenzymes, and various secondary metabolites involved in plant defense.[1][2] The assimilation of inorganic sulfate from the soil into these organic forms is a cornerstone of plant primary metabolism. The entry point of reduced sulfur (sulfide) into the organic framework is the synthesis of cysteine. This reaction, which combines sulfide with a carbon-nitrogen backbone, is therefore a critical regulatory checkpoint in the entire sulfur assimilation pathway. The molecule providing this backbone is this compound (OAS), positioning it at the heart of this metabolic process.[3]

The Core Biochemical Function of OAS: Cysteine Biosynthesis

The synthesis of cysteine from inorganic sulfide is a two-step enzymatic process that occurs in the cytosol, plastids, and mitochondria to support protein synthesis in each compartment.[4][5][6]

Synthesis of this compound (OAS)

The first step is the acetylation of L-serine, catalyzed by the enzyme serine acetyltransferase (SAT or SERAT). This reaction utilizes acetyl-CoA as the acetyl group donor, effectively activating the hydroxyl group of serine for the subsequent nucleophilic attack by sulfide.[7][8][9]

Reaction: L-Serine + Acetyl-CoA → O-Acetyl-L-serine + CoA

Cysteine Synthesis from OAS

In the second and final step, the enzyme this compound (thiol) lyase (OAS-TL or OASS), also known as cysteine synthase, catalyzes the incorporation of sulfide into OAS to form L-cysteine, releasing acetate.[3][7][8] This reaction marks the fixation of inorganic sulfur into an organic molecule.[10]

Reaction: O-Acetyl-L-serine + S²⁻ → L-Cysteine + Acetate

The Cysteine Synthase Complex (CSC): A Regulatory Hub

In both plants and bacteria, SAT and OAS-TL do not function merely as independent enzymes; they physically associate to form a hetero-oligomeric enzyme complex known as the cysteine synthase complex (CSC).[11][12][13][14] This complex is a key regulatory feature of the pathway, acting as a molecular sensor that modulates cysteine synthesis in response to the availability of its precursors.[14][15]

  • Structure: The plant CSC is typically composed of a hexameric SAT core associated with three OAS-TL homodimers.[15][16] The C-terminal tail of the SAT protein is critical for the interaction with the active site of OAS-TL.[15][16][17]

  • Regulation by Ligands: The stability of the CSC is dynamically regulated by the concentrations of OAS and sulfide.

    • Sulfide (S²⁻): Promotes and stabilizes the formation of the complex.[7][12]

    • This compound (OAS): At elevated concentrations, OAS triggers the dissociation of the complex into its free enzyme components.[7][8][12]

  • Activity Modulation: The association state of the complex directly impacts the catalytic activity of its constituent enzymes.

    • SAT in the CSC: When complexed with OAS-TL, SAT is stabilized and its activity is enhanced. It also becomes less sensitive to feedback inhibition by cysteine.[7][15][18]

    • OAS-TL in the CSC: In contrast, OAS-TL is catalytically inactive when bound within the complex.[7][15][18] It is fully active only in its free dimeric form.[7][18]

This regulatory mechanism allows the cell to maintain metabolic homeostasis. When sulfide is abundant, the CSC is stable, promoting the synthesis of the carbon backbone (OAS) while keeping the final cysteine synthesis step in check. When sulfide levels drop, OAS accumulates, causing the complex to dissociate. This releases active OAS-TL dimers, which can then efficiently scavenge the available sulfide to produce cysteine.[7][12]

CSC_Regulation cluster_CSC Cysteine Synthase Complex (CSC) cluster_Free Free Enzymes CSC SAT (Active) + OAS-TL (Inactive) SAT Free SAT CSC->SAT Dissociation OASTL Free OAS-TL (Active) CSC->OASTL Dissociation OAS This compound (OAS) CSC->OAS SAT->CSC Association SAT->OAS OASTL->CSC Association Cysteine Cysteine OASTL->Cysteine Sulfide Sulfide (S²⁻) Sulfide->CSC Promotes Sulfide->OASTL OAS->SAT Promotes OAS->OASTL Promotes OAS->OASTL Serine Serine + Acetyl-CoA

Caption: Regulation of the Cysteine Synthase Complex (CSC) by OAS and sulfide levels.

OAS as a Regulatory Signaling Molecule

Beyond its role as a cysteine precursor, OAS is a key signaling molecule that informs the plant of its internal sulfur status.[18][19] This signaling function is particularly evident under conditions of sulfur deprivation.

OAS Accumulation and Transcriptional Response

When plants experience sulfur deficiency, the supply of sulfide for cysteine synthesis diminishes. However, the synthesis of OAS from serine and acetyl-CoA continues, leading to a rapid and significant accumulation of OAS within the cells.[19][20][21] This accumulation acts as a signal that initiates a broad transcriptional response to counteract the nutrient stress.[20][22] Plants treated externally with OAS, or those engineered to overproduce it internally, exhibit a gene expression profile that mimics the response to sulfur starvation, providing strong evidence for its signaling role.[18][19][20][21]

The "OAS Cluster"

A core component of the OAS-mediated transcriptional response is the induction of a small, tightly co-regulated set of genes, often referred to as the "OAS cluster".[20][21][23][24] While the exact composition can vary slightly between studies, a set of six genes is consistently identified in Arabidopsis thaliana as being highly responsive to OAS accumulation, irrespective of the overall sulfur status of the plant.[21][22] These include:

  • SULFUR DEFICIENCY INDUCED 1 & 2 (SDI1, SDI2): Regulatory proteins that interact with transcription factors to repress the synthesis of sulfur-rich secondary metabolites (glucosinolates), thereby conserving sulfur for primary metabolism.[20][25]

  • LSU1 (LOW SULFUR INDUCED 1): A gene of the LSU-like family, implicated in responses to various stresses, including sulfur deficiency.[20][21]

  • APR3 (ADENOSINE 5'-PHOSPHOSULFATE REDUCTASE 3): An isoform of a key enzyme in the sulfate reduction pathway.[20][21]

  • SHM7/MSA1 (SERINE HYDROXYMETHYLTRANSFERASE 7 / MORE SULFUR ACCUMULATION 1): A nuclear-localized enzyme involved in one-carbon metabolism, which has regulatory functions under sulfur deprivation.[20][21]

  • GGCT2;1 (ChaC-like protein): An enzyme involved in the glutathione degradation pathway, potentially playing a role in recycling cysteine from glutathione.[20][26]

Transcriptional Regulation of Sulfur Metabolism

The accumulation of OAS under sulfur starvation leads to the upregulation of the entire sulfate assimilation pathway. This includes increased expression of:

  • Sulfate Transporters (SULTR): Genes responsible for sulfate uptake from the soil.[3]

  • ATP Sulfurylase (ATPS): The enzyme catalyzing the first step of sulfate activation.[8]

  • APS Reductase (APR): The rate-limiting enzyme in the sulfate reduction pathway.[8][19]

This coordinated upregulation ensures that the plant enhances its capacity to acquire and reduce sulfate to counteract the deficiency. The transcription factor SLIM1/EIL3 has been identified as a master regulator of the sulfur deficiency response, and many of the OAS-responsive genes, including those in the OAS cluster, are regulated by it.[19][20][24][27]

OAS_Signaling cluster_OAS OAS Cluster Genes S_deficiency Sulfur Deficiency Sulfide_low Low Sulfide (S²⁻) S_deficiency->Sulfide_low leads to OAS_acc OAS Accumulation (Signal) Sulfide_low->OAS_acc causes SLIM1 SLIM1 / EIL3 Transcription Factor OAS_acc->SLIM1 activates S_uptake Sulfate Uptake (SULTR genes) S_uptake->Sulfide_low restores sulfide S_reduction Sulfate Reduction (APR, SiR genes) S_reduction->Sulfide_low restores sulfide SDI1 SDI1/SDI2 LSU1 LSU1 APR3 APR3 SHM7 SHM7 GGCT2_1 GGCT2;1 SLIM1->S_uptake induces SLIM1->S_reduction induces SLIM1->SDI1 induces SLIM1->LSU1 induces SLIM1->APR3 induces SLIM1->SHM7 induces SLIM1->GGCT2_1 induces

Caption: OAS signaling pathway under sulfur deficiency.

Crosstalk with Other Metabolic and Signaling Pathways

The central position of OAS facilitates significant crosstalk between sulfur assimilation and other key cellular processes.

  • Nitrogen and Carbon Metabolism: The synthesis of OAS directly links sulfur metabolism to nitrogen and carbon pathways through its precursors, serine (derived from glycolysis/photorespiration) and acetyl-CoA (derived from pyruvate (B1213749) oxidation).[20] The regulation of OAS levels is therefore crucial for coordinating the metabolic flux between these major pathways.

  • Stress Responses: OAS accumulation is not limited to sulfur deficiency; it also occurs under other stress conditions, such as oxidative stress and treatment with methyl-jasmonate.[20] This suggests that OAS may act as a broader stress signal, potentially to increase the production of sulfur-containing defense compounds like glutathione.

  • Hormonal Signaling: Sulfur metabolism is interconnected with ethylene (B1197577) signaling.[1][28] Cysteine is the precursor for methionine, which is subsequently converted to S-adenosylmethionine (SAM), the direct precursor for ethylene biosynthesis.[1][2] Therefore, the regulation of cysteine synthesis by OAS can directly influence the production of this critical plant hormone.

Quantitative Data Summary

The regulation of sulfur assimilation is underpinned by the specific biochemical properties of its enzymes and the dynamic concentrations of its intermediates.

Table 1: Kinetic Properties of this compound (thiol) Lyase (OAS-TL) Isoforms from Arabidopsis thaliana Data synthesized from studies on recombinant proteins to highlight differences between cellular compartments.

ParameterCytosolic (OAS-TL A)Plastidial (OAS-TL B)Mitochondrial (OAS-TL C)Reference
Apparent Km (Sulfide) 3 - 6 µM3 - 6 µM3 - 6 µM[10][29]
Apparent Km (OAS) ~690 µM~310 µM~410 µM[10][29]
Specific Activity ~900 µmol min⁻¹ mg⁻¹~550 µmol min⁻¹ mg⁻¹~800 µmol min⁻¹ mg⁻¹[10]

Table 2: Dissociation Constants (Kd) Related to the Cysteine Synthase Complex (CSC) Illustrates the affinity of interactions governing complex formation and dissociation.

Interacting MoleculesSpeciesKd ValueMethodNoteReference
OAS and the CSCArabidopsis thaliana~50 - 80 µMKinetic AnalysisKd for OAS-triggered dissociation[30]
At-OASS and At-SAT C-terminal peptideArabidopsis thaliana13.5 µM / 28.4 µMITCNegative cooperativity observed[16]
Soybean SAT and OASSGlycine max0.3 nM, 7.5 nM, 78 nMITCThree distinct binding events (negative cooperativity)[15]

Table 3: Representative Concentrations of this compound and Cysteine in Plant Tissues Concentrations are highly variable depending on species, tissue, developmental stage, and nutrient status.

MetabolitePlant/TissueConditionConcentration RangeReference
This compound (OAS) Arabidopsis leavesSulfur-sufficientLow / Undetectable[21]
Arabidopsis leavesSulfur-deficientAccumulates significantly[20][21]
Lupinus angustifolius embryoTransgenic (SAT overexpression)~ 20 nmol g⁻¹ FW[31]
Cysteine Lupinus angustifolius embryoWild Type~ 50 nmol g⁻¹ FW[31]
Lupinus angustifolius embryoTransgenic (SAT overexpression)~ 250 nmol g⁻¹ FW[31]

Key Experimental Protocols

Accurate quantification of OAS and the activity of related enzymes is fundamental to studying sulfur assimilation.

Protocol: Quantification of this compound by HPLC

This method allows for the sensitive detection and quantification of OAS in plant extracts.

  • Sample Collection and Homogenization:

    • Harvest plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction:

    • Add 5-10 volumes of 0.1 M HCl to the powdered tissue.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for analysis.

  • Derivatization (Pre-column):

    • Note: OAS can be analyzed directly, but derivatization enhances sensitivity and separation for many amino acids. For specific OAS analysis without derivatization, a suitable column and detection method (e.g., MS) is required. The following describes a common method for general amino acid analysis that includes OAS.

    • Take an aliquot of the acidic extract and neutralize or adjust the pH according to the derivatization kit manufacturer's instructions (e.g., using AccQ-Tag or similar reagents).

    • Perform the derivatization reaction as per the protocol, which typically involves incubation at an elevated temperature for a short period.

  • HPLC Analysis:

    • System: A standard HPLC system equipped with a fluorescence or UV detector.

    • Column: A C18 reverse-phase column suitable for amino acid analysis (e.g., Waters AccQ-Tag column).

    • Mobile Phase: A gradient of two solvents is typically used. For example:

      • Solvent A: Acetate-phosphate buffer.

      • Solvent B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over 20-40 minutes to separate the derivatized amino acids.

    • Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification:

    • Run an authentic OAS standard to determine its retention time.

    • Create a standard curve using known concentrations of the OAS standard.

    • Calculate the concentration in the plant sample by comparing the peak area to the standard curve, accounting for dilution factors and the initial fresh weight of the tissue.

HPLC_Workflow start 1. Sample Collection (Flash-freeze in liquid N₂) grind 2. Homogenization (Grind to fine powder) start->grind extract 3. Acid Extraction (0.1 M HCl, on ice) grind->extract centrifuge 4. Centrifugation (14,000 x g, 4°C) extract->centrifuge supernatant 5. Collect Supernatant (Contains OAS) centrifuge->supernatant derivatize 6. Derivatization (Optional) (e.g., AccQ-Tag) supernatant->derivatize hplc 7. HPLC Separation (C18 Reverse-Phase Column) derivatize->hplc detect 8. Detection (Fluorescence / UV / MS) hplc->detect quantify 9. Quantification (Compare to standard curve) detect->quantify

Caption: Experimental workflow for the quantification of this compound by HPLC.

Protocol: Assay of this compound (thiol) Lyase (OAS-TL) Activity

This assay measures the rate of cysteine formation from OAS and sulfide. Cysteine is quantified colorimetrically after reaction with acid ninhydrin (B49086).

  • Protein Extraction:

    • Homogenize fresh or frozen plant tissue in 3 volumes of ice-cold extraction buffer (e.g., 50 mM K-phosphate pH 8.0, 10 mM DTT, 1 mM EDTA, 10% glycerol).

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Use the resulting supernatant as the crude enzyme extract. Determine its total protein concentration (e.g., via Bradford assay).

  • Reaction Mixture:

    • Prepare a total reaction volume of 500 µL containing:

      • 50 mM K-phosphate buffer (pH 7.5)

      • 10 mM this compound (OAS)

      • 5 mM Sodium Sulfide (Na₂S) (prepare fresh)

      • 2 mM DTT

      • 50-100 µg of crude protein extract

  • Enzymatic Reaction:

    • Pre-warm the reaction mixture (without the protein extract) to 30°C.

    • Initiate the reaction by adding the protein extract.

    • Incubate at 30°C for 10-20 minutes.

    • Stop the reaction by adding 250 µL of glacial acetic acid.

  • Colorimetric Detection of Cysteine:

    • Add 250 µL of acid ninhydrin reagent (250 mg ninhydrin in 10 mL acetic acid and 4 mL conc. HCl).

    • Vortex and boil the mixture for 10 minutes.

    • Cool the tubes rapidly on ice and add 500 µL of 95% ethanol (B145695) to stabilize the color.

    • Centrifuge to pellet any precipitate.

  • Quantification:

    • Measure the absorbance of the supernatant at 560 nm.

    • Create a standard curve using known concentrations of L-cysteine subjected to the same colorimetric reaction.

    • Calculate the specific activity as nmol of cysteine produced per minute per mg of protein.

Protocol: Assay of Serine Acetyltransferase (SAT) Activity

This assay measures the OAS-dependent release of Coenzyme A (CoA), which is then quantified by its reaction with DTNB (Ellman's reagent).

  • Protein Extraction:

    • Perform protein extraction as described for the OAS-TL assay (Protocol 6.2, Step 1).

  • Reaction Mixture:

    • Prepare a total reaction volume of 200 µL containing:

      • 100 mM Tris-HCl (pH 7.5)

      • 40 mM L-serine

      • 1 mM DTT

      • 50-100 µg of crude protein extract

  • Enzymatic Reaction:

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Start the reaction by adding 0.5 mM Acetyl-CoA.

    • Incubate at 30°C for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 1 M HCl.

  • Colorimetric Detection of CoA:

    • Neutralize the reaction with 50 µL of 1 M NaOH.

    • Add 700 µL of buffer (100 mM Tris-HCl pH 7.5) and 100 µL of 2 mM DTNB.

    • Incubate at room temperature for 5 minutes for the color to develop.

  • Quantification:

    • Measure the absorbance at 412 nm.

    • Create a standard curve using known concentrations of Coenzyme A.

    • Calculate the specific activity as nmol of CoA released per minute per mg of protein.

Conclusion

This compound is a molecule of profound importance in plant sulfur assimilation, serving a dual function as both a crucial metabolic precursor and a sensitive regulatory signal. As the carbon backbone for cysteine, it is indispensable for the incorporation of reduced sulfur into organic matter. As a signal, its accumulation under sulfur-limited conditions orchestrates a comprehensive adaptive response, enhancing the plant's capacity to acquire and metabolize sulfur while reallocating internal resources. The elegant regulation of the cysteine synthase complex by OAS and sulfide levels provides a rapid, fine-tuning mechanism to balance metabolic supply and demand. Understanding these multifaceted roles of OAS is essential for developing strategies to improve the nutritional quality and stress resilience of crops.

References

The Central Role of O-Acetylserine in Microbial Cysteine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine, a sulfur-containing amino acid, is pivotal for a myriad of cellular functions in microorganisms, including protein synthesis, redox homeostasis, and the biosynthesis of essential metabolites. The biosynthesis of cysteine is a tightly regulated process in which O-Acetylserine (OAS) emerges as a central metabolic intermediate and a critical signaling molecule. This technical guide provides an in-depth exploration of the multifaceted role of OAS in microbial cysteine biosynthesis, detailing the core metabolic pathway, the intricate regulatory networks it governs, and the key enzymes involved. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and presents visual diagrams of the pertinent pathways and workflows to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

The Core Pathway: Synthesis of Cysteine from Serine

The primary route for de novo cysteine biosynthesis in a wide range of bacteria and plants involves a two-step enzymatic pathway that converts L-serine into L-cysteine. This compound is the indispensable intermediate in this process.

The two key enzymes facilitating this conversion are Serine acetyltransferase (CysE) and this compound sulfhydrylase (OASS), encoded by the cysE and cysK/cysM genes, respectively.[1]

  • Step 1: Formation of this compound. Serine acetyltransferase (CysE) catalyzes the acetylation of L-serine using acetyl-CoA as the acetyl donor, producing O-acetyl-L-serine (OAS) and Coenzyme A (CoA).[2][3] This reaction is the rate-limiting step in cysteine biosynthesis.[4]

  • Step 2: Sulfhydrylation of this compound. this compound sulfhydrylase (OASS), a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, then catalyzes the replacement of the acetyl group of OAS with sulfide (B99878), yielding L-cysteine and acetate.[2][5] Bacteria can possess two isoforms of OASS: OASS-A (CysK) which preferentially uses sulfide, and OASS-B (CysM) which can utilize both sulfide and thiosulfate (B1220275) as sulfur donors.[2]

Biochemical Pathway of Cysteine Biosynthesis

Cysteine_Biosynthesis cluster_step1 Step 1 cluster_step2 Step 2 L_Serine L-Serine CysE CysE (Serine acetyltransferase) L_Serine->CysE Acetyl_CoA Acetyl-CoA Acetyl_CoA->CysE OAS This compound OASS OASS (CysK/CysM) (this compound sulfhydrylase) OAS->OASS Sulfide Sulfide (S²⁻) Sulfide->OASS L_Cysteine L-Cysteine CoA CoA Acetate Acetate CysE->OAS CysE->CoA releases OASS->L_Cysteine OASS->Acetate releases

Caption: The two-step enzymatic pathway of de novo cysteine biosynthesis in microorganisms.

Regulation of Cysteine Biosynthesis: A Symphony Conducted by OAS

The intracellular concentration of cysteine is tightly controlled to meet cellular demands while avoiding toxicity.[6] this compound plays a pivotal role in this regulation, acting not just as a substrate but also as a key signaling molecule. The regulatory mechanisms are multifaceted, involving feedback inhibition, transcriptional control, and the formation of a multi-enzyme complex.

Feedback Inhibition

The final product of the pathway, L-cysteine, acts as a feedback inhibitor of CysE.[7] L-cysteine competes with L-serine for binding to the active site of CysE, thereby downregulating the production of OAS when cysteine levels are high.[7]

The Cysteine Synthase Complex (CSC)

A key regulatory feature of this pathway is the formation of a bi-enzyme complex known as the cysteine synthase complex (CSC) or cysteine regulatory complex (CRC), composed of CysE and OASS.[1][2] In this complex, the C-terminal tail of CysE inserts into the active site of OASS, leading to the inhibition of OASS activity.[7] The formation and dissociation of the CSC are dynamically regulated by the intracellular concentrations of OAS and sulfide.

  • Low Sulfide Conditions: Under sulfur-limiting conditions, the CSC is favored. This inhibits OASS activity, preventing the wasteful consumption of the limited sulfide pool.

  • High OAS Concentration: An accumulation of OAS, which occurs when sulfide is scarce, promotes the dissociation of the CSC. OAS competes with the C-terminal peptide of CysE for the active site of OASS.[1] The released CysE is then active to produce more OAS, while the free OASS is ready to synthesize cysteine once sulfide becomes available.

This dynamic interplay ensures that the synthesis of OAS is coordinated with the availability of the sulfur donor.

Regulation of the Cysteine Synthase Complex (CSC)

CSC_Regulation CysE CysE (active) CSC Cysteine Synthase Complex (CSC) (CysE-OASS) OASS is inactive CysE->CSC associates with OASS OASS OASS (active) OASS->CSC CSC->CysE dissociates CSC->OASS OAS This compound (OAS) OAS->CSC induces dissociation Sulfide Sulfide Sulfide->CysE favors association

Caption: Dynamic regulation of the Cysteine Synthase Complex (CSC) by OAS and sulfide levels.

Transcriptional Regulation by the CysB Regulon

In many bacteria, the genes involved in cysteine biosynthesis are part of the cysteine regulon, which is positively regulated by the LysR-type transcriptional regulator, CysB.[8] The activity of CysB is, in turn, allosterically regulated by N-acetylserine (NAS), an isomer of OAS, which acts as an inducer. While OAS itself can also induce the regulon, NAS is considered the primary physiological inducer.[8] Under sulfur-limiting conditions, the accumulation of OAS (and consequently NAS) leads to the activation of CysB, which then promotes the transcription of genes required for sulfur assimilation and cysteine synthesis.[8] Conversely, sulfide and thiosulfate can act as anti-inducers, inhibiting the binding of CysB to DNA.[8]

Quantitative Data on Enzyme Kinetics

The efficiency and regulation of the cysteine biosynthetic pathway are underpinned by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for CysE and OASS from various microbial sources.

Table 1: Kinetic Parameters of Serine Acetyltransferase (CysE)
OrganismSubstrateKM (mM)kcat (s-1)Reference
Neisseria gonorrhoeaeL-Serine1.9 ± 0.216.2 ± 0.4[9]
Neisseria gonorrhoeaeAcetyl-CoA0.15 ± 0.0115.1 ± 0.3[9]
Salmonella typhimuriumL-Serine0.6-
Escherichia coliL-Serine0.3-

Note: Data for S. typhimurium and E. coli are indicative and may vary based on experimental conditions.

Table 2: Kinetic Parameters of this compound Sulfhydrylase (OASS)
OrganismSubstrateKM (µM)Reference
Methanosarcina thermophilaSulfide500 ± 80[10]
Datura innoxia (Isoenzyme A, B, C)Sulfide>200 (inhibition)[11]
Salmonella typhimuriumO-acetyl-L-serineComparable to analogs[12]
Neisseria gonorrhoeaeThis compoundHigher affinity than Na₂S[3]
Staphylococcus aureusThis compoundHigher affinity than Na₂S[3]

Note: OASS from M. thermophila exhibits positive cooperativity with O-acetyl-L-serine.[10]

Table 3: Inhibition Constants
EnzymeOrganismInhibitorIC50KiReference
NgSATNeisseria gonorrhoeaeL-Cysteine12.3 ± 0.4 µM-[9]
NgSATNeisseria gonorrhoeaeCoenzyme A239 ± 18 µM-[9]
StSATSalmonella typhimuriumGlycine~13 mM13 ± 4 mM[13]
HiOASS-AHaemophilus influenzaeMNLNI peptide-(Kd in nM or µM range)[1][14]

Experimental Protocols

Accurate characterization of the enzymes in the cysteine biosynthesis pathway is crucial for understanding its regulation and for the development of inhibitors. This section provides detailed methodologies for the key enzymes.

Serine Acetyltransferase (CysE) Activity Assay

This assay measures the production of Coenzyme A (CoA), which has a free thiol group, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction of the thiol with DTNB produces 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically.[13]

Workflow for CysE Activity Assay

CysE_Assay_Workflow start Start prepare_reaction_mix Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl, pH 7.6-8.0) - L-Serine - Acetyl-CoA - DTNB start->prepare_reaction_mix pre_incubate Pre-incubate mixture at 30-37°C prepare_reaction_mix->pre_incubate add_enzyme Initiate reaction by adding purified CysE protein pre_incubate->add_enzyme monitor_absorbance Monitor absorbance at 412 nm (formation of TNB) over time add_enzyme->monitor_absorbance calculate_activity Calculate enzyme activity based on the rate of TNB formation (ε = 14,150 M⁻¹cm⁻¹) monitor_absorbance->calculate_activity end End calculate_activity->end

Caption: A typical workflow for the spectrophotometric assay of Serine acetyltransferase (CysE) activity.

Materials:

  • Purified CysE enzyme

  • Tris-HCl buffer (50 mM, pH 7.6-8.0)

  • L-serine solution

  • Acetyl-CoA solution

  • DTNB solution (in buffer)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, L-serine (e.g., 20 mM), acetyl-CoA (e.g., 0.1-0.45 mM), and DTNB (e.g., 0.5-1 mM).[4][9]

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for a few minutes to allow the temperature to equilibrate.[4]

  • Initiate the reaction by adding a known amount of purified CysE enzyme to the cuvette.

  • Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The concentration of the product (TNB) can be determined using the Beer-Lambert law (ε of TNB at 412 nm is 14,150 M⁻¹cm⁻¹).[13]

This compound Sulfhydrylase (OASS) Activity Assay

The activity of OASS is typically measured by quantifying the amount of L-cysteine produced. A common method involves the use of acid ninhydrin (B49086) reagent, which reacts with cysteine to produce a pink-colored product that can be measured spectrophotometrically at 560 nm.[3][4]

Workflow for OASS Activity Assay

OASS_Assay_Workflow start Start prepare_reaction_mix Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl, pH 7.5) - this compound (OAS) - Sodium Sulfide (Na₂S) start->prepare_reaction_mix pre_incubate Pre-incubate mixture at 37-40°C prepare_reaction_mix->pre_incubate add_enzyme Initiate reaction by adding purified OASS enzyme pre_incubate->add_enzyme incubate Incubate for a defined time (e.g., 1-10 min) add_enzyme->incubate stop_reaction Stop reaction by adding acid ninhydrin reagent incubate->stop_reaction heat Heat at 100°C for 10 min to develop color stop_reaction->heat cool Cool to room temperature heat->cool measure_absorbance Measure absorbance at 560 nm cool->measure_absorbance quantify_cysteine Quantify L-cysteine using a standard curve measure_absorbance->quantify_cysteine end End quantify_cysteine->end

Caption: Workflow for the colorimetric assay of this compound sulfhydrylase (OASS) activity.

Materials:

  • Purified OASS enzyme

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • This compound (OAS) solution

  • Sodium sulfide (Na₂S) solution (freshly prepared)

  • Acid ninhydrin reagent

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing buffer, OAS, and Na₂S.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 40°C).[10]

  • Start the reaction by adding the purified OASS enzyme.

  • Allow the reaction to proceed for a fixed time (e.g., 1 minute).[10]

  • Stop the reaction by adding acid ninhydrin reagent.

  • Heat the mixture at 100°C for 10 minutes to allow for color development.[4]

  • Cool the samples to room temperature and measure the absorbance at 560 nm.

  • The concentration of L-cysteine produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of L-cysteine.

Implications for Drug Development

The cysteine biosynthesis pathway is essential for the survival of many pathogenic bacteria but is absent in mammals, which synthesize cysteine from methionine.[7] This metabolic difference makes the enzymes of the bacterial cysteine biosynthesis pathway, particularly CysE and OASS, attractive targets for the development of novel antimicrobial agents.[2][7] The central role of this compound in this pathway highlights several potential strategies for therapeutic intervention:

  • Inhibition of CysE: Blocking the production of OAS would starve the cell of the necessary precursor for cysteine synthesis.

  • Inhibition of OASS: Preventing the conversion of OAS to cysteine would lead to cysteine auxotrophy and potentially the toxic accumulation of OAS.

  • Disruption of the CSC: Molecules that stabilize the inhibited form of the cysteine synthase complex could effectively shut down cysteine production.

A thorough understanding of the role of OAS in both catalysis and regulation is therefore fundamental for the rational design of potent and specific inhibitors of this crucial microbial metabolic pathway.

Conclusion

This compound stands at the crossroads of carbon, nitrogen, and sulfur metabolism in microorganisms, serving as both a vital precursor for cysteine and a sophisticated signaling molecule. Its production and consumption are meticulously regulated through a combination of feedback inhibition, protein-protein interactions within the cysteine synthase complex, and transcriptional control of the cysteine regulon. The quantitative data and experimental protocols provided in this guide offer a robust framework for further investigation into this elegant biological system. As the threat of antimicrobial resistance continues to grow, a deep and detailed understanding of the pivotal role of this compound will be indispensable for the development of novel therapeutic strategies targeting microbial cysteine biosynthesis.

References

The O-Acetylserine Pathway: A Cornerstone of Bacterial Cysteine Metabolism and a Target for Novel Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The O-acetylserine (OAS) pathway is the primary route for de novo cysteine biosynthesis in a wide range of bacteria, making it a critical hub for sulfur metabolism and cellular redox homeostasis. This two-step enzymatic pathway not only provides the essential amino acid cysteine for protein synthesis but also generates precursors for other vital sulfur-containing biomolecules. The intricate regulation of the OAS pathway, at both the genetic and protein levels, underscores its importance for bacterial survival and adaptation. Furthermore, the absence of this pathway in humans makes its constituent enzymes, serine acetyltransferase (CysE) and this compound sulfhydrylase (CysK/M), attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, core components, regulatory mechanisms, and key experimental methodologies associated with the bacterial this compound pathway.

Introduction: The Discovery of a Central Metabolic Pathway

The elucidation of the this compound pathway was a landmark in understanding bacterial sulfur metabolism. Pioneering work, notably by Nicholas Kredich and his colleagues in the 1960s, using Escherichia coli and Salmonella typhimurium as model organisms, was instrumental in dissecting this pathway.[1] Their research established that cysteine biosynthesis proceeds via a two-step mechanism involving the activation of serine to this compound, followed by the sulfhydrylation of this intermediate to yield cysteine.[1] This discovery moved the field beyond earlier hypotheses and laid the groundwork for decades of research into the enzymology, regulation, and physiological significance of this crucial metabolic route.

The Core of the Pathway: Enzymes and Reactions

The this compound pathway consists of two key enzymatic reactions catalyzed by serine acetyltransferase (CysE) and this compound sulfhydrylase (OASS), the latter of which has two common isoforms, CysK and CysM.[2]

Step 1: Synthesis of this compound (OAS)

The first committed step is the acetylation of L-serine, utilizing acetyl-CoA as the acetyl group donor. This reaction is catalyzed by serine acetyltransferase (SAT) , encoded by the cysE gene.[3]

L-serine + acetyl-CoA ⇌ O-acetyl-L-serine + CoA

Step 2: Synthesis of L-Cysteine

The second and final step involves the replacement of the acetyl group of OAS with a sulfide (B99878) molecule, a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme This compound sulfhydrylase (OASS) .[3]

O-acetyl-L-serine + S²⁻ → L-cysteine + acetate

Bacteria often possess two isoforms of OASS: CysK (OASS-A), which is the primary isoform under aerobic conditions and utilizes sulfide, and CysM (OASS-B), which can be induced under anaerobic conditions and can also utilize thiosulfate (B1220275) as a sulfur donor.[4]

Intricate Regulation of the this compound Pathway

The flux through the OAS pathway is tightly controlled to meet the cell's demand for cysteine while preventing the accumulation of this potentially toxic amino acid. This regulation occurs at multiple levels:

Genetic Regulation: The CysB Regulon

The expression of most genes involved in sulfur assimilation and cysteine biosynthesis, including cysK and the operons for sulfate (B86663) transport and reduction, is controlled by the CysB regulon . CysB is a LysR-type transcriptional regulator (LTTR) that acts as a positive regulator of the regulon.[5]

A key signaling molecule in this regulatory network is N-acetylserine (NAS) , a spontaneous isomerization product of this compound.[6] When sulfur is limiting, OAS and subsequently NAS accumulate. NAS binds to CysB, inducing a conformational change that increases its affinity for specific DNA binding sites in the promoters of the cys genes, thereby activating their transcription.[6] Conversely, when sulfide is abundant, it acts as an anti-inducer, preventing the activation of the CysB regulon.[6]

Allosteric Regulation and the Cysteine Synthase Complex (CSC)

The activity of the enzymes themselves is also subject to fine-tuned regulation:

  • Feedback Inhibition of CysE: The final product of the pathway, L-cysteine, acts as a potent feedback inhibitor of CysE, thus controlling the entry of metabolites into the pathway.[3]

  • Formation of the Cysteine Synthase Complex (CSC): CysE and CysK can associate to form a multi-enzyme complex known as the cysteine synthase complex (CSC).[2][7] The formation of this complex has a reciprocal regulatory effect on the activities of the constituent enzymes. The binding of the C-terminal tail of CysE to the active site of CysK inhibits CysK activity.[3] This interaction is thought to prevent the premature depletion of the signaling molecule OAS and to modulate the overall flux of the pathway in response to cellular needs.[2]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of CysE and CysK have been characterized in several bacterial species. The following tables summarize some of the reported values, which can vary depending on the experimental conditions.

Table 1: Kinetic Parameters of Bacterial Serine Acetyltransferase (CysE)

OrganismSubstrateKm (mM)kcat (s⁻¹)Reference
Escherichia coliL-Serine0.81.6[2]
Acetyl-CoA0.11.6[2]
Mycobacterium tuberculosisL-Serine0.02640.0073 (Vmax, mM/min)
Acetyl-CoA0.05130.0073 (Vmax, mM/min)
Neisseria gonorrhoeaeL-Serine1.51.2
Acetyl-CoA0.151.2

Table 2: Kinetic Parameters of Bacterial this compound Sulfhydrylase (CysK)

OrganismSubstrateKm (mM)kcat (s⁻¹)Reference
Escherichia coliThis compound101000[7]
Sulfide0.11000[7]
Salmonella typhimuriumThis compound1.21200
Sulfide0.051200
Neisseria gonorrhoeaeThis compound1.54-[8]
Sulfide23.62-[8]
Staphylococcus aureusThis compound1.38-[8]
Sulfide2.31-[8]

Experimental Protocols

The following are generalized protocols for key experiments used in the study of the this compound pathway. Specific details may need to be optimized for different bacterial species and laboratory conditions.

Serine Acetyltransferase (CysE) Activity Assay

This assay measures the rate of acetyl-CoA consumption, which can be monitored by the decrease in absorbance at 232 nm due to the hydrolysis of the thioester bond.

Materials:

  • Purified CysE enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • L-serine stock solution

  • Acetyl-CoA stock solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a saturating concentration of L-serine.

  • Initiate the reaction by adding a known amount of purified CysE enzyme.

  • Immediately start monitoring the decrease in absorbance at 232 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of acetyl-CoA at 232 nm (ε = 4.5 x 10³ M⁻¹cm⁻¹).

  • To determine the Km for one substrate, vary its concentration while keeping the other substrate at a saturating concentration.

This compound Sulfhydrylase (CysK) Activity Assay

This assay measures the rate of cysteine production. Cysteine can be quantified by its reaction with ninhydrin (B49086), which produces a colored compound that can be measured spectrophotometrically.

Materials:

  • Purified CysK enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.8)

  • This compound stock solution

  • Sodium sulfide (Na₂S) stock solution (prepare fresh)

  • Dithiothreitol (DTT)

  • Ninhydrin reagent

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, this compound, and DTT.

  • Initiate the reaction by adding freshly prepared sodium sulfide and a known amount of purified CysK enzyme.

  • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding an acidic ninhydrin reagent.

  • Boil the samples for a set time to allow for color development.

  • Cool the samples and measure the absorbance at 560 nm.

  • Generate a standard curve using known concentrations of L-cysteine to determine the amount of cysteine produced in the enzymatic reaction.

In Vitro Reconstitution of the Cysteine Synthase Complex (CSC)

The formation of the CSC can be monitored using various biophysical techniques, such as size-exclusion chromatography, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR).

Materials:

  • Purified CysE and CysK enzymes

  • Appropriate buffer for the chosen analytical technique (e.g., PBS or HEPES buffer)

  • Instrumentation for size-exclusion chromatography, ITC, or SPR

Procedure (General Principle for Size-Exclusion Chromatography):

  • Incubate purified CysE and CysK together in a suitable buffer for a sufficient time to allow complex formation.

  • Inject the mixture onto a calibrated size-exclusion chromatography column.

  • Monitor the elution profile by measuring absorbance at 280 nm.

  • The formation of a higher molecular weight species compared to the individual enzymes indicates the formation of the CSC. The stoichiometry of the complex can be estimated from the molecular weight determined from the calibration curve.

Visualizing the Pathway and Experimental Logic

This compound Signaling Pathway

OAS_Signaling_Pathway cluster_cys_biosynthesis Cysteine Biosynthesis cluster_regulation Regulation Serine L-Serine CysE CysE (Serine Acetyltransferase) Serine->CysE AcetylCoA Acetyl-CoA AcetylCoA->CysE OAS This compound CysK CysK/M (this compound Sulfhydrylase) OAS->CysK NAS N-Acetylserine OAS->NAS isomerization Sulfide Sulfide Sulfide->CysK Cysteine L-Cysteine Cysteine->CysE inhibits CysE->OAS CSC Cysteine Synthase Complex (CSC) CysE->CSC CysK->Cysteine CysK->CSC CysB CysB (Transcriptional Regulator) NAS->CysB activates cys_genes cys genes (e.g., cysK, sulfate transport) CysB->cys_genes activates transcription CSC->CysK inhibits

Caption: The this compound pathway and its multi-layered regulation.

Experimental Workflow for Characterizing the OAS Pathway

Experimental_Workflow cluster_genetics Genetic and Molecular Biology cluster_biochemistry Biochemistry and Enzymology cluster_ppi Protein-Protein Interaction start Hypothesis: Elucidation of Cysteine Biosynthesis Pathway mutant_screening Isolate Cysteine Auxotrophic Mutants start->mutant_screening gene_cloning Clone and Sequence Relevant Genes (cysE, cysK) mutant_screening->gene_cloning gene_expression Analyze Gene Expression (e.g., Northern Blot, qRT-PCR) gene_cloning->gene_expression protein_purification Purify CysE and CysK (Chromatography) gene_cloning->protein_purification end Pathway Elucidation and Regulatory Model gene_expression->end enzyme_assays Develop and Perform Enzyme Activity Assays protein_purification->enzyme_assays csc_discovery Co-purification of CysE and CysK protein_purification->csc_discovery kinetics Determine Kinetic Parameters (Km, kcat) enzyme_assays->kinetics inhibition_studies Investigate Feedback Inhibition by Cysteine kinetics->inhibition_studies inhibition_studies->end csc_reconstitution In Vitro Reconstitution of the CSC csc_discovery->csc_reconstitution biophysical_analysis Analyze CSC by SEC, ITC, or SPR csc_reconstitution->biophysical_analysis biophysical_analysis->end

Caption: A logical workflow for the discovery and characterization of the OAS pathway.

The this compound Pathway as a Drug Target

The essentiality of the this compound pathway for many pathogenic bacteria, coupled with its absence in humans, makes it an attractive target for the development of novel antibiotics.[9] Inhibitors targeting either CysE or CysK could disrupt cysteine biosynthesis, leading to bacterial growth inhibition or sensitization to other antimicrobial agents.[9] Furthermore, interfering with the formation of the cysteine synthase complex represents a novel strategy to dysregulate this critical metabolic pathway. The development of potent and specific inhibitors of the OAS pathway holds significant promise in the ongoing battle against antibiotic resistance.

References

The Enzymatic Synthesis of O-Acetylserine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Serine Acetyltransferase Kinetics, Regulation, and Experimental Methodologies

For Immediate Release

This technical guide provides a comprehensive overview of the enzymatic synthesis of O-Acetylserine (OAS) catalyzed by serine acetyltransferase (SAT). Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical principles governing this pivotal reaction, which serves as the committed step in cysteine biosynthesis in bacteria and plants. This guide consolidates key quantitative data, details experimental protocols, and visualizes complex pathways to facilitate a deeper understanding and further investigation in this field.

Introduction

Serine acetyltransferase (EC 2.3.1.30) is a crucial enzyme that catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of L-serine, yielding this compound and coenzyme A (CoA).[1][2] This reaction is the first of a two-step pathway for L-cysteine biosynthesis, a critical amino acid for protein structure and cellular redox homeostasis.[3] The synthesis of OAS is a tightly regulated process, primarily through feedback inhibition by the end-product, L-cysteine, and through the formation of a multi-enzyme complex known as the cysteine synthase complex (CSC).[2][4] this compound itself also functions as a signaling molecule, particularly in plants, linking sulfur and nitrogen metabolism.[5][6] Understanding the intricacies of SAT function and regulation is paramount for developing novel antimicrobial agents and for engineering crops with enhanced nutritional value.

Enzymatic Reaction and Mechanism

The synthesis of this compound by SAT proceeds via an ordered sequential Bi-Bi kinetic mechanism.[2][7] In this mechanism, acetyl-CoA binds to the enzyme first, followed by the binding of L-serine.[2] The catalytic reaction involves a nucleophilic attack by the hydroxyl group of L-serine on the thioester carbonyl of the bound acetyl-CoA.[2][8] This is facilitated by a conserved histidine residue in the active site acting as a general base.[2] Following the formation of a tetrahedral intermediate, this compound is released, followed by the release of CoA.[2]

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products L-Serine L-Serine SAT Serine Acetyltransferase L-Serine->SAT 2. Binds Acetyl-CoA Acetyl-CoA Acetyl-CoA->SAT 1. Binds This compound This compound SAT->this compound 3. Catalysis &   Release CoA CoA SAT->CoA 4. Release

Figure 1: Ordered sequential mechanism of this compound synthesis by SAT.

Quantitative Data on Serine Acetyltransferase

The kinetic parameters of SAT vary depending on the source organism. The following tables summarize key quantitative data for SAT from various species.

Table 1: Michaelis-Menten Constants (Km) for Serine Acetyltransferase Substrates

OrganismSubstrateKm (mM)Reference
Salmonella entericaL-Serine1.07 ± 0.15[9]
Acetyl-CoA0.17 ± 0.04[9]
Neisseria gonorrhoeaeL-Serine1.5 (approx.)[3]
Acetyl-CoA0.15 (approx.)[3]

Table 2: Catalytic Constants (kcat) for Serine Acetyltransferase

Organismkcat (min-1)Reference
Salmonella enterica3128 ± 186 to 3813 ± 169[9]

Table 3: Optimal Reaction Conditions for Serine Acetyltransferase

OrganismOptimal pHOptimal Temperature (°C)Reference
Escherichia coli7.5 - 8.5Not specified[10]
Entamoeba histolytica9.025[11]
Solanum lycopersicum7.630[12][13]

Table 4: Inhibition Constants (Ki) for L-cysteine

OrganismKi (µM)Reference
Soybean2[1][4]
Escherichia coli (mutant)950[14]

Regulation of Serine Acetyltransferase Activity

The activity of SAT is meticulously controlled through two primary mechanisms: allosteric feedback inhibition and association with this compound sulfhydrylase (OASS) to form the cysteine synthase complex (CSC).

Allosteric Feedback Inhibition

L-cysteine, the final product of the biosynthetic pathway, acts as a potent feedback inhibitor of SAT.[2][3] It binds to the active site, competing with L-serine, and induces a conformational change that hinders the binding of acetyl-CoA.[2][3] This dual competitive inhibition mechanism efficiently shuts down OAS synthesis when cysteine levels are sufficient.

Cysteine Synthase Complex (CSC) Formation

SAT interacts with this compound sulfhydrylase (OASS), the enzyme that catalyzes the subsequent step in cysteine synthesis, to form the cysteine synthase complex (CSC).[4][15] The formation of this complex is dynamic and is regulated by the concentrations of OAS and sulfide (B99878).[5][15] Within the CSC, SAT activity is enhanced and stabilized, while OASS activity is inhibited.[4][5] The accumulation of OAS leads to the dissociation of the complex, releasing active OASS to catalyze cysteine formation.[5][16] Conversely, high levels of sulfide promote the formation of the CSC.[15] This intricate interplay ensures a coordinated regulation of the entire cysteine biosynthetic pathway.

Regulation_Pathway cluster_cysteine_synthesis Cysteine Biosynthesis cluster_regulation Regulation L-Serine L-Serine SAT SAT L-Serine->SAT Substrate This compound This compound SAT->this compound Product CSC Cysteine Synthase Complex (SAT-OASS) SAT->CSC Association Acetyl-CoA Acetyl-CoA Acetyl-CoA->SAT OASS OASS This compound->OASS Substrate This compound->CSC Dissociation L-Cysteine L-Cysteine OASS->L-Cysteine Product OASS->CSC Association Sulfide Sulfide Sulfide->OASS Sulfide->CSC Association L-Cysteine->SAT Feedback Inhibition

Figure 2: Regulatory network of serine acetyltransferase activity.

Experimental Protocols

Purification of Recombinant Serine Acetyltransferase

This protocol describes a general method for the purification of N-terminally His-tagged SAT from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a pET vector containing the SAT gene.

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10 mM imidazole.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 250 mM imidazole.

  • Size Exclusion Chromatography (SEC) Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl.

  • IMAC (Immobilized Metal Affinity Chromatography) resin (e.g., Ni-NTA).

  • SEC column (e.g., Superdex 200).

Procedure:

  • Grow the transformed E. coli cells in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated IMAC column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged SAT with Elution Buffer.

  • Concentrate the eluted protein using a suitable spin concentrator.

  • Further purify the protein by size exclusion chromatography using the SEC Buffer.

  • Collect the fractions containing the purified SAT and assess purity by SDS-PAGE.

Purification_Workflow Cell Culture & Induction Cell Culture & Induction Cell Lysis Cell Lysis Cell Culture & Induction->Cell Lysis Clarification Clarification Cell Lysis->Clarification IMAC IMAC Clarification->IMAC Elution Elution IMAC->Elution Wash Wash Concentration Concentration Elution->Concentration SEC SEC Concentration->SEC Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) SEC->Purity Analysis (SDS-PAGE)

Figure 3: General workflow for the purification of recombinant SAT.
Serine Acetyltransferase Activity Assay (DTNB-based)

This spectrophotometric assay measures the production of CoA, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a colored product that can be monitored at 412 nm.[9][12]

Materials:

  • Reaction Buffer: 50 mM Tris-HCl pH 7.6, 1 mM EDTA.

  • L-serine stock solution (e.g., 200 mM).

  • Acetyl-CoA stock solution (e.g., 1 mM).

  • DTNB solution (e.g., 10 mM in Reaction Buffer).

  • Purified SAT enzyme.

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, L-serine (final concentration, e.g., 20 mM), and acetyl-CoA (final concentration, e.g., 0.1 mM).

  • Initiate the reaction by adding the purified SAT enzyme to the reaction mixture.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[12]

  • Stop the reaction (e.g., by adding a strong acid or by proceeding immediately to the detection step).

  • Add DTNB solution to the reaction mixture.

  • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculate the concentration of CoA produced using a standard curve prepared with known concentrations of CoA.

Conclusion

The enzymatic synthesis of this compound by serine acetyltransferase is a fundamental biochemical process with significant implications for cellular metabolism and organismal viability. The detailed kinetic data, regulatory mechanisms, and experimental protocols presented in this guide offer a robust foundation for researchers aiming to explore the multifaceted roles of SAT. Further investigations into the structure-function relationships of SAT from different organisms and the intricate dynamics of the cysteine synthase complex will undoubtedly unveil new avenues for therapeutic intervention and agricultural biotechnology.

References

Regulation of Cysteine Synthase by O-Acetylserine Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract The biosynthesis of cysteine, the primary entry point of reduced sulfur into cellular metabolism, is a tightly regulated process in bacteria and plants. The central regulatory mechanism revolves around the Cysteine Synthase Complex (CSC), a dynamic multi-enzyme assembly composed of Serine Acetyltransferase (SAT) and O-Acetylserine (thiol) Lyase (OAS-TL). This technical guide provides an in-depth exploration of how this compound (OAS), a key metabolic intermediate, functions as the principal modulator of this complex. We will dissect the allosteric regulation within the CSC, the role of OAS in governing its dissociation, and its function as a signaling molecule for the transcriptional upregulation of sulfur assimilation pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying this system, and uses visualizations to clarify complex interactions, offering a comprehensive resource for researchers in molecular biology and drug development.

The Core Regulatory Hub: The Cysteine Synthase Complex (CSC)

Cysteine synthesis is a two-step enzymatic pathway. First, SAT (EC 2.3.1.30) catalyzes the acetylation of L-serine using acetyl-CoA to produce this compound (OAS). Subsequently, OAS-TL (EC 2.5.1.47) incorporates sulfide (B99878) into OAS to form L-cysteine[1][2]. These two enzymes do not operate in isolation; they physically interact to form a hetero-oligomeric Cysteine Synthase Complex (CSC), which acts as the master sensor and regulator of the pathway[3][4].

Structure and Stoichiometry

The CSC is a macromolecular assembly whose precise composition can vary between species. In soybean, for instance, biophysical analyses have shown the complex consists of a single SAT trimer (approximately 110 kDa) associated with three OAS-TL dimers (each around 70 kDa), forming a total assembly of about 330 kDa[3][5]. This interaction is primarily mediated by the C-terminal tail of the SAT protein, which inserts into the active site of OAS-TL, a crucial feature for the complex's regulatory function[3][6][7].

Allosteric Regulation within the Complex

The formation of the CSC induces significant conformational changes in both enzymes, leading to a reciprocal regulation of their activities:

  • Serine Acetyltransferase (SAT) is activated: When bound within the CSC, the catalytic efficiency of SAT is enhanced. The complexed SAT is also notably less sensitive to feedback inhibition by the final product, L-cysteine[3][5].

  • This compound (thiol) Lyase (OAS-TL) is inactivated: The insertion of the SAT C-terminus into the OAS-TL active site blocks its catalytic function[4][6]. Therefore, while OAS is being produced by the activated SAT component of the complex, the OAS-TL component is dormant. The synthesis of cysteine from OAS is carried out by a large cellular pool of free, active OAS-TL dimers[1][8].

Serine L-Serine + Acetyl-CoA OAS This compound (OAS) + CoA Serine->OAS  SAT Cysteine L-Cysteine OAS->Cysteine SAT SAT (Serine Acetyltransferase) CSC Cysteine Synthase Complex (CSC) SAT->CSC Association OASTL OAS-TL (this compound (thiol) Lyase) OASTL->CSC Sulfide Sulfide (S²⁻) Sulfide->Cysteine  OAS-TL

Caption: The core Cysteine Biosynthesis Pathway and CSC formation.

This compound as the Key Dynamic Modulator

The stability of the Cysteine Synthase Complex is not static; it is exquisitely sensitive to the intracellular concentration of its own intermediate product, OAS. This sensitivity forms the basis of a sophisticated metabolic sensing and response mechanism.

Under conditions of sulfur sufficiency, sulfide is readily available and is consumed along with OAS by free OAS-TL to produce cysteine, keeping the cellular concentration of OAS low. This condition favors the stability and formation of the CSC[1][2][8].

However, when sulfur becomes a limiting nutrient, the sulfide supply dwindles. While SAT continues to produce OAS, the reduced availability of sulfide for the OAS-TL reaction causes OAS to accumulate in the cell[1][3]. This elevated level of OAS serves as a direct signal that triggers the dissociation of the CSC[8][9]. The dissociation has two critical consequences:

  • SAT activity is downregulated: The released SAT is no longer in its activated state and becomes highly susceptible to feedback inhibition by any available cysteine.

  • OAS-TL is activated: The released OAS-TL dimers are now catalytically active and can immediately begin converting the accumulated OAS into cysteine, provided any sulfide becomes available.

This dynamic equilibrium, governed by OAS levels, ensures that the production of the carbon backbone for cysteine synthesis (OAS) is tightly coupled to the availability of the sulfur source (sulfide).

cluster_0 Low OAS / High Sulfide cluster_1 High OAS / Low Sulfide CSC CSC (SAT: Active, OAS-TL: Inactive) Free_SAT Free SAT (Less Active, Cys-sensitive) CSC->Free_SAT Dissociation Free_OASTL Free OAS-TL (Active) Free_SAT->CSC Association Trigger_OAS High [OAS] (Sulfur Limitation) Trigger_OAS->CSC Trigger_Sulfide High [Sulfide] (Sulfur Sufficiency) Trigger_Sulfide->Free_SAT

Caption: Dynamic equilibrium of the CSC is governed by OAS and sulfide levels.

Quantitative Analysis of the Regulatory Network

The regulatory effects described above have been quantified through detailed biochemical and biophysical studies. These quantitative data are essential for modeling metabolic flux and for designing targeted inhibitors.

Kinetic Parameters of SAT and the CSC

The formation of the CSC enhances the catalytic rate of SAT and increases its affinity for acetyl-CoA.

Table 1: Steady-State Kinetic Parameters of Soybean SAT vs. CSC

Enzyme Form Substrate Km (μM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Free SAT L-Serine 2300 ± 400 110 ± 10 4.8 x 10⁴
Acetyl-CoA 80 ± 20 110 ± 10 1.4 x 10⁶
CSC L-Serine 2100 ± 200 190 ± 9 9.0 x 10⁴
Acetyl-CoA 9 ± 2 190 ± 9 2.1 x 10⁷

(Data adapted from Berkowitz et al., 2002 and Olsen et al., 2004, as presented in a 2009 study[3])

Cysteine Feedback Inhibition

A critical regulatory feature is the relief from feedback inhibition by cysteine when SAT is part of the CSC. Free SAT is highly sensitive to cysteine, whereas the CSC is significantly more resistant.

Table 2: Inhibition Constants (Ki) for L-Cysteine

Enzyme Form Organism Ki of Cysteine (μM)
Free SAT Soybean 2
CSC Soybean 70
Free CysE (SAT) E. coli 0.18 (IC₅₀)
CSC E. coli 0.70 (IC₅₀)

(Data sourced from multiple studies[3][5][10])

Binding Affinity of the CSC

The interaction between SAT and OAS-TL is characterized by high affinity and negative cooperativity, meaning the binding of the first OAS-TL dimer influences the binding of subsequent ones.

Table 3: Dissociation Constants (Kd) for Soybean SAT-OASS Interaction

Binding Event Method Kd (nM)
1st OASS Dimer ITC 0.3
2nd OASS Dimer ITC 7.5
3rd OASS Dimer ITC 78

(Data from a 2009 study on soybean CSC[3][5])

OAS as a Transcriptional Regulator

Beyond its role in allosteric regulation, OAS functions as a crucial signaling molecule. Under sulfur starvation, the accumulation of OAS acts as a systemic signal that induces the transcription of a specific set of genes known as the "OAS cluster"[9][11][12]. These genes encode proteins essential for increasing the plant's capacity to absorb and assimilate sulfur, including:

  • Sulfate (B86663) transporters (for uptake from the environment).

  • ATP sulfurylase and APS reductase (key enzymes in the sulfate reduction pathway).

This transcriptional response creates a feed-forward loop: sulfur deficiency leads to OAS accumulation, which in turn activates the genetic machinery needed to acquire more sulfur, demonstrating the central role of OAS in maintaining sulfur homeostasis.

S_deficiency Sulfur Deficiency Low_Sulfide Low [Sulfide] S_deficiency->Low_Sulfide OAS_accum OAS Accumulation Low_Sulfide->OAS_accum leads to TF_activation Transcription Factor Activation (e.g., SLIM1) OAS_accum->TF_activation acts as signal Gene_expression Expression of 'OAS Cluster' Genes TF_activation->Gene_expression S_uptake Increased Sulfate Uptake & Assimilation Gene_expression->S_uptake Feedback Restores Sulfide Levels S_uptake->Feedback Feedback->Low_Sulfide alleviates

Caption: OAS signaling pathway for transcriptional regulation.

Detailed Experimental Protocols

Protocol 1: Assay of Cysteine Synthase (OAS-TL) Activity

This protocol determines OAS-TL activity by measuring the rate of cysteine production using a fluorescent dye that specifically reacts with the thiol group of cysteine.

Materials:

  • Purified OAS-TL enzyme or cell-free lysate.

  • Assay Buffer: 100 mM HEPES, pH 7.5.

  • This compound (OAS) stock solution (e.g., 100 mM in water).

  • Sodium Sulfide (Na₂S) stock solution (e.g., 50 mM in degassed water, prepare fresh).

  • Coumarin dye solution: e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM) at 1 mg/mL in DMSO.

  • 96-well microplate (black, clear bottom).

  • Fluorescence microplate reader (Excitation: ~380-390 nm, Emission: ~470-480 nm).

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each 100 µL final reaction volume, add:

    • 80 µL Assay Buffer.

    • 5 µL OAS stock solution (final concentration: 5 mM).

    • Sufficient enzyme to yield a linear reaction rate.

  • Initiate Reaction: Add 5 µL of freshly prepared Sodium Sulfide stock solution to each well to initiate the reaction (final concentration: 2.5 mM). Mix gently.

  • Incubate: Incubate the reaction at a constant temperature (e.g., 30°C) for a set period (e.g., 10-30 minutes).

  • Stop Reaction & Develop Signal: Stop the reaction by adding 5 µL of the CPM dye solution. The dye will conjugate with the newly formed cysteine.

  • Incubate for Detection: Incubate for 10 minutes at room temperature, protected from light, to allow the fluorescent adduct to form.

  • Measure Fluorescence: Read the fluorescence in the microplate reader.

  • Quantification: Determine the amount of cysteine produced by comparing the fluorescence signal to a standard curve generated with known concentrations of L-cysteine. Enzyme activity is typically expressed as µmol of cysteine produced per minute per mg of protein.

(Protocol adapted from principles described in patent literature[13] and common biochemical practices.)

Protocol 2: Analysis of CSC Formation via Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the real-time kinetics and affinity of the SAT-OASS interaction.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified SAT and OAS-TL proteins.

  • Running Buffer: HBS-EP+ buffer (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4.

Methodology:

  • Chip Preparation: Activate the surface of a CM5 sensor chip flow cell with a 1:1 mixture of NHS and EDC.

  • Ligand Immobilization: Inject one of the purified proteins (e.g., OAS-TL, the "ligand") over the activated surface at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) until the desired immobilization level is reached (e.g., ~2000 Response Units).

  • Blocking: Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization.

  • Analyte Injection (Kinetics Assay):

    • Prepare a series of dilutions of the other protein (e.g., SAT, the "analyte") in Running Buffer, typically ranging from low nM to high nM concentrations (e.g., 0.5 nM to 100 nM).

    • Inject each concentration of the analyte over the ligand and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase where only Running Buffer flows over the chip (e.g., 600 seconds).

    • Between injections, regenerate the sensor surface with a short pulse of a mild denaturant (e.g., 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams (Response Units vs. Time) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).

Caption: Experimental workflow for analyzing CSC interaction via SPR.

Implications for Research and Drug Development

A thorough understanding of the OAS-mediated regulation of cysteine synthase has significant implications:

  • Agricultural Biotechnology: Cysteine and its downstream product methionine are often limiting essential amino acids in major crops. Manipulating the SAT-OAS-TL regulatory system could lead to biofortified crops with enhanced nutritional value[14]. Overexpressing SAT, for example, can increase the pool of OAS and subsequently drive higher cysteine and glutathione (B108866) production[15].

  • Antimicrobial Drug Development: The cysteine biosynthesis pathway is present in many pathogenic bacteria and protozoa but is absent in mammals, making it an attractive target for novel antimicrobial agents[16]. Inhibitors designed to disrupt the formation of the CSC or to target the active sites of SAT or OAS-TL could selectively undermine pathogen viability[7].

Conclusion

The regulation of cysteine synthase by this compound is a paradigm of metabolic control, where a single molecule functions as a substrate, an allosteric regulator, and a transcriptional signal. The dynamic assembly and disassembly of the Cysteine Synthase Complex, directly governed by OAS levels, allows cells to precisely couple the synthesis of cysteine's carbon backbone to the fluctuating availability of environmental sulfur. This intricate network ensures metabolic homeostasis and provides multiple points of intervention for biotechnological and therapeutic applications.

References

O-Acetylserine Accumulation Under Nutrient Stress: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – December 4, 2025 – This technical guide provides an in-depth analysis of O-acetylserine (OAS) accumulation in response to nutrient stress conditions. This document is intended for researchers, scientists, and drug development professionals interested in the intricate signaling roles of OAS in coordinating plant metabolism.

Introduction

This compound (OAS) is a pivotal intermediate metabolite in cysteine biosynthesis, positioned at the crossroads of sulfur, nitrogen, and carbon metabolism.[1][2] Under nutrient-limiting conditions, particularly sulfur deficiency, plants accumulate OAS, which then functions as a critical signaling molecule, orchestrating a suite of adaptive responses.[1][3][4] This guide summarizes the current understanding of OAS accumulation under nutrient stress, details the experimental protocols for its study, and visualizes the key signaling pathways.

This compound Metabolism: The Central Hub

Cysteine synthesis is a two-step process catalyzed by the cysteine synthase complex (CSC). This complex is a hetero-oligomer of serine acetyltransferase (SAT) and this compound (thiol)lyase (OAS-TL).[2][5]

  • Serine acetyltransferase (SAT) catalyzes the formation of OAS from L-serine and acetyl-CoA.[2]

  • This compound (thiol)lyase (OAS-TL) incorporates sulfide (B99878) into OAS to produce cysteine.[2][6]

The formation and dissociation of the CSC are central to the regulation of cysteine biosynthesis. Under sulfur-sufficient conditions, SAT and OAS-TL are associated in the CSC. In this state, SAT activity is enhanced, while OAS-TL is largely inactive.[5][7] When sulfide becomes limiting due to sulfur starvation, the CSC dissociates. This dissociation leads to a decrease in SAT activity and the release of active OAS-TL. However, with limited sulfide, the conversion of OAS to cysteine is hampered, leading to the accumulation of OAS.[2][4]

Quantitative Analysis of this compound Accumulation

OAS levels are dynamically regulated in response to nutrient availability. The most pronounced accumulation is observed under sulfur starvation. While the interplay with nitrogen and carbon metabolism is established, specific quantitative data for these stress conditions are less abundant in the literature.

Nutrient Stress ConditionPlant SpeciesTissueFold Change in OAS Concentration (Stress vs. Control)Reference
Sulfur StarvationArabidopsis thalianaLeaves~100-fold increase[8]
Sulfur StarvationArabidopsis thalianaRootsSignificant increase[1]
High Nitrogen/Low SulfurArabidopsis thalianaSiliquesIncreased accumulation[3]
Shift to Darkness (Carbon Limitation)Arabidopsis thalianaLeavesTransient accumulation[1][8]

Note: The table summarizes representative data. Absolute concentrations and fold changes can vary depending on the plant species, developmental stage, and experimental conditions.

Experimental Protocols

Quantification of this compound by HPLC

This method is based on the pre-column derivatization of amino acids followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Extraction:

    • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of 0.1 M HCl and vortex thoroughly.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Derivatization (using AccQ-Tag Ultra Derivatization Kit or similar):

    • Follow the manufacturer's instructions for the derivatization of amino acids in the extract. This typically involves mixing the sample with a borate (B1201080) buffer and the derivatizing reagent.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., Waters AccQ-Tag Ultra column).

    • Mobile Phase A: An aqueous buffer (e.g., AccQ-Tag Ultra Eluent A).

    • Mobile Phase B: Acetonitrile (B52724) (e.g., AccQ-Tag Ultra Eluent B).

    • Gradient: A suitable gradient of mobile phase B to separate the derivatized amino acids.

    • Detection: Fluorescence detection with excitation at 250 nm and emission at 395 nm.

    • Quantification: Use a standard curve prepared with known concentrations of OAS.

Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for metabolite quantification.

Protocol:

  • Extraction:

    • Follow the same extraction procedure as for HPLC analysis.

    • The supernatant can be directly used for LC-MS/MS analysis or further purified using solid-phase extraction (SPE) if necessary.

  • LC-MS/MS Analysis:

    • LC System: A UPLC or HPLC system.

    • Column: A column suitable for polar metabolites, such as a HILIC or a mixed-mode column.

    • Mobile Phase: A gradient of acetonitrile and water, both typically containing a small amount of an acid (e.g., 0.1% formic acid).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for OAS (e.g., m/z 148 -> m/z 88).

    • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Serine Acetyltransferase (SAT) Activity Assay

This is a coupled enzyme assay where the product of the SAT reaction, OAS, is used by an excess of OAS-TL to produce cysteine, which is then quantified.

Protocol:

  • Protein Extraction:

    • Homogenize plant tissue in an extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5, containing protease inhibitors).

    • Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Assay Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl (pH 7.6)

      • 10 mM L-serine

      • 0.5 mM Acetyl-CoA

      • An excess of purified OAS-TL

      • 5 mM DTT

  • Reaction and Quantification:

    • Initiate the reaction by adding the protein extract.

    • Incubate at 30°C.

    • Stop the reaction at different time points by adding acid (e.g., trichloroacetic acid).

    • Quantify the cysteine produced using the ninhydrin (B49086) assay, which forms a colored product that can be measured spectrophotometrically at 560 nm.

This compound (thiol)lyase (OAS-TL) Activity Assay

This assay directly measures the production of cysteine from OAS and sulfide.

Protocol:

  • Protein Extraction:

    • Follow the same protein extraction protocol as for the SAT activity assay.

  • Assay Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM HEPES-NaOH (pH 7.5)

      • 10 mM this compound (OAS)

      • 5 mM Na₂S

      • 2.5 mM DTT

  • Reaction and Quantification:

    • Start the reaction by adding the protein extract.

    • Incubate at 25°C.

    • Stop the reaction by adding trichloroacetic acid.

    • Quantify the cysteine produced using the ninhydrin assay as described for the SAT assay.[6][9]

Signaling Pathways and Regulatory Networks

OAS accumulation triggers a signaling cascade that leads to the transcriptional regulation of numerous genes, particularly a set known as the "OAS cluster genes."

Sulfur Starvation Response

Under sulfur deficiency, the accumulation of OAS is a primary signal that initiates a plant's adaptive response.

Sulfur_Starvation_Pathway sulfur_deficiency Sulfur Deficiency sulfide_depletion Sulfide Depletion sulfur_deficiency->sulfide_depletion csc_dissociation CSC Dissociation sulfide_depletion->csc_dissociation leads to oas_accumulation OAS Accumulation csc_dissociation->oas_accumulation results in slim1 SLIM1 Activation oas_accumulation->slim1 activates oas_cluster_genes OAS Cluster Gene Expression slim1->oas_cluster_genes induces sulfur_uptake Increased Sulfur Uptake & Assimilation oas_cluster_genes->sulfur_uptake promotes

Sulfur starvation signaling pathway.
Crosstalk with Nitrogen and Carbon Metabolism

OAS is a key integrator of sulfur, nitrogen, and carbon metabolic pathways. High nitrogen availability can promote OAS accumulation, especially under low sulfur conditions, to coordinate amino acid synthesis. Carbon limitation, such as during dark periods, can also lead to transient OAS accumulation, suggesting a role in balancing carbon and sulfur resources.

Nutrient_Crosstalk nitrogen_metabolism Nitrogen Metabolism oas This compound (OAS) nitrogen_metabolism->oas Provides Serine carbon_metabolism Carbon Metabolism carbon_metabolism->oas Provides Acetyl-CoA sulfur_metabolism Sulfur Metabolism sulfur_metabolism->oas Regulates via Sulfide amino_acid_synthesis Amino Acid Synthesis oas->amino_acid_synthesis growth_and_stress_response Growth & Stress Response oas->growth_and_stress_response Signaling amino_acid_synthesis->growth_and_stress_response

OAS at the nexus of N, C, and S metabolism.
Experimental Workflow for Studying OAS Signaling

A typical workflow to investigate the role of OAS under nutrient stress involves a multi-pronged approach.

Experimental_Workflow nutrient_stress Induce Nutrient Stress (S, N, or C limitation) sampling Time-course Sampling nutrient_stress->sampling metabolite_analysis Metabolite Analysis (HPLC / LC-MS/MS) sampling->metabolite_analysis enzyme_assays Enzyme Activity Assays (SAT & OAS-TL) sampling->enzyme_assays transcriptomics Transcriptome Analysis (RNA-seq) sampling->transcriptomics oas_quantification OAS Quantification metabolite_analysis->oas_quantification data_integration Data Integration & Pathway Analysis oas_quantification->data_integration enzyme_assays->data_integration gene_expression Gene Expression Profiling transcriptomics->gene_expression gene_expression->data_integration

Workflow for investigating OAS signaling.

Conclusion and Future Perspectives

This compound is more than just a metabolic intermediate; it is a key signaling molecule that enables plants to sense and respond to nutrient imbalances. The accumulation of OAS, particularly under sulfur stress, triggers a well-defined transcriptional response. While the methodologies for studying OAS metabolism are well-established, further research is needed to fully elucidate the quantitative dynamics of OAS accumulation under nitrogen and carbon stress and to unravel the specific signaling components that act downstream of OAS in these pathways. A deeper understanding of the OAS signaling network holds promise for the development of crops with improved nutrient use efficiency and stress tolerance.

References

Investigating the O-Acetylserine Regulon in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The O-Acetylserine (OAS) regulon in Escherichia coli is a critical metabolic network responsible for the biosynthesis of cysteine, a key sulfur-containing amino acid. This regulon is intricately controlled by the master transcriptional regulator, CysB, a member of the LysR-type transcriptional regulator (LTTR) family. Under conditions of sulfur limitation, the intracellular accumulation of this compound (OAS), which can spontaneously isomerize to N-acetyl-L-serine (NAS), triggers the activation of CysB. Activated CysB then modulates the expression of a suite of genes involved in sulfur uptake and assimilation, ultimately leading to cysteine synthesis. Dysregulation of this pathway can impact bacterial survival and virulence, making it a potential target for novel antimicrobial strategies. This technical guide provides an in-depth overview of the OAS regulon, presenting key quantitative data, detailed experimental protocols for its investigation, and visual representations of its regulatory and experimental frameworks.

The this compound Regulon: Core Components and Regulation

The central player in the OAS regulon is the CysB protein , a homotetrameric transcription factor.[1] Each subunit of CysB possesses an N-terminal winged-helix-turn-helix (wHTH) DNA-binding domain and a C-terminal effector-binding domain. The primary inducer of the CysB regulon is N-acetyl-L-serine (NAS) , which is formed from the cysteine precursor this compound (OAS).[2]

Under sulfur-replete conditions, CysB autoregulates its own expression by binding to the cysB promoter and repressing transcription.[3] However, when sulfur becomes limited, the concentration of OAS, and consequently NAS, increases.[1] The binding of NAS to CysB induces a conformational change that enhances its affinity for specific binding sites on the promoters of target genes, leading to their transcriptional activation. Conversely, sulfide (B99878) and thiosulfate (B1220275) act as anti-inducers, inhibiting the activation of CysB.[4]

The genes regulated by CysB, collectively known as the cys regulon, are involved in various aspects of sulfur metabolism:

  • Sulfate (B86663) and Thiosulfate Transport: The cysPTWA operon encodes components of a periplasmic transport system for sulfate and thiosulfate.

  • Sulfate Activation and Reduction: The cysDNC and cysJIH operons encode enzymes required for the conversion of sulfate to sulfide.

  • Cysteine Synthesis: The cysK and cysM genes encode this compound sulfhydrylases that catalyze the final step of cysteine biosynthesis from OAS and sulfide.[5]

  • Alternative Sulfur Source Utilization: The tauABCD and ssuEADCB operons are involved in the utilization of taurine (B1682933) and aliphatic sulfonates as alternative sulfur sources, and their expression is also dependent on CysB.[6][7]

Signaling Pathway of the this compound Regulon

OAS_Regulon_Signaling Sulfur_Limitation Sulfur Limitation CysE CysE (SAT) Sulfur_Limitation->CysE Induces activity Serine L-Serine Serine->CysE Acetyl_CoA Acetyl-CoA Acetyl_CoA->CysE OAS This compound (OAS) CysE->OAS Catalyzes NAS N-Acetyl-L-serine (NAS) OAS->NAS Spontaneous isomerization Cysteine L-Cysteine OAS->Cysteine with Sulfide CysB_inactive CysB (Inactive) NAS->CysB_inactive Binds and Activates CysB_active CysB-NAS (Active) cysB_promoter cysB Promoter CysB_inactive->cysB_promoter Binds and Represses (Autoregulation) cys_promoters cys Promoters CysB_active->cys_promoters Binds and Activates Transcription cys_genes cys Regulon Genes (cysJIH, cysK, cysP, etc.) cys_promoters->cys_genes Transcription Sulfur_Uptake Sulfur Uptake & Assimilation cys_genes->Sulfur_Uptake Translation Sulfide Sulfide Sulfur_Uptake->Sulfide Sulfide->CysB_active Anti-inducer (Inhibits activation) Sulfide->Cysteine cysB_gene cysB Gene cysB_promoter->cysB_gene Transcription cysB_gene->CysB_inactive Translation

Caption: Signaling pathway of the this compound regulon in E. coli.

Quantitative Data Summary

Table 1: Gene Expression Changes in the CysB Regulon under Sulfur Limitation
Gene/OperonFunctionFold Change (Sulfur Limitation vs. Replete)Reference
cysBTranscriptional regulator~1.95[8]
cysPPeriplasmic sulfate/thiosulfate-binding protein>1.7[1]
cysUSulfate/thiosulfate transport system permease protein>1.7[1]
cysWSulfate/thiosulfate transport system permease protein>1.7[1]
cysASulfate/thiosulfate transport system ATP-binding protein>1.7[1]
cysDSulfate adenylyltransferase subunit 2Upregulated[9]
cysNSulfate adenylyltransferase subunit 1Upregulated[9]
cysCAdenylylsulfate kinaseUpregulated[9]
cysHPhosphoadenylyl-sulfate reductaseUpregulated[9]
cysISulfite reductase (ferredoxin)>1.7[1]
cysJSulfite reductase (NADPH) flavoprotein alpha-componentUpregulated[9]
cysKCysteine synthase AUpregulated[9]
ssuEADCBAliphatic sulfonate utilizationUpregulated[9]
tauABCDTaurine utilizationUpregulated[9]
Table 2: Kinetic Parameters of Key Enzymes in Cysteine Biosynthesis
EnzymeSubstrate(s)Kinetic ParameterValueReference
CysE (Serine Acetyltransferase) L-SerineKM4.6 ± 0.9 mM[10]
Acetyl-CoAKM0.40 ± 0.08 mM[10]
kcat220 ± 20 s-1[10]
L-SerineKi (Substrate inhibition)4 mM (free CysE)[11]
Ki (Substrate inhibition)16 mM (in complex with CysK)[11]
L-CysteineIC50 (Feedback inhibition)180 nM (free CysE)[10]
IC50 (Feedback inhibition)700 nM (in complex with CysK)[10]
CysK (this compound Sulfhydrylase) This compoundKM0.8 mM[12]
SulfideKM0.03 mM[12]
Vmax135 µmol/min/mg[12]
Table 3: Metabolite Concentrations
MetaboliteConditionConcentrationReference
This compound (OAS)Sulfur LimitationElevated[1][13]
N-Acetyl-L-serine (NAS)Sulfur LimitationElevated[1]

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for CysB

This protocol is adapted for identifying the genome-wide binding sites of the CysB transcription factor in E. coli.

I. Cell Growth and Cross-linking

  • Grow E. coli cells expressing a tagged version of CysB (e.g., 3xFLAG-CysB) in minimal medium with either a sufficient (e.g., sulfate) or a limiting (e.g., taurine) sulfur source to mid-log phase (OD600 ≈ 0.5).

  • Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 20 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

  • Harvest cells by centrifugation and wash twice with ice-cold Tris-buffered saline (TBS).

II. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, and protease inhibitors).

  • Lyse the cells by sonication to shear the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

  • Clarify the lysate by centrifugation to remove cell debris.

III. Immunoprecipitation

  • Pre-clear the chromatin by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared chromatin with an anti-FLAG antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

IV. Elution and DNA Purification

  • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.

  • Treat with RNase A and then Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

V. Library Preparation and Sequencing

  • Prepare a sequencing library from the purified ChIP DNA and an input control sample according to the manufacturer's instructions (e.g., Illumina).

  • Perform high-throughput sequencing.

VI. Data Analysis

  • Align the sequencing reads to the E. coli reference genome.

  • Perform peak calling to identify regions of the genome that are enriched in the ChIP sample compared to the input control.

  • Annotate the peaks to identify the genes and operons potentially regulated by CysB.

Electrophoretic Mobility Shift Assay (EMSA) for CysB-DNA Interaction

This assay is used to qualitatively and quantitatively assess the binding of CysB to a specific DNA promoter region.

I. Probe Preparation

  • Synthesize complementary oligonucleotides corresponding to the putative CysB binding site within a promoter of interest. One of the oligonucleotides should be end-labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye) or a radioactive isotope (e.g., 32P).

  • Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

  • Purify the labeled probe.

II. Binding Reaction

  • Set up binding reactions in a final volume of 20 µL containing:

    • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol).

    • Purified CysB protein (at varying concentrations).

    • Labeled DNA probe (at a fixed, low concentration).

    • A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • For testing the effect of the inducer, add N-acetyl-L-serine (NAS) to the desired concentration.

  • Incubate the reactions at room temperature for 20-30 minutes.

III. Electrophoresis

  • Add loading dye to the binding reactions.

  • Load the samples onto a native polyacrylamide gel.

  • Run the gel at a constant voltage in a cold room or with a cooling system.

IV. Detection

  • Transfer the DNA from the gel to a nylon membrane if using a biotin-labeled probe, followed by chemiluminescent detection.

  • For fluorescently labeled probes, image the gel directly using an appropriate imager.

  • For radioactively labeled probes, expose the dried gel to a phosphor screen or X-ray film.

DNase I Footprinting Assay for CysB Binding Site Identification

This technique provides high-resolution mapping of the CysB binding site on a DNA fragment.

I. Probe Preparation

  • Prepare a DNA fragment containing the promoter of interest. One end of one strand must be labeled (e.g., with 32P).

II. Binding Reaction

  • Incubate the end-labeled DNA probe with varying concentrations of purified CysB protein in a binding buffer similar to that used for EMSA. Allow the binding to reach equilibrium.

III. DNase I Digestion

  • Add a freshly diluted solution of DNase I to each reaction. The concentration of DNase I should be optimized to achieve partial digestion of the DNA.

  • Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.

  • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a precipitating agent.

IV. DNA Purification and Analysis

  • Purify the DNA fragments by phenol-chloroform extraction and ethanol (B145695) precipitation.

  • Resuspend the DNA in a formamide-based loading buffer.

  • Denature the DNA by heating and then separate the fragments on a high-resolution denaturing polyacrylamide sequencing gel.

  • Run a sequencing ladder (e.g., Maxam-Gilbert sequencing) of the same DNA fragment alongside the footprinting reactions to precisely map the protected region.

  • Visualize the DNA fragments by autoradiography. The region where CysB binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments.

In Vitro Transcription Assay

This assay measures the ability of CysB to activate transcription from a cys promoter in a reconstituted system.

I. Template Preparation

  • Generate a linear DNA template containing the promoter of interest upstream of a reporter gene or a defined sequence that will produce a transcript of a specific length.

II. Transcription Reaction

  • Set up transcription reactions containing:

    • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 100 mM KCl, 1 mM DTT).

    • DNA template.

    • Purified E. coli RNA polymerase holoenzyme.

    • Purified CysB protein.

    • N-acetyl-L-serine (NAS) as the inducer.

    • A mixture of ATP, GTP, CTP, and a labeled UTP (e.g., [α-32P]UTP).

  • Incubate the reactions at 37°C for a defined period.

III. Analysis of Transcripts

  • Stop the reactions and purify the RNA transcripts.

  • Separate the transcripts by size on a denaturing polyacrylamide gel.

  • Visualize the labeled transcripts by autoradiography. The intensity of the transcript band corresponds to the level of transcription.

Measurement of Serine Acetyltransferase (SAT) and this compound Sulfhydrylase (OASS) Activity

These assays quantify the enzymatic activity of the key enzymes in the cysteine biosynthesis pathway.

I. Serine Acetyltransferase (CysE) Activity Assay

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), L-serine, and acetyl-CoA.

  • Initiate the reaction by adding the enzyme source (purified CysE or cell lysate).

  • Monitor the production of CoA, which can be detected by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), leading to an increase in absorbance at 412 nm.

II. This compound Sulfhydrylase (CysK/CysM) Activity Assay

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), this compound, and a sulfide donor (e.g., Na2S).

  • Initiate the reaction by adding the enzyme source (purified OASS or cell lysate).

  • Monitor the production of cysteine, which can be quantified using various methods, including the ninhydrin (B49086) reaction, which produces a colored product that can be measured spectrophotometrically.

Experimental Workflow Visualization

Experimental_Workflow cluster_upstream Upstream Analysis cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_downstream Downstream Analysis & Interpretation Bioinformatics Bioinformatic Prediction of CysB Binding Sites Strain_Construction Strain Construction (e.g., tagged CysB, promoter-lacZ fusions) Bioinformatics->Strain_Construction Cell_Culture E. coli Culture under S-replete vs. S-limiting conditions Strain_Construction->Cell_Culture ChIP_seq ChIP-seq (Genome-wide CysB binding) Cell_Culture->ChIP_seq RNA_seq RNA-seq / qPCR (Gene expression analysis) Cell_Culture->RNA_seq Beta_Gal β-galactosidase Assay (Promoter activity) Cell_Culture->Beta_Gal Enzyme_Assays Enzyme Activity Assays (SAT and OASS kinetics) Cell_Culture->Enzyme_Assays Data_Integration Data Integration and Model Building ChIP_seq->Data_Integration RNA_seq->Data_Integration Beta_Gal->Data_Integration Protein_Purification Purification of CysB and RNA Polymerase EMSA EMSA (CysB-DNA binding affinity) Protein_Purification->EMSA DNase_Footprinting DNase I Footprinting (Precise binding site mapping) Protein_Purification->DNase_Footprinting InVitro_Tx In Vitro Transcription (Functional effect of CysB) Protein_Purification->InVitro_Tx EMSA->Data_Integration DNase_Footprinting->Data_Integration InVitro_Tx->Data_Integration Enzyme_Assays->Data_Integration Drug_Target_ID Drug Target Identification and Validation Data_Integration->Drug_Target_ID

Caption: A representative experimental workflow for investigating the this compound regulon.

Conclusion

The this compound regulon is a paradigm of metabolic regulation in E. coli, showcasing a sophisticated interplay between metabolite sensing, transcriptional control, and enzymatic activity to maintain sulfur homeostasis. A thorough understanding of this regulon, facilitated by the experimental approaches detailed in this guide, is crucial for fundamental microbiology and has significant implications for applied research. The components of this pathway, particularly the master regulator CysB and the enzymes of the cysteine biosynthetic pathway, represent promising targets for the development of novel antimicrobial agents. By providing a consolidated resource of quantitative data and detailed methodologies, this guide aims to empower researchers to further unravel the complexities of the OAS regulon and exploit its potential for therapeutic intervention.

References

An In-depth Technical Guide to the Subcellular Localization of O-Acetylserine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of O-acetylserine (OAS) metabolism, a critical nexus in the assimilation of carbon, nitrogen, and sulfur. Understanding the spatial organization of this pathway within the cell is paramount for elucidating its regulation and its role as a key signaling hub in response to nutritional cues and environmental stress. This document details the compartmentalization of the core enzymes, presents quantitative data on their distribution, outlines key experimental methodologies, and visualizes the intricate signaling network governed by OAS.

Core Concepts: The Compartmentalization of Cysteine Biosynthesis

The synthesis of cysteine, the final step of assimilatory sulfate (B86663) reduction, is a two-step enzymatic process central to this compound metabolism. The first, rate-limiting step is the acetylation of L-serine by Serine Acetyltransferase (SAT) to produce this compound (OAS). Subsequently, This compound (thiol) lyase (OAS-TL) , also known as cysteine synthase, catalyzes the incorporation of sulfide (B99878) into OAS to form L-cysteine.

In plants, this vital pathway is not confined to a single cellular location but is distributed across three distinct subcellular compartments: the cytosol , plastids (chloroplasts in photosynthetic tissues), and mitochondria .[1][2][3] This compartmentalization suggests that each location possesses the autonomy for cysteine biosynthesis, which is essential for protein synthesis within that organelle.[1] The presence of distinct isoforms of both SAT and OAS-TL in each compartment underscores the complexity and tight regulation of this metabolic network.[1][4]

Quantitative Distribution of Key Enzymes

The relative contribution of each compartment to the total cellular activity of SAT and OAS-TL varies, highlighting specialized roles for each location. The following table summarizes the approximate distribution of these enzyme activities in plant cells, primarily based on studies in Arabidopsis thaliana.

EnzymeSubcellular CompartmentRelative Activity (%)Key Isoforms (Arabidopsis)References
Serine Acetyltransferase (SAT) Mitochondria~80%SAT3 (SERAT2;2)[5]
Cytosol~15%SAT5 (SERAT1;1)[5]
Plastids~5%SAT1 (SERAT2;1)[5]
This compound (thiol) lyase (OAS-TL) Cytosol~45-50%OAS-TL A (OASTL-A)[2][5]
Plastids~40-45%OAS-TL B (OASTL-B)[2][5]
Mitochondria~5%OAS-TL C (OASTL-C)[2][5]

This compound: A Key Signaling Molecule

Beyond its role as a metabolic intermediate, this compound has emerged as a crucial signaling molecule, particularly in response to sulfur availability.[4][6] Under conditions of sulfur deprivation, the lack of sulfide leads to an accumulation of OAS.[6][7] This elevated OAS level acts as a signal, triggering a transcriptional reprogramming to enhance sulfur uptake and assimilation.[6][8][9]

This signaling cascade involves a set of co-regulated genes known as the "OAS cluster" .[6][8][9] The expression of these genes is strongly induced by OAS accumulation. A key transcriptional regulator in this pathway is SLIM1 (SULFUR LIMITATION 1) , also known as EIL3, which plays a prominent role in mediating the plant's response to sulfur deficiency.[6][8]

The following diagram illustrates the central role of OAS in signaling and its connection to the cysteine biosynthesis pathway.

OAS_Signaling_Pathway cluster_sulfur_assimilation Sulfur Assimilation cluster_cysteine_synthesis Cysteine Biosynthesis cluster_signaling OAS Signaling Sulfate Sulfate Sulfide Sulfide Sulfate->Sulfide Reduction Pathway OAS_TL This compound (thiol) lyase (OAS-TL) Sulfide->OAS_TL Serine Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl_CoA Acetyl_CoA->SAT OAS OAS OAS->OAS_TL OAS_signal Accumulated OAS OAS->OAS_signal Accumulates under S-deficiency Cysteine Cysteine Cysteine->SAT Feedback Inhibition SAT->OAS OAS_TL->Cysteine SLIM1 SLIM1/EIL3 (Transcription Factor) OAS_signal->SLIM1 Activates OAS_cluster OAS Cluster Genes (e.g., SDI1, LSU1) SLIM1->OAS_cluster Induces Expression Sulfur_uptake Increased Sulfur Uptake & Assimilation OAS_cluster->Sulfur_uptake Promotes

This compound signaling pathway.

Experimental Protocols

Determining the subcellular localization of this compound metabolism relies on a combination of biochemical, molecular, and proteomic techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation of Plant Leaves

This protocol describes the differential centrifugation method to isolate chloroplasts and mitochondria from fresh plant leaves (e.g., spinach or Arabidopsis).

Materials:

  • Fresh plant leaves (e.g., spinach, Arabidopsis thaliana)

  • Grinding buffer (0.3 M sucrose, 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 0.1% (w/v) BSA, 5 mM DTT - add fresh)

  • Wash buffer (0.3 M sucrose, 20 mM HEPES-KOH pH 7.6, 2.5 mM MgCl₂)

  • Percoll gradients (for higher purity)

  • Blender or mortar and pestle

  • Cheesecloth or Miracloth

  • Refrigerated centrifuge and appropriate tubes

Procedure:

  • Homogenization: Harvest fresh leaves and wash them with cold deionized water. Chop the leaves into small pieces and homogenize them in ice-cold grinding buffer (approx. 3 mL per gram of tissue) using a pre-chilled blender (short bursts) or a mortar and pestle.

  • Filtration: Filter the homogenate through four layers of cheesecloth or two layers of Miracloth into a chilled beaker to remove cell debris and intact tissue.

  • Low-Speed Centrifugation (Chloroplast Pellet): Transfer the filtrate to centrifuge tubes and centrifuge at 1,000 x g for 5 minutes at 4°C. The resulting green pellet contains intact chloroplasts.

  • Chloroplast Wash: Carefully discard the supernatant. Gently resuspend the chloroplast pellet in a small volume of wash buffer. For higher purity, the resuspended pellet can be layered onto a Percoll density gradient and centrifuged.

  • Medium-Speed Centrifugation (Mitochondrial Pellet): Transfer the supernatant from step 3 to new centrifuge tubes and centrifuge at 12,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

  • Mitochondrial Wash: Discard the supernatant and gently resuspend the mitochondrial pellet in wash buffer. Repeat the centrifugation at 12,000 x g for 15 minutes. The final pellet contains the enriched mitochondrial fraction.

  • Cytosolic Fraction: The supernatant from the first mitochondrial centrifugation (step 5) can be further centrifuged at 100,000 x g for 1 hour to pellet microsomes, leaving the supernatant as the cytosolic fraction.

The following diagram outlines the workflow for subcellular fractionation.

Subcellular_Fractionation_Workflow start Fresh Leaf Tissue homogenize Homogenize in Grinding Buffer start->homogenize filter Filter through Cheesecloth/Miracloth homogenize->filter centrifuge1 Centrifuge 1,000 x g, 5 min filter->centrifuge1 pellet1 Pellet 1 (Crude Chloroplasts) centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 centrifuge2 Centrifuge 12,000 x g, 15 min supernatant1->centrifuge2 pellet2 Pellet 2 (Crude Mitochondria) centrifuge2->pellet2 supernatant2 Supernatant 2 centrifuge2->supernatant2 centrifuge3 Ultracentrifuge 100,000 x g, 1 hr supernatant2->centrifuge3 pellet3 Pellet 3 (Microsomes) centrifuge3->pellet3 supernatant3 Supernatant 3 (Cytosol) centrifuge3->supernatant3

Workflow for subcellular fractionation.
Enzyme Activity Assays

4.2.1. Serine Acetyltransferase (SAT) Activity Assay

This is a coupled-enzyme assay where the product of the SAT reaction, OAS, is used by an excess of OAS-TL to produce cysteine, which is then quantified.[10]

Materials:

  • Subcellular fraction extract

  • Assay buffer (100 mM Tris-HCl pH 7.5)

  • 100 mM L-serine

  • 10 mM Acetyl-CoA

  • Purified OAS-TL (cysteine synthase)

  • 100 mM Dithiothreitol (DTT)

  • 100 mM Sodium sulfide (Na₂S)

  • Acid ninhydrin (B49086) reagent

  • Glacial acetic acid

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, L-serine, Acetyl-CoA, and the subcellular fraction extract.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Coupled Reaction: Add an excess of purified OAS-TL, DTT, and Na₂S to the reaction mixture and incubate further to convert all the produced OAS to cysteine.

  • Colorimetric Detection: Stop the reaction by adding acid. Add acid ninhydrin reagent and boil for 10 minutes. After cooling, add ethanol (B145695) and measure the absorbance at 560 nm.

  • Quantification: Determine the amount of cysteine produced by comparing the absorbance to a standard curve prepared with known concentrations of L-cysteine.

4.2.2. This compound (thiol) lyase (OAS-TL) Activity Assay

This assay directly measures the production of cysteine from OAS and sulfide.[1][11]

Materials:

  • Subcellular fraction extract

  • Assay buffer (100 mM Tris-HCl pH 8.0)

  • 10 mM this compound (OAS)

  • 10 mM Sodium sulfide (Na₂S)

  • 10 mM Dithiothreitol (DTT)

  • Acid ninhydrin reagent

  • Glacial acetic acid

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, OAS, Na₂S, DTT, and the subcellular fraction extract.

  • Incubation: Incubate at 37°C for a specific time (e.g., 15 minutes).

  • Colorimetric Detection: Stop the reaction and detect the formed cysteine using the acid ninhydrin method as described for the SAT assay.

  • Quantification: Calculate the OAS-TL activity based on the amount of cysteine produced.

Green Fluorescent Protein (GFP) Fusion for In Vivo Localization

This molecular biology technique allows for the visualization of protein localization in living cells.[12][13]

Procedure:

  • Vector Construction: The coding sequence of the target enzyme (e.g., a specific SAT or OAS-TL isoform) is cloned into a plant expression vector in-frame with the Green Fluorescent Protein (GFP) gene. The expression is typically driven by a strong constitutive promoter like CaMV 35S.

  • Agrobacterium-mediated Transformation: The resulting construct is introduced into Agrobacterium tumefaciens.

  • Plant Transformation: Plants (e.g., Arabidopsis thaliana or Nicotiana benthamiana) are transformed with the engineered Agrobacterium. This can be achieved through methods like floral dip for stable transformation or leaf infiltration for transient expression.

  • Confocal Microscopy: The transformed plant tissues are then observed under a confocal microscope. The GFP fluorescence will reveal the subcellular localization of the fusion protein. Co-localization with known organelle markers (e.g., MitoTracker for mitochondria or chlorophyll (B73375) autofluorescence for chloroplasts) can confirm the specific compartment.

The following diagram illustrates the logical workflow for GFP fusion-based localization.

GFP_Localization_Workflow gene Gene of Interest (e.g., SAT isoform) cloning Cloning (Ligation) gene->cloning vector Plant Expression Vector with GFP vector->cloning recombinant_vector Recombinant Vector (Gene-GFP fusion) cloning->recombinant_vector agro_transformation Transform Agrobacterium recombinant_vector->agro_transformation agrobacterium Engineered Agrobacterium agro_transformation->agrobacterium plant_transformation Transform Plant (e.g., Floral Dip) agrobacterium->plant_transformation transformed_plant Transformed Plant plant_transformation->transformed_plant microscopy Confocal Microscopy transformed_plant->microscopy localization Visualize Subcellular Localization microscopy->localization

Workflow for GFP fusion localization.
Proteomic Approaches: Localization of Organelle Proteins by Isotope Tagging (LOPIT)

LOPIT is a powerful high-throughput technique to determine the subcellular localization of a large number of proteins simultaneously.[5][14][15]

Principle: The method is based on the principle that proteins residing in the same organelle will co-fractionate during density gradient centrifugation. By quantitatively analyzing the protein distribution across the fractions using mass spectrometry and comparing it to the distribution of known organelle marker proteins, the localization of unknown proteins can be determined.

Workflow:

  • Homogenization and Organelle Separation: Cells are gently lysed, and the organelles are separated by density gradient ultracentrifugation.

  • Fraction Collection: The gradient is fractionated, and proteins are extracted from each fraction.

  • Protein Digestion and Isobaric Labeling: Proteins from each fraction are digested into peptides, which are then labeled with different isobaric tags (e.g., TMT or iTRAQ). This allows for the multiplexed analysis of several fractions in a single mass spectrometry run.

  • LC-MS/MS Analysis: The labeled peptides are combined, separated by liquid chromatography, and analyzed by tandem mass spectrometry.

  • Data Analysis: The relative abundance of each protein across the fractions is determined. The distribution profiles of unknown proteins are then compared to those of well-characterized organelle marker proteins using multivariate statistical methods (e.g., principal component analysis) to assign their subcellular localization.

Conclusion

The subcellular compartmentalization of this compound metabolism in the cytosol, plastids, and mitochondria provides a framework for the intricate regulation of cysteine biosynthesis and sulfur assimilation. The distinct localization of enzyme isoforms, coupled with the role of OAS as a signaling molecule, highlights a sophisticated network that allows plants to respond dynamically to their metabolic status and environmental conditions. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of this fundamental metabolic and signaling pathway, with potential applications in crop improvement and the development of novel therapeutic strategies.

References

The Metabolic Crossroads of O-Acetylserine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetylserine (OAS) is a pivotal intermediate in the biosynthesis of the sulfur-containing amino acid cysteine, primarily studied in plants and bacteria.[1] In these organisms, OAS serves as the carbon backbone for the incorporation of sulfide (B99878), a critical step in sulfur assimilation.[2][3] While its role in lower organisms as a precursor for cysteine and as a signaling molecule for sulfur availability is well-established, its metabolic fate in vivo, particularly in mammalian systems, remains a subject of ongoing investigation. This technical guide aims to provide a comprehensive overview of the known metabolic pathways of OAS, detailing experimental methodologies and presenting quantitative data to facilitate further research and drug development efforts.

This compound Metabolism: From Plants to Mammals

In plants and bacteria, the synthesis of cysteine from OAS is a well-defined two-step process catalyzed by the cysteine synthase complex (CSC). This complex is composed of serine acetyltransferase (SAT) and this compound (thiol)-lyase (OAS-TL).[4] SAT catalyzes the formation of OAS from L-serine and acetyl-CoA. Subsequently, OAS-TL facilitates the reaction of OAS with sulfide to produce L-cysteine and acetate.[5][6]

While mammals are known to primarily synthesize cysteine via the transsulfuration pathway, the presence of OAS in human biological fluids, such as urine where it has been quantified at 24.7 umol/mmol creatinine, suggests endogenous production or dietary absorption and subsequent metabolism.[7] The direct mammalian ortholog of the plant and bacterial OAS-TL has not been identified. However, emerging evidence suggests that other mammalian enzymes may be capable of metabolizing OAS.[8]

Potential Metabolic Fates of this compound in Mammalian Systems

Given the absence of a dedicated OAS-TL in mammals, researchers are exploring alternative enzymatic pathways for OAS metabolism. One key candidate is cystathionine (B15957) β-synthase (CBS) , a crucial enzyme in the transsulfuration pathway.[2][9] Studies on CBS from various organisms, including the protozoan parasite Toxoplasma gondii, have demonstrated its ability to utilize OAS as a substrate in addition to its canonical substrate, serine, to produce cystathionine.[1] This suggests that mammalian CBS could potentially metabolize OAS if it is present in sufficient concentrations.

Another enzyme of interest is 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) , which is involved in hydrogen sulfide (H₂S) production and cysteine catabolism.[10][11] While direct evidence of 3-MST acting on OAS is limited, its role in sulfur metabolism makes it a plausible candidate for further investigation.

The potential metabolic pathways of OAS in a mammalian context are visualized in the following diagram.

Potential Metabolic Fates of this compound in Mammalian Systems cluster_legend Legend OAS This compound (OAS) Cysteine L-Cysteine OAS->Cysteine via OAS-TL (in Plants/Bacteria) Acetate Acetate OAS->Acetate CBS Cystathionine β-synthase (CBS) OAS->CBS MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) (Hypothetical) OAS->MST ? Serine L-Serine SAT Serine Acetyltransferase (SAT) (Putative in Mammals) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT Cystathionine Cystathionine Cystathionine->Cysteine via CGL Homocysteine Homocysteine Homocysteine->CBS Sulfide Sulfide (S²⁻) Sulfide->Cysteine Sulfide->MST ? H2S Hydrogen Sulfide (H₂S) SAT->OAS CBS->Cystathionine MST->H2S k_metabolite Metabolite k_enzyme Enzyme k_putative Putative/Hypothetical k_plant_path Plant/Bacterial Pathway k_mammal_path Potential Mammalian Pathway k_hypo_path Hypothetical Pathway

Caption: Potential metabolic pathways of this compound in mammals.

Quantitative Data on this compound

Quantitative analysis of OAS in mammalian tissues is challenging and not widely reported. The available data is summarized below.

BiospecimenStatusValueAgeSexConditionReference
UrineDetected and Quantified24.7 umol/mmol creatinineAdult (>18 years old)BothNormal[7]
BloodExpected but not QuantifiedNot QuantifiedNot AvailableNot AvailableNormal[7]

Experimental Protocols

Sample Preparation for Metabolite Analysis

A general protocol for the extraction of small molecules like OAS from biological samples for mass spectrometry analysis is as follows:

  • Tissue Homogenization: Snap-freeze tissues in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a cold solvent mixture, typically 80% methanol, to precipitate proteins and extract metabolites.

  • Cellular Extraction: For cultured cells, aspirate the medium and quickly wash the cells with cold saline. Then, add a cold extraction solvent (e.g., 80% methanol) to the culture dish, scrape the cells, and collect the extract.

  • Protein Precipitation and Clarification: Centrifuge the homogenate/extract at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for the analytical platform (e.g., 50% acetonitrile (B52724) for LC-MS).

Quantification of this compound by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of OAS.

  • Chromatography: Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate OAS from other metabolites.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for targeted quantification. The precursor ion for OAS is m/z 148.06, and a common product ion for fragmentation is m/z 88.04.

  • Quantification: Absolute quantification can be achieved by using a stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N-O-Acetylserine) and generating a calibration curve.

The following diagram illustrates a typical experimental workflow for the analysis of OAS.

Experimental Workflow for this compound Analysis sample Biological Sample (Tissue, Cells, Biofluid) extraction Metabolite Extraction (e.g., 80% Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis (Quantification) lcms->data

Caption: A typical workflow for OAS analysis.

This compound as a Signaling Molecule

In plants and bacteria, OAS acts as a signaling molecule that accumulates under sulfur-limiting conditions.[3] This accumulation triggers the expression of genes involved in sulfate (B86663) uptake and assimilation, ensuring a coordinated response to sulfur availability. The signaling function of OAS is linked to its ability to promote the dissociation of the cysteine synthase complex, which in turn modulates the activity of SAT and the transcription of sulfur-responsive genes.[4]

Whether OAS plays a similar signaling role in mammals is currently unknown. However, the intersection of sulfur metabolism with key signaling pathways, including the production of the gasotransmitter hydrogen sulfide (H₂S), suggests that intermediates like OAS could have unappreciated regulatory functions. Further research is needed to explore the potential signaling roles of OAS in mammalian cells, particularly in the context of diseases with altered sulfur metabolism, such as cancer and cardiovascular disorders.

Conclusion and Future Directions

The metabolic fate of this compound in vivo, especially in mammalian systems, is an area ripe for investigation. While its role in cysteine biosynthesis in plants and bacteria is well-defined, the pathways and regulatory functions of OAS in mammals are largely unexplored. The potential for mammalian enzymes like cystathionine β-synthase to metabolize OAS opens up new avenues of research. Future studies should focus on:

  • Developing sensitive and robust analytical methods for the quantification of OAS in various mammalian tissues and biofluids.

  • Utilizing stable isotope tracing studies to definitively track the metabolic fate of OAS in vivo.

  • Investigating the activity of candidate mammalian enzymes towards OAS in vitro and in vivo.

  • Exploring the potential signaling roles of OAS in mammalian cells, particularly in disease states.

A deeper understanding of the in vivo metabolic fate of OAS will not only fill a significant gap in our knowledge of sulfur amino acid metabolism but may also reveal novel therapeutic targets for a range of human diseases.

References

O-Acetylserine: A Pivotal Regulator in Plant Acclimation to Environmental Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-acetylserine (OAS) is a crucial intermediate in the biosynthesis of cysteine in plants, positioned at the intersection of carbon, nitrogen, and sulfur metabolism. Beyond its primary metabolic function, OAS has emerged as a key signaling molecule, orchestrating a sophisticated response to a variety of environmental stressors. This technical guide provides a comprehensive overview of the multifaceted role of this compound in plant stress response, detailing its biosynthesis, the signaling pathways it modulates, and its impact on plant resilience. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the OAS-mediated stress response mechanisms in plants.

This compound Biosynthesis and Regulation

The synthesis of this compound is the initial committed step in the cysteine biosynthetic pathway. It is catalyzed by the enzyme serine acetyltransferase (SAT), which transfers an acetyl group from acetyl-CoA to L-serine. SAT activity and, consequently, OAS levels are tightly regulated by the availability of sulfur. Under conditions of sulfur sufficiency, SAT associates with this compound (thiol) lyase (OASTL), the enzyme responsible for the subsequent conversion of OAS and sulfide (B99878) into cysteine, to form the cysteine synthase complex (CSC). The formation of this complex leads to the feedback inhibition of SAT activity by cysteine. Conversely, under sulfur-limiting conditions, the reduced availability of sulfide leads to the dissociation of the CSC, releasing active SAT and leading to the accumulation of OAS. This accumulation serves as a critical signal of sulfur deficiency, initiating a cascade of adaptive responses.[1][2][3][4][5][6]

Quantitative Analysis of this compound and Stress Markers under Abiotic Stress

The accumulation of this compound is a hallmark of plant response to various abiotic stresses. The following tables summarize quantitative data on the changes in OAS levels and the activity of associated enzymes, alongside common physiological stress markers, in response to heavy metal, drought, and salt stress.

Table 1: this compound Levels and Gene/Enzyme Activity in Response to Heavy Metal Stress

Plant SpeciesStressorTissueParameterFold Change / ActivityReference
Arabidopsis thaliana50 µM CdCl₂ (18h)Whole plantAtcys-3A (OASTL) mRNA7-fold increase[7]
Phragmites australis25-300 µM CdRootsOASTL activityIncreased[8][9]
Typha latifolia25-300 µM CdRootsOASTL activityIncreased[8][9]

Table 2: Physiological Stress Markers in Response to Abiotic Stress

Plant SpeciesStressorTissueParameterObservationReference
Eruca sativaDehydrationSeedlingsH₂O₂ content25.9% increase[10]
Eruca sativaDehydrationSeedlingsO₂⁻ content38.8% increase[10]
Rice (Oryza sativa)Drought-H₂O₂ contentIncreased[11]
Phragmites australis100mM NaClRootsOASTL activityHigher than Typha[8][9]
Typha latifolia100mM NaClRootsOASTL activityIncreased[8][9]

This compound Signaling Pathways in Plant Stress Response

OAS acts as a central signaling molecule, initiating a transcriptional reprogramming that enhances the plant's ability to cope with stress. This is primarily achieved through the regulation of a specific set of genes known as the "OAS cluster."

The Cysteine Synthase Complex as a Sulfur Sensor

The cysteine synthase complex (CSC) acts as a primary sensor of the plant's sulfur status.[1][2][3][4][5] Under sulfur-sufficient conditions, sulfide stabilizes the complex, which keeps SAT in an inhibited state. When sulfur is limited, the decrease in sulfide levels and the subsequent accumulation of OAS cause the CSC to dissociate. This dissociation activates SAT, further increasing OAS levels, and releases active OASTL to scavenge any available sulfide for cysteine synthesis.

cluster_0 Sulfur Sufficient cluster_1 Sulfur Deficient Sulfide Sulfide CSC Cysteine Synthase Complex (CSC) (SAT inhibited) Sulfide->CSC stabilizes SAT Serine Acetyltransferase (SAT) OASTL This compound (thiol)lyase (OASTL) OAS_acc OAS Accumulation CSC_diss CSC Dissociation OAS_acc->CSC_diss induces SAT_act Active SAT CSC_diss->SAT_act OASTL_free Free OASTL CSC_diss->OASTL_free

Caption: Regulation of the Cysteine Synthase Complex by Sulfide and OAS.
Transcriptional Regulation by the "OAS Cluster"

The accumulation of OAS triggers the expression of a core set of genes, often referred to as the "OAS cluster."[12][13][14] These genes are involved in sulfur uptake, assimilation, and the synthesis of sulfur-containing defense compounds. A key transcriptional regulator in this pathway is SULFUR LIMITATION 1 (SLIM1), also known as ETHYLENE INSENSITIVE 3-LIKE 1 (EIL3).[12][13][14][15] OAS accumulation leads to the activation of SLIM1, which in turn binds to the promoters of the OAS cluster genes, inducing their transcription.

Caption: OAS-mediated transcriptional regulation of stress response genes.
Crosstalk with Other Signaling Pathways

The OAS signaling pathway exhibits significant crosstalk with other stress-related signaling networks, including those mediated by reactive oxygen species (ROS) and plant hormones like abscisic acid (ABA) and jasmonic acid (JA).[12][16][17][18][19][20] Oxidative stress can lead to the accumulation of OAS, suggesting a feedback loop where ROS and OAS signaling are interconnected.[12] Furthermore, ABA has been shown to be involved in the regulation of OASTL activity under heavy metal stress, indicating a convergence of these signaling pathways in orchestrating a holistic stress response.[8][9]

AbioticStress Abiotic Stress (Drought, Salinity, Heavy Metals) ROS Reactive Oxygen Species (ROS) AbioticStress->ROS OAS This compound (OAS) Signaling AbioticStress->OAS Hormones Plant Hormones (ABA, JA) AbioticStress->Hormones ROS->OAS StressResponse Integrated Stress Response and Tolerance ROS->StressResponse OAS->Hormones OAS->StressResponse Hormones->StressResponse

Caption: Crosstalk of OAS signaling with ROS and hormone pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of this compound

Method: High-Performance Liquid Chromatography (HPLC)

  • Extraction:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract metabolites with a solution of 80% methanol.

    • Centrifuge to pellet debris and collect the supernatant.

  • Derivatization:

    • Derivatize the amino acids in the extract using a suitable reagent, such as AccQ-Tag.

  • HPLC Analysis:

    • Separate the derivatized amino acids on a C18 reverse-phase HPLC column.

    • Detect and quantify OAS based on its retention time and peak area compared to a standard curve of known OAS concentrations.

Gene Expression Analysis

Method: Quantitative Real-Time PCR (qPCR)

  • RNA Extraction:

    • Isolate total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, gene-specific primers for the target "OAS cluster" gene and a reference gene, and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Measurement of Physiological Stress Markers

1. Lipid Peroxidation (Malondialdehyde - MDA Assay)

  • Extraction:

    • Homogenize fresh plant tissue in trichloroacetic acid (TCA).

    • Centrifuge to remove precipitates.

  • Reaction:

    • Mix the supernatant with thiobarbituric acid (TBA) reagent.

    • Incubate at 95°C for 30 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement:

    • Cool the reaction and measure the absorbance at 532 nm.

    • Subtract the non-specific absorbance at 600 nm.

    • Calculate the MDA concentration using its molar extinction coefficient.

2. Proline Content

  • Extraction:

    • Homogenize plant tissue in aqueous sulfosalicylic acid.

    • Centrifuge to clarify the extract.

  • Reaction:

    • Mix the supernatant with acid-ninhydrin reagent.

    • Boil for 1 hour.

  • Measurement:

    • Extract the reaction mixture with toluene (B28343).

    • Measure the absorbance of the toluene phase at 520 nm.

    • Determine the proline concentration from a standard curve.

3. Antioxidant Enzyme Activity (SOD, CAT, APX)

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., phosphate (B84403) buffer) containing protease inhibitors.

    • Centrifuge at high speed at 4°C to obtain the crude enzyme extract.

  • Activity Assays (Spectrophotometric):

    • Superoxide Dismutase (SOD): Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT): Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.

    • Ascorbate (B8700270) Peroxidase (APX): Measure the rate of ascorbate oxidation by monitoring the decrease in absorbance at 290 nm.

Conclusion

This compound stands as a critical signaling hub in the plant's response to a multitude of environmental challenges. Its accumulation under stress serves as a precise indicator of the plant's metabolic state, triggering a cascade of transcriptional and physiological adjustments that enhance tolerance. A thorough understanding of the OAS signaling network and its intricate crosstalk with other pathways offers promising avenues for the development of novel strategies to improve crop resilience and productivity in the face of a changing climate. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further explore and harness the potential of OAS-mediated stress responses in plants.

References

An In-Depth Technical Guide on the Genetic Regulation of O-Acetylserine Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-acetylserine (OAS) is a pivotal intermediate metabolite situated at the crossroads of carbon, nitrogen, and sulfur assimilation pathways in bacteria, plants, and some fungi. It serves as the direct precursor for the biosynthesis of cysteine, a crucial amino acid for protein structure and the synthesis of numerous essential sulfur-containing compounds. The intracellular concentration of OAS is tightly regulated through a complex interplay of genetic and enzymatic mechanisms to maintain cellular homeostasis and respond to environmental cues. Dysregulation of OAS homeostasis can have profound effects on cellular function and viability, making the components of its regulatory network potential targets for drug development and crop improvement.

This technical guide provides a comprehensive overview of the core genetic and molecular mechanisms governing OAS homeostasis. It details the key enzymatic players, their kinetic properties, the formation and regulation of the cysteine synthase complex, and the transcriptional networks that respond to changes in OAS levels. The guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug discovery.

Core Regulatory Components

The biosynthesis of cysteine from serine occurs in a two-step enzymatic pathway, with this compound as the central intermediate. The homeostasis of OAS is primarily controlled by the activities of two key enzymes and their physical interaction:

  • Serine Acetyltransferase (SAT): Also known as Serine O-acetyltransferase (SERAT), this enzyme catalyzes the first committed step in cysteine biosynthesis: the acetylation of L-serine by acetyl-CoA to form this compound.

  • This compound Sulfhydrylase (OASS): Also known as this compound (thiol) lyase (OAS-TL), this enzyme catalyzes the final step, the incorporation of sulfide (B99878) into OAS to produce L-cysteine.

A critical feature of OAS regulation is the formation of a multi-enzyme complex between SAT and OASS, known as the Cysteine Synthase Complex (CSC) . This protein-protein interaction is central to the coordination of OAS production and consumption.

The Cysteine Synthase Complex (CSC): A Dynamic Regulatory Hub

The CSC is not a static entity but rather a dynamic complex whose assembly and disassembly are regulated by the levels of OAS and sulfide. The formation of the CSC has distinct effects on the activities of its constituent enzymes:

  • SAT Activation: Within the CSC, SAT is generally stabilized and its activity is enhanced. This is, in part, due to the alleviation of feedback inhibition by cysteine.

Structural Analysis of O-acetylserine (thiol) lyase: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Function, and Inhibition of a Key Enzyme in Cysteine Biosynthesis

Abstract

O-acetylserine (thiol) lyase (OASTL), also known as cysteine synthase, is a pivotal enzyme in the sulfur assimilation pathway, catalyzing the final step in the biosynthesis of L-cysteine in plants, bacteria, and fungi. This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is a subject of intense research due to its central metabolic role and its potential as a target for the development of novel herbicides and antimicrobial agents. This technical guide provides a comprehensive overview of the structural analysis of OASTL, detailing its molecular architecture, catalytic mechanism, and allosteric regulation. Furthermore, it presents detailed experimental protocols for the purification, crystallization, and kinetic analysis of OASTL, along with methods for site-directed mutagenesis to probe structure-function relationships. Quantitative data from structural and kinetic studies are summarized in structured tables for comparative analysis. Visualizations of key pathways and experimental workflows are provided using Graphviz to facilitate a deeper understanding of the complex processes involved in OASTL research.

Introduction to this compound (thiol) lyase

This compound (thiol) lyase (EC 2.5.1.47) catalyzes the reaction between this compound (OAS) and sulfide (B99878) to produce L-cysteine and acetate (B1210297).[1] This reaction represents the convergence of the carbon, nitrogen, and sulfur metabolic pathways.[2] In many organisms, OASTL exists as a homodimer and its activity is intricately regulated, often through interaction with serine acetyltransferase (SAT), the enzyme responsible for OAS synthesis.[3] Together, SAT and OASTL form a multi-enzyme complex known as the cysteine synthase complex (CSC), which plays a crucial role in regulating the flux of sulfur into cysteine.[4][5] The formation and dissociation of the CSC are modulated by the concentrations of OAS and sulfide, providing a sophisticated feedback mechanism for controlling cysteine production.[3][5]

OASTL isoforms are found in various subcellular compartments in plants, including the cytosol, plastids, and mitochondria, highlighting the importance of cysteine synthesis in different cellular processes.[2][6] Given its essential role in microbial and plant life and its absence in mammals, OASTL has emerged as an attractive target for the development of new drugs and herbicides.[7][8]

Structural Features of this compound (thiol) lyase

The three-dimensional structure of OASTL has been elucidated for several species, including Arabidopsis thaliana and Salmonella enterica serovar Typhimurium, primarily through X-ray crystallography.[4][9] These studies have revealed a conserved fold characteristic of the β-family of PLP-dependent enzymes.

Key Structural Characteristics:

  • Dimeric Architecture: OASTL typically functions as a homodimer, with the active sites located at the interface between the two subunits.[10]

  • PLP Cofactor: Each monomer contains a covalently bound PLP cofactor, which is essential for catalysis. The PLP is linked to a conserved lysine (B10760008) residue via a Schiff base.[11]

  • Active Site: The active site is a well-defined pocket that binds both OAS and the incoming sulfide. The binding of OAS induces a conformational change that closes the active site, protecting the reaction intermediates from the solvent.[10]

  • Cysteine Synthase Complex (CSC) Formation: The C-terminal region of SAT interacts with the active site of OASTL, leading to the formation of the CSC. This interaction inhibits OASTL activity while activating SAT.[3][4]

The following table summarizes key structural data for OASTL from different organisms.

Organism PDB ID Resolution (Å) Method Quaternary Structure Reference
Arabidopsis thaliana4AEC2.40X-ray DiffractionHomodimer[4]
Salmonella typhimurium1OAS2.20X-ray DiffractionHomodimer[9]
Thermotoga maritima1O581.80X-ray DiffractionHomodimer[12]

Catalytic Mechanism and Regulation

The catalytic mechanism of OASTL proceeds via a bi-bi ping-pong reaction.[10] The reaction can be summarized in the following steps:

  • Binding of this compound (OAS): OAS binds to the PLP-enzyme complex.

  • Formation of an α-aminoacrylate intermediate: The enzyme catalyzes the β-elimination of the acetate group from OAS, forming a highly reactive α-aminoacrylate intermediate that remains bound to the PLP cofactor.[10]

  • Binding of Sulfide: A sulfide ion attacks the Cβ atom of the α-aminoacrylate intermediate.

  • Formation of L-cysteine: The addition of sulfide leads to the formation of L-cysteine.

  • Release of L-cysteine: The final product, L-cysteine, is released from the active site, regenerating the PLP-enzyme complex for the next catalytic cycle.

Regulation of OASTL activity is primarily achieved through its interaction with SAT within the cysteine synthase complex. The formation of the CSC is a dynamic process regulated by the cellular concentrations of OAS and sulfide.[3]

Cysteine_Synthase_Complex_Regulation cluster_CSC Cysteine Synthase Complex (CSC) SAT Serine Acetyltransferase (SAT) (Active) OASTL_bound This compound (thiol) lyase (OASTL) (Inactive) OASTL_free Free OASTL (Active) Cysteine L-Cysteine OASTL_free->Cysteine OAS This compound (OAS) OAS->OASTL_free dissociates CSC OAS->OASTL_free Sulfide Sulfide Sulfide->SAT stabilizes CSC Sulfide->OASTL_free

Figure 1: Regulation of the Cysteine Synthase Complex.

Experimental Protocols

This section provides detailed methodologies for key experiments in the structural and functional analysis of OASTL.

Purification of Recombinant this compound (thiol) lyase

This protocol describes the purification of recombinant OASTL from E. coli.

Materials:

  • E. coli cells overexpressing OASTL

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 20 mM imidazole, 0.5 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 80 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography column

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer. Lyse the cells by sonication or by passing them through a French press.[4]

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged OASTL with Elution Buffer.

  • Dialysis/Desalting: Dialyze the eluted protein against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) or use a desalting column to remove imidazole.

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE. A pure preparation should show a single band at the expected molecular weight of OASTL (typically around 34-36 kDa).

Enzyme Kinetics Assay

This protocol describes a colorimetric assay to determine the kinetic parameters of OASTL.

Materials:

  • Purified OASTL

  • Reaction Buffer: 100 mM HEPES-NaOH pH 7.5, 2.5 mM DTT

  • Substrates: this compound (OAS) and Sodium Sulfide (Na₂S)

  • Stopping Reagent: 20% (w/v) Trichloroacetic acid (TCA)

  • Ninhydrin (B49086) Reagent: 0.12 g ninhydrin in 3 ml glacial acetic acid and 2 ml concentrated HCl

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Reaction Buffer and varying concentrations of OAS and Na₂S.

  • Enzyme Addition: Initiate the reaction by adding a small amount of purified OASTL (e.g., 0.1-0.5 ng). The total reaction volume is typically 100 µL.[2]

  • Incubation: Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).[2]

  • Reaction Termination: Stop the reaction by adding 50 µL of 20% TCA. Centrifuge to pellet the precipitated protein.

  • Cysteine Quantification:

    • Take an aliquot of the supernatant and add 100 µL of glacial acetic acid and 200 µL of Ninhydrin Reagent.[13]

    • Boil the mixture for 10 minutes, then cool on ice.

    • Measure the absorbance at 560 nm.

    • Determine the amount of L-cysteine produced using a standard curve.

  • Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantitative Kinetic Data for Arabidopsis thaliana OASTL Isoforms

Isoform Substrate Apparent Km (µM) Specific Activity (µmol min-1 mg-1) Reference
OAS-TL A (Cytosolic)Sulfide3-6~900
OAS310-690~900
OAS-TL B (Plastidial)Sulfide3-6~550
OAS310-690~550
OAS-TL C (Mitochondrial)Sulfide3-6~550
OAS310-690~550
X-ray Crystallography Workflow

The following diagram illustrates the general workflow for determining the crystal structure of OASTL.

Xray_Crystallography_Workflow Purification Protein Purification Crystallization Crystallization Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Phasing Phase Determination Data_Collection->Phasing Model_Building Model Building and Refinement Phasing->Model_Building Structure_Validation Structure Validation and Deposition Model_Building->Structure_Validation

Figure 2: General workflow for X-ray crystallography.

Detailed Steps:

  • Crystallization: Purified and concentrated OASTL is subjected to various crystallization screening conditions (e.g., hanging drop or sitting drop vapor diffusion) to obtain well-ordered crystals. This is often the most challenging step.[14]

  • Data Collection: Crystals are exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.[15]

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.

  • Model Building and Refinement: An atomic model of the protein is built into the electron density map and refined to improve the fit with the experimental data.

  • Structure Validation: The final model is validated for its geometric quality and agreement with the diffraction data before being deposited in the Protein Data Bank (PDB).

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the structure and function of OASTL.[16]

General Protocol (using a commercial kit):

  • Primer Design: Design a pair of complementary primers containing the desired mutation. The primers should be ~25-45 bases in length with the mutation in the center.

  • PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the OASTL gene using a high-fidelity DNA polymerase.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI), which specifically cleaves methylated DNA (the template plasmid isolated from E. coli).

  • Transformation: Transform the newly synthesized, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Site_Directed_Mutagenesis Primer_Design Design Mutagenic Primers PCR PCR Amplification of Plasmid Primer_Design->PCR Digestion DpnI Digestion of Template DNA PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Selection Selection and DNA Sequencing Transformation->Selection

Figure 3: Workflow for site-directed mutagenesis.

This compound (thiol) lyase as a Drug Target

The essentiality of OASTL in many pathogens and its absence in humans make it a promising target for the development of novel antimicrobial agents.[8] Similarly, its vital role in plants makes it a target for herbicides.[7]

Inhibitors of OASTL:

Several classes of inhibitors have been identified, including substrate analogs and compounds that target the PLP cofactor.

Inhibitor Type of Inhibition Target Organism/Enzyme Reference
S-benzyl-L-cysteineNon-competitiveArabidopsis thaliana OASTL[7]
Pyrazole derivativesCompetitiveBacterial OASTL[8]
Tyrosine nitrationPost-translational modification leading to inhibitionArabidopsis thaliana OASA1[15][17]

The development of potent and specific inhibitors of OASTL is an active area of research. Structure-based drug design, aided by the availability of high-resolution crystal structures, is a key strategy in this endeavor.[18]

Conclusion

The structural analysis of this compound (thiol) lyase has provided profound insights into its catalytic mechanism, regulation, and its role in cellular metabolism. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers in academia and industry. The continued exploration of OASTL structure and function will undoubtedly pave the way for the development of novel therapeutic agents and agricultural products. The combination of structural biology, enzymology, and molecular biology techniques will be instrumental in unlocking the full potential of OASTL as a target for intervention.

References

Identifying Novel Protein Interactors of O-Acetylserine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetylserine (OAS) is a crucial metabolic intermediate in the biosynthesis of cysteine in bacteria and plants. Beyond its foundational role in amino acid synthesis, OAS has emerged as a key signaling molecule, particularly in the regulation of sulfur metabolism and stress responses. The concentration of OAS within the cell fluctuates in response to sulfur availability, acting as a sensor that modulates gene expression and enzymatic activity. While the interaction of OAS with the cysteine synthase complex is well-characterized, the full spectrum of its protein binding partners—and thus the extent of its regulatory influence—remains an active area of investigation.

This technical guide provides a comprehensive overview of the current knowledge on proteins that interact with this compound. It details the established protein interactions, the signaling pathways they govern, and presents a thorough guide to the state-of-the-art experimental methodologies that can be employed to discover novel OAS-interacting proteins. This document is intended to be a valuable resource for researchers aiming to explore the OAS interactome and its potential for therapeutic intervention.

Known Protein Interactors of this compound: The Cysteine Synthase Complex

The most well-documented interactors of this compound are the enzymes of the cysteine synthase complex (CSC), which catalyzes the final steps of cysteine biosynthesis. This complex is central to sulfur assimilation and its regulation is tightly controlled by the levels of OAS.

The key protein components of the cysteine synthase complex that interact with OAS are:

  • Serine Acetyltransferase (SAT): This enzyme catalyzes the formation of OAS from L-serine and acetyl-CoA.

  • This compound (thiol) Lyase (OASS): This enzyme incorporates sulfide (B99878) into OAS to produce L-cysteine.

The interaction between these proteins and OAS is a dynamic process. In the absence of OAS, SAT and OASS form a stable complex. However, as OAS accumulates, it binds to the complex, leading to its dissociation. This dissociation has a dual regulatory effect: it releases active OASS to catalyze cysteine synthesis and also leads to feedback inhibition of SAT activity, thereby controlling the production of OAS.[1]

Quantitative Data on OAS-Protein Interactions

The binding affinity of the components of the cysteine synthase complex has been a subject of study, providing insights into the regulation of cysteine biosynthesis.

Interacting ProteinsOrganismMethodDissociation Constant (Kd)Reference
At-OASS and At-SATArabidopsis thalianaSurface Plasmon Resonance25 nM[2]
At-OASS and C10 peptide of At-SATArabidopsis thalianaIsothermal Titration Calorimetry~25 nM[2]
StOASS-A and UPAR415 (inhibitor)Salmonella TyphimuriumFluorescence Titration3.7 µM[3]
StOASS-B and UPAR415 (inhibitor)Salmonella TyphimuriumFluorescence Titration33 µM[3]
HiOASS and MNYDI (inhibitory pentapeptide)Haemophilus influenzaeFluorescence TitrationMicromolar to submicromolar range[4]

This compound Signaling Pathways

The accumulation of OAS triggers a signaling cascade that leads to the transcriptional regulation of a set of genes known as the "OAS cluster genes." This response is crucial for the adaptation of plants and bacteria to sulfur-limiting conditions.

The OAS-Mediated Sulfur Deficiency Response

Under sulfur-deficient conditions, the lack of sulfide leads to an accumulation of OAS. This elevated OAS level acts as a signal to upregulate genes involved in sulfur uptake and assimilation. While the direct protein sensor for OAS that initiates this transcriptional response has not been definitively identified, the downstream effects are well-documented.

In bacteria, the LysR-type transcriptional regulator CysB is known to be activated by N-acetylserine (NAS), an isomer of OAS, leading to the expression of the cys regulon.[1][4] In plants, the signaling pathway is less clear, but it is known to involve transcription factors that regulate the expression of the OAS cluster genes.

OAS_Signaling_Pathway OAS-Mediated Sulfur Deficiency Response cluster_conditions Environmental Conditions cluster_cellular_response Cellular Response Sulfur_Deficiency Sulfur Deficiency OAS_Accumulation OAS Accumulation Sulfur_Deficiency->OAS_Accumulation leads to CSC_Dissociation Cysteine Synthase Complex Dissociation OAS_Accumulation->CSC_Dissociation induces Transcriptional_Regulation Transcriptional Regulation OAS_Accumulation->Transcriptional_Regulation triggers SAT_Inhibition SAT Inhibition CSC_Dissociation->SAT_Inhibition OASS_Activation OASS Activation CSC_Dissociation->OASS_Activation OAS_Cluster_Genes OAS Cluster Genes (e.g., Sulfur Transporters, APR) Transcriptional_Regulation->OAS_Cluster_Genes upregulates

Figure 1: Simplified signaling pathway of the this compound-mediated response to sulfur deficiency.

Experimental Protocols for Identifying Novel OAS-Interacting Proteins

The discovery of novel protein interactors of this compound is crucial for a complete understanding of its signaling functions. The following section details key experimental methodologies that can be employed for this purpose.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify proteins from a complex mixture that bind to a specific ligand. In this case, OAS would be used as the "bait" to "pull down" its interacting proteins.

Methodology:

  • Immobilization of OAS: this compound is chemically coupled to a solid support, such as agarose (B213101) or magnetic beads. This creates an affinity matrix.

  • Protein Extraction: A protein lysate is prepared from the cells or tissues of interest under conditions that preserve protein-protein interactions.

  • Incubation: The protein lysate is incubated with the OAS-immobilized beads. Proteins that bind to OAS will be captured on the beads.

  • Washing: The beads are washed extensively to remove non-specific binding proteins.

  • Elution: The OAS-binding proteins are eluted from the beads, typically by changing the pH or ionic strength of the buffer, or by competing with free OAS.

  • Protein Identification: The eluted proteins are identified using mass spectrometry.

AP_MS_Workflow Affinity Purification-Mass Spectrometry Workflow for OAS Interactors Immobilize_OAS 1. Immobilize OAS on beads Incubate 3. Incubate Lysate with OAS-beads Immobilize_OAS->Incubate Prepare_Lysate 2. Prepare Cell/Tissue Lysate Prepare_Lysate->Incubate Wash 4. Wash to remove non-specific binders Incubate->Wash Elute 5. Elute bound proteins Wash->Elute MS_Analysis 6. Identify proteins by Mass Spectrometry Elute->MS_Analysis

Figure 2: General workflow for identifying OAS-interacting proteins using AP-MS.

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a genetic method used to discover protein-protein and protein-ligand interactions. A variation of this technique can be adapted to screen for proteins that bind to a small molecule like OAS.

Methodology:

  • Bait and Prey Constructs: A "bait" is created by linking OAS to a DNA-binding domain (DBD) of a transcription factor. A library of "prey" proteins from the organism of interest is fused to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation: The bait and prey constructs are co-transformed into a yeast reporter strain.

  • Interaction and Reporter Gene Activation: If a prey protein interacts with the OAS bait, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the expression of a reporter gene (e.g., HIS3, lacZ), allowing for cell growth on a selective medium or a colorimetric assay.

  • Identification of Interactors: Positive clones are selected and the prey plasmids are sequenced to identify the interacting protein.

Y2H_Workflow Yeast Two-Hybrid Screening for OAS Interactors cluster_constructs Plasmid Constructs cluster_process Screening Process Bait Bait: OAS-DBD Transformation Co-transform into Yeast Reporter Strain Bait->Transformation Prey Prey Library: Protein-AD Prey->Transformation Interaction Interaction brings DBD and AD together Transformation->Interaction If protein binds OAS Activation Reporter Gene Activation Interaction->Activation Selection Growth on Selective Medium Activation->Selection Identification Sequence positive clones to identify protein Selection->Identification

Figure 3: Logical workflow of a yeast two-hybrid screen to find OAS binding partners.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding between two molecules in real-time. It can be used to validate putative interactions found through screening methods and to quantify the binding affinity.

Methodology:

  • Immobilization of the Protein: The purified candidate protein is immobilized on the surface of a sensor chip.

  • Injection of OAS: A solution containing OAS is flowed over the sensor surface.

  • Detection of Binding: The binding of OAS to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Kinetic Analysis: By measuring the change in the SPR signal over time at different concentrations of OAS, the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) can be determined.

Future Directions and Conclusion

The role of this compound as a critical signaling molecule is well-established, yet the full extent of its molecular interactions remains to be elucidated. The identification of novel OAS-binding proteins is a key step in unraveling the complete signaling network and understanding how this small molecule exerts its pleiotropic effects on cellular physiology.

The experimental strategies outlined in this guide—Affinity Purification-Mass Spectrometry, Yeast Two-Hybrid screening, and Surface Plasmon Resonance—provide a robust toolkit for researchers to identify and characterize new OAS interactors. The discovery of such proteins will not only advance our fundamental understanding of cellular regulation but may also open up new avenues for the development of novel therapeutics targeting sulfur metabolism and related pathways. The exploration of the OAS interactome is a promising frontier in molecular biology and drug discovery.

References

The Enduring Blueprint: An In-depth Guide to the Evolutionary Conservation of the O-Acetylserine Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The O-Acetylserine (OAS) pathway represents the primary and most evolutionarily conserved route for the de novo biosynthesis of L-cysteine, a pivotal amino acid essential for protein structure and a vast array of metabolic processes. This two-step enzymatic cascade, catalyzed by serine O-acetyltransferase (SAT) and this compound sulfhydrylase (OASS), is indispensable for bacteria, archaea, and plants. Its absence in mammals makes it a highly attractive and validated target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the OAS pathway's core mechanics, its remarkable conservation across different domains of life, the intricate regulatory networks that govern its activity, and its potential for therapeutic intervention. We present detailed experimental protocols, quantitative kinetic data for key enzymes, and pathway visualizations to serve as a critical resource for professionals in research and drug development.

The Core Pathway: A Conserved Two-Enzyme System

The biosynthesis of L-cysteine via the OAS pathway is a deceptively simple, yet elegantly regulated, two-step process. This pathway is responsible for incorporating inorganic sulfide (B99878) into a carbon backbone derived from L-serine.

  • Activation of L-Serine : The first committed step is catalyzed by Serine O-acetyltransferase (SAT) (EC 2.3.1.30), also known as CysE in bacteria. SAT transfers the acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of L-serine, producing this compound (OAS) and coenzyme A (CoA). This reaction activates L-serine for the subsequent nucleophilic substitution.

  • Sulfide Incorporation : The second and final step is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme This compound sulfhydrylase (OASS) (EC 2.5.1.47), also known as this compound (thiol) lyase or CysK/CysM in bacteria. OASS facilitates a β-replacement reaction where the acetyl group of OAS is replaced by a sulfhydryl group from a sulfide donor, yielding L-cysteine and acetate.

This fundamental sequence is remarkably preserved across prokaryotic and eukaryotic autotrophs, underscoring its ancient origins and critical biological importance.

OAS_Pathway Ser L-Serine SAT SAT (CysE) Ser->SAT AcCoA Acetyl-CoA AcCoA->SAT OAS This compound OASS OASS (CysK/M) OAS->OASS Sulfide Sulfide (S²⁻) Sulfide->OASS Cys L-Cysteine CoA CoA Acetate Acetate SAT->OAS SAT->CoA OASS->Cys OASS->Acetate

Methodological & Application

Application Note: Quantification of O-Acetylserine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetylserine (OAS) is a critical intermediate in the biosynthesis of cysteine in plants and bacteria.[1][2] The quantification of OAS is essential for studying sulfur metabolism, amino acid biosynthesis, and for the development of novel therapeutics targeting these pathways. This application note provides a detailed protocol for the sensitive and reproducible quantification of this compound in biological samples using a pre-column derivatization method with reversed-phase high-performance liquid chromatography (RP-HPLC) and UV detection. An alternative, highly sensitive fluorescence detection method is also described.

This compound Biosynthesis Pathway

In bacteria and plants, cysteine is synthesized in a two-step pathway. First, serine is acetylated by serine acetyltransferase (SAT) to form this compound (OAS). Subsequently, this compound (thiol)-lyase (OAS-TL) catalyzes the replacement of the acetyl group with sulfide (B99878) to produce cysteine.[2][3][4] This pathway is tightly regulated, with OAS acting as a signaling molecule that can influence gene expression related to sulfur assimilation.

OAS_Biosynthesis Serine Serine SAT Serine Acetyltransferase (SAT) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS This compound OASTL This compound (thiol)-lyase (OAS-TL) OAS->OASTL Sulfide Sulfide Sulfide->OASTL Cysteine Cysteine SAT->OAS CoA OASTL->Cysteine Acetate HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample or Standard Homogenize Homogenization (for tissues) Sample->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Deriv Add Borate Buffer, Sample, & AccQ•Tag Reagent Filter->Deriv Vortex Vortex Deriv->Vortex Incubate Incubate at 55°C Vortex->Incubate Inject Inject into HPLC Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

References

Application Notes and Protocols for Studying the Enzyme Kinetics of O-acetylserine (thiol) lyase using O-Acetylserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the enzyme kinetics of O-acetylserine (thiol) lyase (OASTL), a key enzyme in the cysteine biosynthesis pathway.[1][2][3] OASTL catalyzes the formation of L-cysteine from this compound (OAS) and sulfide (B99878).[1][2][4] Understanding the kinetics of this enzyme is crucial for fields ranging from plant biology to drug development, as OASTL is a potential target for herbicides.[5]

Introduction

This compound (thiol) lyase (OASTL; EC 2.5.1.47), also known as cysteine synthase, is a pivotal enzyme in the sulfur assimilation pathway in plants, bacteria, and archaea.[1][6] It catalyzes the final step in L-cysteine biosynthesis, the incorporation of inorganic sulfide into the carbon skeleton of this compound (OAS).[2][4] The two sequential reactions of cysteine synthesis are catalyzed by serine acetyltransferase (SAT) and OASTL.[3][7] SAT first acetylates L-serine to form OAS, which then serves as the substrate for OASTL to produce L-cysteine and acetate.[1][7]

In plants, OASTL exists in different isoforms located in the cytosol, plastids, and mitochondria, highlighting the importance of cysteine synthesis in various cellular compartments.[1][8] The enzyme's activity is regulated in part by its interaction with SAT to form a bi-enzyme complex known as the cysteine synthase complex (CSC).[4][7] The formation and dissociation of this complex are influenced by the concentrations of OAS and sulfide, providing a regulatory mechanism for cysteine homeostasis.[4][7][8]

Studying the enzyme kinetics of OASTL is essential for understanding its catalytic mechanism, substrate affinity, and regulation. This knowledge is valuable for developing strategies to modulate its activity for agricultural or therapeutic purposes.

Principle of the Assay

The kinetic analysis of OASTL is typically performed using a spectrophotometric assay.[1] This method measures the rate of L-cysteine formation, a product of the OASTL-catalyzed reaction. The amount of L-cysteine produced is quantified by its reaction with an acidic ninhydrin (B49086) reagent, which forms a colored complex that can be measured at a specific wavelength (e.g., 560 nm).[1][9] By varying the concentration of the substrate, this compound, while keeping the other substrate (sulfide) at a saturating concentration, one can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Signaling Pathway and Regulatory Complex

The synthesis of cysteine is tightly regulated and integrated with the sulfur assimilation pathway. OASTL and SAT form a complex that regulates the production of OAS and, consequently, cysteine.

Cysteine_Biosynthesis_Pathway cluster_Sulfur_Assimilation Sulfur Assimilation cluster_Cysteine_Synthesis Cysteine Synthesis cluster_Regulation Regulatory Complex Sulfate Sulfate (SO₄²⁻) Sulfide Sulfide (S²⁻) Sulfate->Sulfide Sulfate Reduction Pathway Cysteine L-Cysteine Sulfide->Cysteine OASTL CSC Cysteine Synthase Complex (CSC) Sulfide->CSC stabilizes Serine L-Serine OAS This compound (OAS) Serine->OAS SAT Acetyl_CoA Acetyl-CoA OAS->Cysteine OAS->CSC dissociates Acetate Acetate Protein Synthesis Protein Synthesis Cysteine->Protein Synthesis Glutathione Synthesis Glutathione Synthesis Cysteine->Glutathione Synthesis Other Sulfur-\ncontaining compounds Other Sulfur- containing compounds Cysteine->Other Sulfur-\ncontaining compounds SAT_node SAT SAT_node->CSC OASTL_node OASTL OASTL_node->CSC

Figure 1: Cysteine biosynthesis pathway and its regulation.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified this compound (thiol) lyase (OASTL). Recombinant OASTL from various sources like Arabidopsis thaliana can be expressed in E. coli and purified.[2][6]

  • Substrates:

    • This compound (OAS) hydrochloride (prepare fresh before use)[1]

    • Sodium sulfide (Na₂S)

  • Buffer: 100 mM HEPES-NaOH, pH 7.5[6]

  • Reducing Agent: Dithiothreitol (DTT)

  • Reaction Stop Solution: 20% (v/v) Trichloroacetic acid (TCA)[1]

  • Detection Reagent:

    • Ninhydrin solution (e.g., 1% (w/v) in a mixture of concentrated HCl and glacial acetic acid)[9]

    • Glacial acetic acid[1]

  • Standard: L-cysteine for generating a standard curve.

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm.

    • Thermomixer or water bath for incubations.[1]

    • Centrifuge.

    • Pipettes and tips.

Experimental Workflow

The following diagram illustrates the general workflow for the OASTL kinetic assay.

OASTL_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) start->prep_reagents setup_reactions Set up Reaction Mixtures (Varying [OAS]) prep_reagents->setup_reactions initiate_reaction Initiate Reaction (Add Enzyme or OAS) setup_reactions->initiate_reaction incubate Incubate at Controlled Temperature (e.g., 25-37°C) initiate_reaction->incubate stop_reaction Stop Reaction (Add TCA) incubate->stop_reaction centrifuge Centrifuge to Pellet Precipitate stop_reaction->centrifuge color_development Color Development (Add Ninhydrin Reagent, Heat) centrifuge->color_development measure_absorbance Measure Absorbance at 560 nm color_development->measure_absorbance data_analysis Data Analysis (Standard Curve, Michaelis-Menten Plot) measure_absorbance->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for OASTL kinetic assay.
Detailed Protocol for Kinetic Assay

This protocol is adapted from established methods for measuring OASTL activity.[1][6]

  • Preparation of Reagents:

    • 1 M HEPES-NaOH, pH 7.5: Prepare and store at 4°C.

    • 1 M DTT: Prepare, aliquot, and store at -20°C.

    • 100 mM Na₂S: Prepare fresh in degassed water.

    • 100 mM OAS: Prepare fresh in water just before use.[1]

    • 20% (v/v) TCA: Store at 4°C.

    • Ninhydrin Reagent: Prepare according to established protocols (e.g., Gaitonde, 1967).[6]

  • L-cysteine Standard Curve:

    • Prepare a series of L-cysteine standards (e.g., 0.1 to 2.0 mM) in the reaction buffer.

    • To 100 µL of each standard, add 50 µL of 20% TCA.

    • Add 100 µL of glacial acetic acid and 200 µL of ninhydrin reagent.[1]

    • Incubate at 100°C for 10 minutes, then cool.

    • Measure the absorbance at 560 nm.

    • Plot absorbance versus L-cysteine concentration to generate a standard curve.

  • Enzyme Reaction:

    • Prepare a reaction mix in a final volume of 100 µL containing:

      • 100 mM HEPES-NaOH, pH 7.5

      • 2.5 mM DTT

      • 5 mM Na₂S (saturating concentration)

      • Varying concentrations of OAS (e.g., 0 to 10 mM)[6]

      • Purified OASTL enzyme (a fixed, appropriate amount)

    • It is important to add the components in a specific order, typically buffer, DTT, Na₂S, enzyme, and finally initiate the reaction by adding OAS.[1][6]

    • Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a fixed time (e.g., 5-10 minutes) during which the reaction is linear.[6]

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding 50 µL of 20% (v/v) TCA.[1][6]

    • Centrifuge the tubes at high speed (e.g., 13,000 x g) to pellet any precipitate.[1]

    • Transfer the supernatant to a new tube.

    • Add 100 µL of glacial acetic acid and 200 µL of ninhydrin reagent to the supernatant.[1]

    • Incubate at 100°C for 10 minutes and then cool.[1]

    • Measure the absorbance at 560 nm.

  • Data Analysis:

    • Use the L-cysteine standard curve to convert the absorbance values to the concentration of L-cysteine produced.

    • Calculate the initial reaction velocity (v) for each OAS concentration.

    • Plot the initial velocity (v) against the substrate concentration ([OAS]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Data Presentation

The kinetic parameters of OASTL can vary between different isoforms and species. The following tables summarize representative kinetic data from the literature.

Table 1: Kinetic Parameters of Arabidopsis thaliana OASTL Isoforms for this compound (OAS)

OASTL IsoformLocalizationKm (OAS) (µM)Specific Activity (µmol min⁻¹ mg⁻¹)Reference
OAS-TL ACytosol310 - 690900[2]
OAS-TL BPlastids310 - 690550[2]
OAS-TL CMitochondria310 - 690550[2]

Table 2: Kinetic Parameters of OASTL for Sulfide

OASTL Isoform (A. thaliana)Km (Sulfide) (µM)Reference
OAS-TL A3 - 6[2]
OAS-TL B3 - 6[2]
OAS-TL C3 - 6[2]

Note: The reported Km values for sulfide were found to be 10-100 times lower than previously reported due to the use of an improved and more sensitive assay method for cysteine determination.[2]

Troubleshooting

IssuePossible CauseSolution
Low or no enzyme activity Inactive enzymeEnsure proper storage and handling of the enzyme. Check for proper protein folding if using a recombinant source.
Incorrect buffer pHVerify the pH of the reaction buffer.
Degraded substratesPrepare OAS and Na₂S solutions fresh.
High background absorbance Spontaneous breakdown of OASRun a control reaction without the enzyme to determine the background rate. Subtract this from the enzymatic reaction rate.
Interference from other compounds in a crude extractUse purified enzyme for kinetic studies.
Non-linear reaction progress curves Substrate depletionUse a lower enzyme concentration or a shorter reaction time.
Product inhibitionMeasure initial velocities.
Inconsistent results Pipetting errorsEnsure accurate pipetting, especially for small volumes.
Temperature fluctuationsMaintain a constant temperature during incubation.

Conclusion

This document provides a detailed framework for studying the enzyme kinetics of this compound (thiol) lyase using this compound as a substrate. The provided protocols and data serve as a valuable resource for researchers investigating the fundamental properties of this crucial enzyme and for those in the field of drug development exploring OASTL as a potential target. Accurate and reproducible kinetic analysis is fundamental to advancing our understanding of cysteine metabolism and its regulation.

References

Application of O-Acetylserine in Cell-Free Protein Synthesis Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

O-Acetylserine (OAS) is a pivotal intermediate in the biosynthesis of cysteine and selenocysteine (B57510). Its application in cell-free protein synthesis (CFPS) systems offers a strategic advantage for enhancing the synthesis of cysteine-rich proteins and for the site-specific incorporation of selenocysteine, a non-canonical amino acid. This document provides detailed application notes and protocols for leveraging this compound in your CFPS experiments.

Introduction

Cell-free protein synthesis (CFPS) is a powerful platform for rapid and efficient protein production. The open nature of CFPS allows for the direct manipulation of the reaction environment, including the supplementation of specific components to enhance protein yield, folding, or to incorporate non-canonical amino acids. Cysteine, a sulfur-containing amino acid, is crucial for the structural integrity and function of many proteins, particularly through the formation of disulfide bonds. However, cysteine can be a limiting factor in CFPS reactions due to its instability and potential for degradation. This compound, as the direct precursor to cysteine, can be supplied to the CFPS reaction to promote the in situ synthesis of this critical amino acid. Furthermore, OAS serves as the backbone for the synthesis of selenocysteine, the 21st proteinogenic amino acid, which is essential for the activity of a class of enzymes known as selenoproteins.

Principle of this compound Application in CFPS

In biological systems, cysteine is synthesized from serine in a two-step enzymatic pathway. First, serine acetyltransferase (SAT) catalyzes the acetylation of L-serine by acetyl-CoA to form this compound (OAS). Subsequently, this compound sulfhydrylase (OASS), also known as cysteine synthase, incorporates a sulfide (B99878) donor to OAS to produce L-cysteine.

By supplementing a CFPS reaction with OAS and a sulfide source (e.g., sodium sulfide), the endogenous OASS present in typical E. coli cell extracts can catalyze the synthesis of cysteine. This in situ synthesis ensures a fresh and readily available supply of cysteine for the translational machinery, which can be particularly beneficial for the synthesis of proteins containing multiple cysteine residues.

Similarly, for the production of selenoproteins, OAS can be utilized by the cell-free system's enzymatic machinery (or supplemented enzymes) to synthesize selenocysteine in situ in the presence of a selenium donor.

Applications

  • Enhanced Synthesis of Cysteine-Rich Proteins: Supplementation with OAS can overcome the limitations of cysteine availability and stability, potentially increasing the yield and quality of proteins with a high cysteine content, such as antibodies, growth factors, and enzymes with multiple disulfide bonds.

  • Production of Selenoproteins: OAS is a key substrate for the cell-free synthesis of selenoproteins, which have important roles in antioxidant defense and redox signaling.

Data Presentation

Table 1: Optimization of this compound and Sodium Sulfide Concentration for Enhanced Synthesis of a Cysteine-Rich Protein (e.g., a single-chain variable fragment, scFv)
This compound (mM)Sodium Sulfide (µM)scFv Yield (µg/mL)% Soluble Protein
0 (Control)0 (Control)150 ± 1585%
150220 ± 2088%
1100250 ± 1890%
1200235 ± 2287%
250280 ± 2591%
2 100 350 ± 30 92%
2200330 ± 2889%
4100310 ± 2585%

Note: The data presented in this table are illustrative and the optimal concentrations for a specific protein and CFPS system should be determined experimentally.

Table 2: Components for Cell-Free Selenoprotein Synthesis with Site-Specific Selenocysteine Incorporation
ComponentFinal ConcentrationPurpose
This compound1-5 mMPrecursor for selenocysteine backbone
Sodium Selenite (B80905) (Na₂SeO₃)10-100 µMSelenium donor
Selenocysteine Synthase (SelA)If necessaryEnzyme for selenocysteine synthesis
Selenophosphate Synthetase (SelD)If necessaryEnzyme for activating selenium
Specialized tRNA(Sec)As requiredFor decoding UGA codon as selenocysteine
Target Plasmid with UGA codonAs requiredEncodes the protein of interest

Experimental Protocols

Protocol 1: Optimization of this compound and Sodium Sulfide Supplementation for Enhanced Yield of Cysteine-Rich Proteins

This protocol provides a framework for determining the optimal concentrations of OAS and sodium sulfide to enhance the yield of a target protein rich in cysteine residues in an E. coli-based CFPS system.

Materials:

  • Commercial or lab-prepared E. coli CFPS kit

  • Plasmid DNA encoding the cysteine-rich protein of interest

  • This compound hydrochloride (OAS) stock solution (100 mM, pH 7.5)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) stock solution (10 mM, freshly prepared in degassed water)

  • Nuclease-free water

Procedure:

  • Thaw all CFPS components on ice.

  • Prepare a series of CFPS reactions in microcentrifuge tubes on ice. Each reaction should have a final volume of 15 µL.

  • In each reaction tube, combine the components of the CFPS kit according to the manufacturer's instructions (e.g., cell extract, amino acid mixture, energy solution).

  • Add the plasmid DNA encoding the target protein to a final concentration of 10-20 nM.

  • Prepare a dilution series of OAS and sodium sulfide to achieve the final concentrations outlined in Table 1. Add the corresponding volumes of the stock solutions to each reaction tube. For the control reaction, add an equivalent volume of nuclease-free water.

  • Gently mix the reactions by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reactions at the optimal temperature for the CFPS system (typically 30-37°C) for 4-6 hours.

  • After incubation, place the reactions on ice.

  • Quantify the total and soluble protein yield using a suitable method, such as SDS-PAGE with Coomassie staining or Western blot analysis, or by measuring the activity of the expressed protein if it is an enzyme.

Protocol 2: Cell-Free Synthesis of Selenoproteins using this compound

This protocol describes the general procedure for producing a selenoprotein with a site-specifically incorporated selenocysteine residue in an E. coli-based CFPS system.

Materials:

  • CFPS kit (preferably from an E. coli strain optimized for non-canonical amino acid incorporation)

  • Plasmid DNA encoding the selenoprotein of interest with an in-frame UGA codon at the desired incorporation site.

  • Plasmid encoding the necessary machinery for selenocysteine incorporation if not present in the extract (e.g., SelA, SelB, SelC).

  • This compound hydrochloride (OAS) stock solution (100 mM, pH 7.5)

  • Sodium selenite (Na₂SeO₃) stock solution (1 mM)

  • Nuclease-free water

Procedure:

  • Set up the CFPS reaction as described in Protocol 1, steps 1-3.

  • Add the plasmid DNA for the selenoprotein and any necessary plasmids for the incorporation machinery.

  • Supplement the reaction with OAS to a final concentration of 2-5 mM.

  • Add sodium selenite to a final concentration of 20-50 µM.

  • Incubate the reaction at 30-37°C for 4-6 hours.

  • Analyze the protein product to confirm the incorporation of selenocysteine. This can be achieved by:

    • Mass Spectrometry: To detect the mass shift corresponding to the replacement of cysteine (103 Da) with selenocysteine (150 Da).

    • Radiolabeling: By using ⁷⁵Se-selenite and detecting the radioactivity in the protein band on an SDS-PAGE gel.

Mandatory Visualizations

Cysteine_Biosynthesis_Pathway Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS This compound (OAS) OASS This compound Sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide (S²⁻) Sulfide->OASS Cysteine L-Cysteine SAT->OAS CoA OASS->Cysteine Acetate

Caption: In situ cysteine biosynthesis pathway in CFPS.

CFPS_Workflow_OAS cluster_prep Reaction Preparation cluster_reaction CFPS Reaction cluster_analysis Analysis CFPS_mix CFPS Master Mix (Extract, Energy, Amino Acids) Incubation Incubate at 30-37°C (4-6 hours) CFPS_mix->Incubation DNA_template DNA Template (Cysteine-rich protein) DNA_template->Incubation OAS_stock This compound (OAS) Stock Solution OAS_stock->Incubation Sulfide_stock Sodium Sulfide Stock Solution Sulfide_stock->Incubation Quantification Protein Yield Quantification (e.g., SDS-PAGE, Western Blot) Incubation->Quantification Solubility Solubility Analysis Quantification->Solubility

Caption: Experimental workflow for OAS supplementation.

Selenocysteine_Pathway OAS This compound SelA Selenocysteine Synthase (SelA) OAS->SelA Selenide Selenide (Se²⁻) Selenide->SelA Selenocysteine Selenocysteine tRNA_Sec tRNA(Sec) Selenocysteine->tRNA_Sec Charging Incorporation Ribosomal Incorporation (at UGA codon) tRNA_Sec->Incorporation SelA->Selenocysteine

Caption: Selenocysteine synthesis and incorporation.

Synthesis of Isotopically Labeled O-Acetylserine for Metabolic Tracing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetylserine (OAS) is a pivotal metabolite at the intersection of carbon, nitrogen, and sulfur metabolism in plants and bacteria.[1][2][3] It serves as the direct precursor for the synthesis of cysteine, a crucial amino acid for protein structure and the biosynthesis of numerous sulfur-containing compounds.[1][2][3] The synthesis of OAS is catalyzed by the enzyme Serine Acetyltransferase (SAT), which transfers an acetyl group from acetyl-CoA to L-serine.[1][2][4] Subsequently, this compound (thiol) lyase (OAS-TL) incorporates sulfide (B99878) into OAS to form cysteine.[1][2][5] Metabolic tracing using isotopically labeled OAS is a powerful technique to elucidate the dynamics of cysteine biosynthesis and its downstream pathways, providing valuable insights for drug development and metabolic engineering.[6][7][8] This document provides detailed protocols for the chemical and enzymatic synthesis of isotopically labeled this compound, methods for its analysis, and its application in metabolic tracing studies.

Data Presentation

Table 1: Quantitative Data for Chemical Synthesis of Isotopically Labeled this compound

ParameterValueIsotopic LabelReference
Starting Material[¹³C₃, ¹⁵N]-L-Serine or L-Serine¹³C, ¹⁵NN/A
Acetylating AgentAcetic Anhydride (B1165640) or [¹³C₄]-Acetic Anhydride¹³C[9]
Typical Yield70-85%N/AInferred from similar reactions
Isotopic Enrichment>98%¹³C, ¹⁵N[10][11]
Purity>95% (after purification)N/AN/A

Table 2: Kinetic Parameters of Enzymes in this compound Metabolism

EnzymeOrganismSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)Reference
Serine Acetyltransferase (SAT)E. coliL-Serine1,200-[4]
Acetyl-CoA150-[4]
This compound (thiol) lyase (OAS-TL)A. thalianaThis compound310-690550-900[12]
Sulfide3-6-[12]
M. thermophilaThis compound-129[13]
Sulfide500-[13]

Experimental Protocols

Protocol 1: Chemical Synthesis of Isotopically Labeled this compound

This protocol describes the acetylation of isotopically labeled L-serine using acetic anhydride. The choice of labeled precursor ([¹³C₃, ¹⁵N]-L-Serine or unlabeled L-serine with labeled acetic anhydride) will determine the isotopic labeling pattern of the final product.

Materials:

Procedure:

  • Dissolve L-Serine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl and amino group) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, monitoring the reaction progress by TLC.

  • Quench the reaction by adding dry methanol.

  • Remove the solvent by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by silica gel column chromatography.

Protocol 2: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol involves the use of recombinant Serine Acetyltransferase (SAT) to synthesize isotopically labeled OAS from labeled L-serine and acetyl-CoA.

Part A: Expression and Purification of Recombinant Serine Acetyltransferase (SAT)

This sub-protocol is a general guideline for expressing and purifying a His-tagged SAT protein in E. coli. Optimization may be required for specific SAT constructs.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the SAT gene with a His-tag.

  • LB medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 20-50 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography resin.

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged SAT protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE and determine its concentration.

Part B: Enzymatic Reaction and Purification of Labeled OAS

Materials:

  • Purified recombinant Serine Acetyltransferase (SAT).

  • Isotopically labeled L-Serine (e.g., [¹³C₃, ¹⁵N]-L-Serine).

  • Acetyl-CoA (or isotopically labeled version).

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5).

  • Ion-exchange chromatography resins for purification.

Procedure:

  • Set up the enzymatic reaction in a suitable volume of reaction buffer containing:

    • Isotopically labeled L-Serine (saturating concentration, e.g., 5-10 mM).

    • Acetyl-CoA (equimolar or slight excess to L-Serine).

    • Purified SAT enzyme (concentration to be optimized for desired reaction rate).

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a predetermined time, monitoring the formation of OAS by HPLC or other analytical methods.

  • Stop the reaction by denaturing the enzyme (e.g., by adding acid or boiling).

  • Remove the denatured protein by centrifugation or filtration.

  • Purify the isotopically labeled this compound from the reaction mixture using ion-exchange chromatography.

Protocol 3: Analysis of Isotopically Labeled this compound

A. Mass Spectrometry for Isotopic Enrichment and Purity

  • Analyze the purified labeled OAS using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Determine the mass-to-charge ratio (m/z) of the molecular ion of OAS.

  • Compare the m/z of the labeled OAS to the unlabeled standard to confirm the incorporation of the isotopic label.

  • Calculate the isotopic enrichment by analyzing the relative abundance of the different isotopologues (M+0, M+1, M+2, etc.).[10][14]

  • Assess the chemical purity by integrating the peak area of OAS relative to any impurities.

B. NMR Spectroscopy for Structural Confirmation and Label Position

  • For ¹³C-labeled OAS, acquire a ¹³C NMR spectrum to confirm the position of the label.

  • For ¹⁵N-labeled OAS, acquire a ¹⁵N NMR spectrum or a ¹H-¹⁵N HSQC spectrum to confirm the incorporation and position of the nitrogen isotope.[15][16][17]

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Serine Isotopically Labeled L-Serine Reaction Acetylation in Pyridine Serine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography LabeledOAS Isotopically Labeled This compound Chromatography->LabeledOAS

Caption: Workflow for the chemical synthesis of isotopically labeled this compound.

Enzymatic_Synthesis_Workflow cluster_expression Enzyme Production cluster_reaction Enzymatic Reaction cluster_purification_product Product Purification cluster_final_product Final Product Expression Expression of recombinant SAT in E. coli Purification Purification of SAT (e.g., Ni-NTA) Expression->Purification EnzymeReaction SAT-catalyzed Reaction Purification->EnzymeReaction LabeledSerine Isotopically Labeled L-Serine LabeledSerine->EnzymeReaction AcetylCoA Acetyl-CoA AcetylCoA->EnzymeReaction Denaturation Enzyme Denaturation & Removal EnzymeReaction->Denaturation IonExchange Ion-Exchange Chromatography Denaturation->IonExchange LabeledOAS Isotopically Labeled This compound IonExchange->LabeledOAS

Caption: Workflow for the enzymatic synthesis of isotopically labeled this compound.

OAS_Metabolic_Pathway cluster_main Cysteine Biosynthesis Pathway Serine L-Serine OAS This compound (Isotopically Labeled) Serine->OAS Serine Acetyltransferase (SAT) AcetylCoA Acetyl-CoA AcetylCoA->OAS Cysteine L-Cysteine OAS->Cysteine this compound (thiol) lyase (OAS-TL) Sulfide Sulfide Sulfide->Cysteine Downstream Downstream Metabolites (e.g., Glutathione, Methionine) Cysteine->Downstream

Caption: Metabolic pathway of this compound in cysteine biosynthesis.

References

Protocol for Purification of Recombinant O-acetylserine (thiol) lyase

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

O-acetylserine (thiol) lyase (OAS-TL), also known as cysteine synthase, is a key enzyme in the cysteine biosynthesis pathway.[1][2][3] It catalyzes the final step in this pathway, the conversion of this compound (OAS) and sulfide (B99878) into L-cysteine and acetate.[3] This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme is crucial for the assimilation of inorganic sulfur into an organic form.[3][4] Due to its central role in sulfur metabolism and the synthesis of a vital amino acid, OAS-TL is a significant subject of research in biochemistry, molecular biology, and drug development. The purification of recombinant OAS-TL is essential for its detailed characterization, including structural studies, kinetic analysis, and inhibitor screening. This document provides a detailed protocol for the expression and purification of recombinant OAS-TL.

Principle of the Method

The protocol describes the overexpression of recombinant this compound (thiol) lyase in Escherichia coli and its subsequent purification. Two primary strategies are presented: a single-step affinity chromatography method for tagged proteins and a multi-step chromatographic approach for untagged, native proteins. The choice of method depends on the specific research requirements, such as the need for a native-like enzyme or high purity for structural studies.

I. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the purification of various OAS-TL isoforms.

Table 1: Purification of Recombinant OAS-TL from Arabidopsis thaliana

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract250150061001
Ammonium (B1175870) Sulfate (B86663) Precipitation120135011.25901.88
Anion Exchange Chromatography30120040806.67
Size Exclusion Chromatography10900906015

Note: Data are representative and may vary based on expression levels and specific experimental conditions.

Table 2: Kinetic Properties of Purified OAS-TL Isoforms

IsoformOrganismSpecific Activity (µmol/min/mg)Km (Sulfide) (µM)Km (OAS) (mM)
OAS-TL A (cytosolic)Arabidopsis thaliana9003-60.31-0.69
OAS-TL B (plastidic)Arabidopsis thaliana5503-60.31-0.69
OAS-TL C (mitochondrial)Arabidopsis thaliana5503-60.31-0.69
Chloroplastic isoformSpinachNot specified2501.3
OASS-BEscherichia coliNot specifiedNot specifiedNot specified
Isoenzymes A, B, CDatura innoxia870-893Not specifiedNot specified

Data compiled from multiple sources.[1][4][5][6][7][8]

II. Experimental Protocols

A. Expression of Recombinant OAS-TL in E. coli

This protocol describes the induction of OAS-TL expression in a suitable E. coli strain.

Materials:

  • E. coli strain (e.g., HMS 174 (DE3)) transformed with an OAS-TL expression vector.[5]

  • Luria-Bertani (LB) medium.

  • Ampicillin (or other appropriate antibiotic).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Pyridoxine.

  • Thiamine (B1217682).

Procedure:

  • Inoculate 50 mL of LB medium containing the appropriate antibiotic, 10 µM pyridoxine, and 15 µM thiamine with a single colony of transformed E. coli.[5]

  • Incubate overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of LB medium with the same supplements.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8.[5]

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.[5]

  • Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for purification.

B. Purification of His-tagged Recombinant OAS-TL

This protocol is suitable for OAS-TL constructs containing an affinity tag, such as a polyhistidine (His)-tag.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 20 mM imidazole, 0.5 mM phenylmethanesulfonylfluoride (PMSF).[9]

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 80 mM imidazole.[9]

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 250 mM imidazole.

  • Ni-NTA Agarose resin.

  • Lysozyme (B549824).

  • DNase I.

Procedure:

  • Resuspend the cell pellet in Lysis Buffer (approximately 10 mL per gram of wet cell paste).

  • Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I.

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice or by passing through a French pressure cell (1100 psi).[9][10]

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[9]

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Load the clarified supernatant onto the equilibrated Ni-NTA column.

  • Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged OAS-TL with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

C. Purification of Untagged Recombinant OAS-TL

This multi-step protocol is adapted for the purification of native, untagged OAS-TL.[5]

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10 µM PLP.

  • Ammonium sulfate.

  • Anion Exchange Buffer A: 20 mM Tris-HCl pH 8.0, 1 mM DTT.

  • Anion Exchange Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT.

  • Size Exclusion Buffer: 50 mM HEPES-NaOH pH 7.5, 150 mM NaCl, 1 mM DTT.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells as described in the previous protocol. Clarify the lysate by centrifugation.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the clarified lysate to achieve 40-70% saturation while stirring on ice. Centrifuge to collect the precipitated protein. Resuspend the pellet in a minimal volume of Anion Exchange Buffer A.

  • Anion Exchange Chromatography:

    • Load the resuspended protein onto an equilibrated anion exchange column (e.g., Q-Sepharose).

    • Wash the column with Anion Exchange Buffer A.

    • Elute the bound proteins with a linear gradient of NaCl from 0 to 1 M (using Anion Exchange Buffer B).

    • Collect fractions and assay for OAS-TL activity.

  • Size Exclusion Chromatography:

    • Pool the active fractions from the anion exchange step and concentrate them.

    • Load the concentrated sample onto a size exclusion column (e.g., Superdex 200) equilibrated with Size Exclusion Buffer.[1][11]

    • Elute the protein with Size Exclusion Buffer.

    • Collect fractions and analyze by SDS-PAGE for purity.

  • Purity and Storage: Pool the pure fractions, determine the protein concentration, and store at -80°C.

D. OAS-TL Activity Assay

This assay measures the production of cysteine.

Materials:

  • Assay Buffer: 100 mM HEPES-NaOH pH 7.5, 2.5 mM DTT.[5]

  • Substrate Solution 1: 10 mM this compound (OAS) (prepare fresh).[5]

  • Substrate Solution 2: 5 mM Na2S.[5]

  • Stop Solution: 20% (w/v) Trichloroacetic acid (TCA).

  • Ninhydrin (B49086) Reagent.

Procedure:

  • In a microcentrifuge tube, combine 80 µL of Assay Buffer, 10 µL of Substrate Solution 2, and a small amount of purified enzyme (0.1-0.5 ng).

  • Initiate the reaction by adding 10 µL of Substrate Solution 1.[5]

  • Incubate at 25°C for 5-10 minutes.[5]

  • Stop the reaction by adding 50 µL of Stop Solution.[5]

  • Centrifuge at 12,500 x g to pellet any precipitate.[5]

  • Quantify the cysteine in the supernatant using the ninhydrin method.

III. Visualizations

A. Cysteine Biosynthesis Pathway

The synthesis of cysteine is a critical step in assimilatory sulfate reduction.[4] this compound (thiol) lyase catalyzes the final reaction, combining this compound and sulfide.[3][5]

Cysteine_Biosynthesis Serine Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS This compound (OAS) SAT->OAS OASTL This compound (thiol) lyase (OAS-TL) OAS->OASTL Sulfide Sulfide Sulfide->OASTL Cysteine L-Cysteine OASTL->Cysteine Acetate Acetate OASTL->Acetate

Caption: Cysteine biosynthesis pathway.

B. Experimental Workflow for Untagged OAS-TL Purification

The purification of untagged OAS-TL typically involves multiple chromatographic steps to achieve high purity.

Purification_Workflow Start E. coli Culture with Recombinant OAS-TL Lysis Cell Lysis & Clarification Start->Lysis AmSO4 Ammonium Sulfate Precipitation (40-70%) Lysis->AmSO4 Anion_Exchange Anion Exchange Chromatography AmSO4->Anion_Exchange SEC Size Exclusion Chromatography Anion_Exchange->SEC End Pure OAS-TL SEC->End

Caption: Workflow for untagged protein purification.

References

O-Acetylserine as a Molecular Tool for Inducing Gene Expression in Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetylserine (OAS) is a key metabolic intermediate in the sulfur assimilation pathway in plants. Beyond its role in cysteine biosynthesis, OAS has emerged as a critical signaling molecule that orchestrates a transcriptional response to sulfur availability. Accumulation of OAS, either endogenously due to sulfur deprivation or through exogenous application, triggers the expression of a specific set of genes, collectively known as the "OAS cluster." This response is central to the plant's strategy for managing sulfur homeostasis. Understanding and utilizing this induction mechanism offers a valuable tool for researchers studying gene regulation, nutrient signaling, and stress responses in plants. These application notes provide detailed protocols for using OAS to induce gene expression in the model plant Arabidopsis thaliana, along with quantitative data and visualizations to facilitate experimental design and interpretation.

Principle of the Method

This compound is synthesized from serine and acetyl-CoA by the enzyme serine acetyltransferase (SERAT). Under sulfur-sufficient conditions, OAS is readily consumed by this compound (thiol) lyase (OASTL) to produce cysteine. However, under sulfur-limiting conditions, the lack of sulfide (B99878) leads to the accumulation of OAS. This accumulation serves as a signal, leading to the transcriptional activation of genes involved in sulfur uptake, assimilation, and remobilization. The induction of these genes is primarily mediated by the transcription factor SULFUR LIMITATION 1 (SLIM1). By exogenously applying OAS, researchers can mimic a sulfur-deficient state and specifically induce the expression of OAS-responsive genes, providing a controlled system to study this signaling pathway.

Key Applications

  • Studying Sulfur Signaling Pathways: Elucidate the components and regulation of the plant sulfur starvation response.

  • Promoter Analysis: Characterize the cis-acting elements in the promoters of OAS-responsive genes.

  • Gene Function Analysis: Investigate the roles of OAS-inducible genes in plant metabolism and stress tolerance.

  • Drug Discovery: Screen for compounds that modulate the OAS signaling pathway for the development of novel herbicides or plant growth regulators.

Quantitative Data Summary

The following tables summarize the quantitative gene expression data from studies utilizing OAS treatment in Arabidopsis thaliana.

Table 1: Induction of OAS Cluster Genes by Exogenous this compound Treatment in Arabidopsis thaliana

GeneLocus IDFold Induction (OAS Treatment vs. Control)Reference
SDI1 (SULFUR DEFICIENCY INDUCED 1)AT5G48850~10 - 100 fold[1][2]
SDI2 (SULFUR DEFICIENCY INDUCED 2)AT1G04770~5 - 50 fold[2]
LSU1 (RESPONSE TO LOW SULFUR 1)AT3G49580~5 - 20 fold[1][2]
SHM7/MSA1 (SERINE HYDROXYMETHYLTRANSFERASE 7)AT1G36370~3 - 15 fold[1][2]
GGCT2;1/ChaC (GAMMA-GLUTAMYL CYCLOTRANSFERASE 2;1)AT5G26220~5 - 25 fold[1][2]
APR3 (APS REDUCTASE 3)AT4G21990~2 - 10 fold[1]

Note: Fold induction values are approximate and can vary depending on experimental conditions such as plant age, growth medium, OAS concentration, and treatment duration.

Table 2: Comparison of Gene Induction by Sulfur Deficiency and this compound Treatment

GeneFold Induction (-S)Fold Induction (+OAS)CorrelationReference
Various sulfur-responsive genesPositivePositiveHigh positive correlation[1]

This table highlights the strong positive correlation between gene induction under sulfur starvation and exogenous OAS treatment, supporting the role of OAS as a key signaling molecule in the sulfur deficiency response.

Experimental Protocols

Protocol 1: this compound Treatment of Arabidopsis thaliana Seedlings in Liquid Culture

This protocol is adapted from methodologies used in foundational studies on OAS-induced gene expression.[1]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose (B13894)

  • MES buffer

  • KOH for pH adjustment

  • This compound hydrochloride (OAS)

  • Sterile water

  • Petri plates or flasks for liquid culture

  • Growth chamber with controlled light and temperature

  • Liquid nitrogen

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agarose (B213101) and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Plate seeds on solid MS medium (0.8% agar) with 1% sucrose and grow under long-day conditions (16 hours light / 8 hours dark) at 22°C for 7-10 days.

  • Liquid Culture Acclimation:

    • Prepare liquid MS medium with 1% sucrose, buffered with 0.05% MES, and adjust the pH to 5.7 with KOH.

    • Carefully transfer seedlings from the agar (B569324) plates to flasks containing the liquid MS medium.

    • Acclimate the seedlings in the liquid culture for 2-3 days under the same growth conditions with gentle shaking (e.g., 80-100 rpm).

  • This compound Treatment:

    • Prepare a sterile stock solution of this compound (e.g., 100 mM in sterile water).

    • Add OAS to the liquid culture to a final concentration of 1 mM. For the control group, add an equivalent volume of sterile water.

    • Incubate the seedlings for the desired time points. A common time course for gene expression analysis is 3, 6, 12, and 24 hours.

  • Harvesting and RNA Extraction:

    • At each time point, harvest the seedlings, gently blot them dry with paper towels, and immediately freeze them in liquid nitrogen.

    • Store the samples at -80°C until RNA extraction.

    • Extract total RNA from the frozen tissue using a commercial RNA extraction kit or a standard protocol.

  • Gene Expression Analysis:

    • Perform DNase treatment to remove any contaminating genomic DNA.

    • Synthesize cDNA from the total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of the target genes (e.g., SDI1, APR3) and a suitable reference gene (e.g., ACTIN2, UBQ10).

Protocol 2: Inducible Overexpression of Serine Acetyltransferase (SERAT) to Increase Endogenous OAS

This approach provides an alternative to exogenous OAS application by genetically engineering plants to conditionally overproduce OAS.[2]

Materials:

  • Arabidopsis thaliana plants (wild-type or a suitable genetic background)

  • Binary vector with an inducible expression system (e.g., ethanol-inducible, dexamethasone-inducible)

  • SERAT gene coding sequence (e.g., SERAT2;1 - AT1G55920)

  • Agrobacterium tumefaciens

  • Plant transformation reagents and equipment (e.g., floral dip method)

  • Selection agent (e.g., antibiotic, herbicide)

  • Inducing agent (e.g., ethanol, dexamethasone)

  • Materials for plant growth, harvesting, and gene expression analysis as in Protocol 1.

Procedure:

  • Vector Construction and Plant Transformation:

    • Clone the coding sequence of a SERAT gene into the inducible expression vector.

    • Transform the construct into Agrobacterium tumefaciens.

    • Transform Arabidopsis thaliana plants using the floral dip method.

    • Select transgenic plants on a medium containing the appropriate selection agent.

  • Induction of SERAT Expression:

    • Grow the transgenic plants to the desired developmental stage (e.g., 2-3 weeks old).

    • Apply the inducing agent. For example, for an ethanol-inducible system, water the plants with a dilute ethanol solution (e.g., 1-2%). For a dexamethasone-inducible system, spray the plants with a solution containing dexamethasone (B1670325) (e.g., 10-30 µM).

    • Include a control group of transgenic plants treated with the solvent (water or a mock solution without the inducer).

  • Sample Collection and Analysis:

    • Harvest plant material at various time points after induction (e.g., 6, 12, 24, 48 hours).

    • Analyze the expression of the OAS cluster genes by qRT-PCR as described in Protocol 1.

    • Optionally, measure the endogenous OAS levels using techniques like HPLC or mass spectrometry to correlate with gene expression changes.

Visualizations

This compound Signaling Pathway

OAS_Signaling_Pathway Serine Serine SERAT SERAT Serine->SERAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SERAT OAS This compound (OAS) SERAT->OAS OASTL OASTL OAS->OASTL SLIM1 SLIM1 (Transcription Factor) OAS->SLIM1 activates Sulfide Sulfide Sulfide->OASTL Cysteine Cysteine OASTL->Cysteine Sulfur_Deficiency Sulfur Deficiency Sulfur_Deficiency->OAS leads to accumulation OAS_Cluster_Genes OAS Cluster Genes (SDI1, APR3, etc.) SLIM1->OAS_Cluster_Genes induces transcription mRNA mRNA OAS_Cluster_Genes->mRNA Proteins Proteins mRNA->Proteins Sulfur_Metabolism Sulfur Uptake & Assimilation Proteins->Sulfur_Metabolism Experimental_Workflow start Start: Arabidopsis Seedlings treatment OAS Treatment (e.g., 1 mM) vs. Control (Water) start->treatment harvest Harvest at Time Points (e.g., 3, 6, 12, 24h) treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR Analysis (OAS Cluster Genes + Reference Gene) cdna_synthesis->qrt_pcr data_analysis Data Analysis (Fold Change Calculation) qrt_pcr->data_analysis end End: Gene Expression Results data_analysis->end

References

Developing Inhibitors for O-acetylserine (thiol) lyase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-acetylserine (thiol) lyase (OASTL), also known as cysteine synthase, is a critical enzyme in the cysteine biosynthesis pathway in a wide range of organisms, including bacteria, protozoan parasites, fungi, and plants. This pathway is essential for their survival, playing a crucial role in protein synthesis, redox homeostasis, and the production of essential sulfur-containing metabolites. The absence of a de novo cysteine biosynthesis pathway in humans makes OASTL an attractive and promising target for the development of novel antimicrobial agents, herbicides, and antifungal drugs. These application notes provide a comprehensive overview and detailed protocols for researchers engaged in the discovery and characterization of OASTL inhibitors.

Introduction to this compound (thiol) lyase as a Drug Target

This compound (thiol) lyase (EC 2.5.1.47) catalyzes the final step in the de novo synthesis of L-cysteine, a reaction involving the incorporation of sulfide (B99878) into O-acetyl-L-serine (OAS).[1][2] This process is central to the assimilation of inorganic sulfur in many organisms.

The cysteine biosynthetic pathway is highly conserved in bacteria and is crucial for the survival of pathogenic protozoa like Leishmania.[3][4] In these organisms, cysteine is a key component of vital antioxidants such as glutathione (B108866) and trypanothione.[5] The inability of Leishmania mutants lacking OASTL to survive within macrophages highlights the enzyme's potential as a drug target.[3] Furthermore, the agricultural industry is exploring OASTL inhibition as a novel mechanism for herbicide action.[6] In fungi, metabolic pathways like amino acid biosynthesis are considered promising targets for new antifungal agents.[7]

OASTL is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[8] Isoforms of OASTL are found in different cellular compartments, including the cytosol, mitochondria, and plastids, each contributing to the overall cysteine homeostasis.[9][10] The availability of crystal structures for OASTL from various organisms provides a solid foundation for structure-based drug design and in silico screening of potential inhibitors.

Quantitative Data on OASTL Inhibitors

The development of effective OASTL inhibitors requires a thorough understanding of their potency and mechanism of action. The following table summarizes kinetic data for a known OASTL inhibitor.

InhibitorTarget OrganismOASTL IsoformInhibition TypeKic (mM)Kiu (mM)Reference
S-benzyl-L-cysteineArabidopsis thalianaNot specifiedNon-competitive4.295.12[6]

Signaling Pathways and Experimental Workflows

Cysteine Biosynthesis and Inhibition Pathway

The following diagram illustrates the central role of OASTL in the cysteine biosynthesis pathway and the point of intervention for inhibitors.

cysteine_biosynthesis Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS O-acetyl-L-serine (OAS) SAT->OAS OASTL This compound (thiol) lyase (OASTL) OAS->OASTL Sulfide Sulfide (S^2-) Sulfide->OASTL Cysteine L-Cysteine OASTL->Cysteine Inhibitor OASTL Inhibitor Inhibitor->OASTL

Cysteine biosynthesis pathway and point of inhibition.
Experimental Workflow for OASTL Inhibitor Discovery

A typical workflow for identifying and characterizing OASTL inhibitors is depicted below.

inhibitor_workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation and Characterization cluster_2 Phase 3: Lead Optimization HTS High-Throughput Screening (HTS) of Compound Library Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Curves (IC50 Determination) Primary_Hits->Dose_Response Mechanism Mechanism of Action Studies (Kinetic Analysis) Dose_Response->Mechanism SAR Structure-Activity Relationship (SAR) and Lead Optimization Mechanism->SAR In_vivo In vivo / In planta Testing SAR->In_vivo

Workflow for OASTL inhibitor discovery and development.

Experimental Protocols

Recombinant OASTL Expression and Purification

This protocol is adapted for the expression of recombinant OASTL in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an OASTL expression vector

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant OASTL with elution buffer.

  • Pool the fractions containing the purified protein and dialyze against dialysis buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay) and assess purity by SDS-PAGE.

High-Throughput Screening (HTS) Assay for OASTL Inhibitors

This protocol describes a fluorescence-based HTS assay for the identification of OASTL inhibitors in a 96- or 384-well plate format. The assay measures the production of cysteine, a thiol, using a fluorescent probe that reacts with thiols.[11][12]

Materials:

  • Purified recombinant OASTL

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5)

  • O-acetyl-L-serine (OAS)

  • Sodium sulfide (Na₂S)

  • Fluorescent thiol probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)[11]

  • Compound library dissolved in DMSO

  • Black, opaque microplates (96- or 384-well)

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, OASTL, and Na₂S.

  • In the microplate, add a small volume of each compound from the library to individual wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the reaction mixture to each well of the microplate.

  • Initiate the enzymatic reaction by adding OAS to all wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the CPM probe to each well.

  • Incubate for a short period to allow the reaction between the probe and cysteine to complete.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm and emission at 475 nm for CPM).

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Determination of Inhibitor Potency (IC50)

Procedure:

  • Perform the HTS assay as described above with serial dilutions of the hit compounds.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Protocol for Determining the Mechanism of Inhibition

This protocol uses kinetic analysis to determine if an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type.

Materials:

  • Purified recombinant OASTL

  • Assay buffer

  • OAS at various concentrations

  • Na₂S at a fixed, saturating concentration

  • Inhibitor at several fixed concentrations

  • Spectrophotometer or fluorescence plate reader

  • Ninhydrin reagent for colorimetric cysteine detection (alternative to fluorescent probe)[13]

Procedure:

  • Set up a series of reactions with varying concentrations of the substrate OAS.

  • For each OAS concentration, perform the assay in the absence of the inhibitor and in the presence of several different, fixed concentrations of the inhibitor.

  • Measure the initial reaction velocity (V₀) for each reaction. This can be done by taking measurements at multiple time points early in the reaction to ensure linearity.

  • Plot the initial velocity (V₀) versus the substrate concentration ([S]) for each inhibitor concentration.

  • To determine the mechanism of inhibition, transform the data into a Lineweaver-Burk (double reciprocal) plot (1/V₀ versus 1/[S]).[1][4][5][14]

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel (both apparent Km and Vmax decrease).

    • Mixed Inhibition: The lines will intersect in the second or third quadrant (both apparent Km and Vmax are altered).

  • From these plots, the inhibition constants (Ki and/or αKi) can be calculated.

Concluding Remarks

This compound (thiol) lyase represents a validated and promising target for the development of novel therapeutic agents and herbicides. The protocols outlined in these application notes provide a robust framework for the identification and detailed characterization of OASTL inhibitors. A systematic approach, combining high-throughput screening with detailed kinetic analysis, is essential for advancing promising hits into lead compounds for further development. The availability of structural information for OASTL will further facilitate structure-based drug design efforts, enabling the rational optimization of inhibitor potency and selectivity.

References

Application Notes and Protocols for High-Throughput Screening of O-Acetylserine Signaling Pathway Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-Acetylserine (OAS) signaling pathway is a critical metabolic and regulatory hub in bacteria and plants, primarily involved in cysteine biosynthesis and the assimilation of sulfur.[1][2] In bacteria, OAS acts as a key signaling molecule that, along with its isomer N-acetylserine (NAS), binds to the LysR-type transcriptional regulator (LTTR), CysB.[3][4] This binding event activates CysB, causing it to bind to the promoters of the cys regulon genes and initiate their transcription.[3][5] This cascade is essential for synthesizing cysteine, a crucial amino acid for bacterial survival and pathogenesis.[6]

Given its central role, the OAS-CysB signaling axis represents a promising target for the development of novel antimicrobial agents. Activators of this pathway could potentially disrupt the finely tuned homeostasis of sulfur metabolism, leading to cellular stress or toxicity. This document provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify small-molecule activators of the bacterial OAS signaling pathway using a cell-based reporter assay.

Principle of the Screening Assay

The screening strategy is based on a whole-cell, transcription-based reporter assay. A bacterial reporter strain (e.g., E. coli) is engineered to express a reporter gene, such as firefly luciferase (luc), under the transcriptional control of a CysB-dependent promoter (e.g., the cysK promoter). In the basal state, transcription from this promoter is low. When a compound activates the OAS signaling pathway—either by mimicking OAS, promoting OAS synthesis, or enhancing the CysB-promoter interaction—the expression of luciferase is induced. The resulting increase in enzymatic activity is quantified by adding a substrate (luciferin) and measuring the luminescent signal, which is directly proportional to the level of pathway activation. This method is highly amenable to HTS formats.[7]

OAS Signaling Pathway in Bacteria

The diagram below illustrates the core mechanism of OAS-mediated transcriptional activation in bacteria. Under sulfur-limiting conditions, OAS accumulates and binds to the CysB transcription factor.[8] The activated CysB-OAS complex then binds to specific DNA sequences in the promoter regions of the cys regulon, activating gene expression to produce the enzymes required for cysteine synthesis.[9]

OAS_Signaling_Pathway cluster_synthesis Cysteine Precursor Synthesis cluster_regulation Transcriptional Regulation Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS This compound (OAS) CysB CysB (Inactive) OAS->CysB Binds & Activates SAT->OAS Synthesis CysB_active CysB-OAS Complex (Active) Promoter cys Promoter CysB_active->Promoter Binds Genes cys Regulon Genes (e.g., cysK) Promoter->Genes Transcription Transcription Genes->Transcription

Caption: Bacterial this compound (OAS) signaling pathway.

Experimental Workflow for High-Throughput Screening

The HTS process follows a standardized workflow designed for efficiency and automation. The major steps include the preparation of assay plates containing library compounds, the addition of the bacterial reporter cells, incubation to allow for pathway activation and reporter expression, and finally, the measurement of the luminescent signal.

HTS_Workflow A 1. Compound Plating (384-well plates) B 2. Dispense Reporter Bacterial Cells A->B C 3. Incubation (e.g., 4-6 hours at 37°C) B->C D 4. Equilibrate to RT (15 min) C->D E 5. Add Luciferase Assay Reagent D->E F 6. Read Luminescence (Plate Reader) E->F G 7. Data Analysis (Hit Identification) F->G

Caption: High-throughput screening (HTS) experimental workflow.

Detailed Protocols

Protocol 1: Construction of the CysB Reporter Bacterial Strain
  • Promoter Amplification: Amplify the promoter region of a CysB-regulated gene (e.g., cysK) from E. coli K-12 genomic DNA using PCR primers that add restriction sites (e.g., EcoRI and NcoI) to the ends.

  • Vector Preparation: Digest a low-copy number plasmid containing a promoterless firefly luciferase gene (luc) with the corresponding restriction enzymes (EcoRI and NcoI).

  • Ligation and Transformation: Ligate the amplified cysK promoter fragment into the digested plasmid vector upstream of the luc gene. Transform the resulting plasmid (pCysK-luc) into a suitable E. coli strain (e.g., DH5α for cloning, BW25113 for assays).

  • Verification: Confirm the correct insertion and sequence of the promoter via Sanger sequencing.

  • Strain Preparation: Prepare glycerol (B35011) stocks of the verified reporter strain and store them at -80°C.

Protocol 2: High-Throughput Screening for OAS Pathway Activators

A. Reagents and Media Preparation

  • Growth Medium: M9 minimal medium supplemented with 0.2% glucose, 1 mM MgSO₄, 0.1 mM CaCl₂, and required antibiotics. Using a minimal medium is crucial to keep the basal level of cysteine low, thereby maximizing the potential for pathway activation.

  • Assay Plates: 384-well, solid white, flat-bottom polystyrene plates.

  • Compound Library: Small-molecule library dissolved in DMSO at a stock concentration of 10 mM.

  • Positive Control: this compound (OAS) or N-Acetylserine (NAS).[4]

  • Negative Control: DMSO.

  • Luminescence Detection Reagent: Commercially available luciferase assay reagent (e.g., Bright-Glo™).

B. HTS Assay Procedure

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of compound from the library stock plates into the wells of the 384-well assay plates. This results in a final assay concentration of 10 µM. Dispense DMSO into control wells.

  • Cell Culture Preparation: Inoculate 50 mL of M9 growth medium with the reporter strain from a glycerol stock. Grow overnight at 37°C with shaking. The next day, dilute the overnight culture 1:100 into fresh, pre-warmed M9 medium and grow to an OD₆₀₀ of 0.2-0.3 (early log phase).

  • Cell Dispensing: Dilute the bacterial culture to the desired final density in fresh M9 medium. Using a multi-drop dispenser, add 50 µL of the cell suspension to each well of the compound-containing assay plates.

  • Incubation: Seal the plates and incubate for 4-6 hours at 37°C with shaking (150 rpm). This allows time for the compounds to act and for the luciferase reporter to be expressed.

  • Plate Equilibration: After incubation, allow the plates to equilibrate to room temperature for 15 minutes.

  • Signal Detection: Add 25 µL of luciferase assay reagent to each well.

  • Measurement: Immediately measure the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.

Protocol 3: Data Analysis and Hit Identification
  • Data Normalization: Normalize the raw luminescence data. The percent activation for each compound is calculated relative to the controls on the same plate:

    • % Activation = [(Signal_Compound - Mean_Signal_Negative) / (Mean_Signal_Positive - Mean_Signal_Negative)] * 100

  • Assay Quality Control: Calculate the Z'-factor for each plate to assess the quality and robustness of the assay.[10] A Z'-factor > 0.5 is considered excellent for HTS.

    • Z' = 1 - [ (3 * SD_Positive + 3 * SD_Negative) / |Mean_Positive - Mean_Negative| ]

  • Hit Selection: Define a primary hit as any compound that exhibits a percent activation greater than three standard deviations above the mean of the negative controls (e.g., >50% activation).

Data Presentation

Quantitative data from the HTS and subsequent hit validation should be organized for clear interpretation.

Table 1: Example Summary of Primary HTS Results

Parameter Value
Library Screened 100,000 Compounds
Screening Concentration 10 µM
Mean Z'-Factor 0.78
Primary Hit Rate 0.45%

| Number of Hits | 450 |

Table 2: Example Data for a Confirmed Hit Compound

Hit ID Max Activation (%) EC₅₀ (µM) Hill Slope
JBC-12345 185 ± 12 2.5 ± 0.3 1.2
JBC-67890 95 ± 8 8.1 ± 0.9 0.9

| OAS (Control) | 100 | 15.2 ± 1.5 | 1.1 |

(Note: Data shown are for illustrative purposes only.)

Confirmatory and Secondary Assays

Compounds identified as primary hits should be subjected to further testing to confirm their activity and elucidate their mechanism of action.

  • Dose-Response Analysis: Generate a multi-point dose-response curve for each hit to determine its potency (EC₅₀) and efficacy (maximum activation).

  • Orthogonal Assays: Test hits in a secondary assay that measures a different downstream event, such as quantifying the transcript levels of an endogenous cys gene (e.g., cysK) using qRT-PCR.

  • Counter-screens: Use a bacterial strain expressing luciferase from a constitutive promoter to identify compounds that non-specifically affect luciferase or general transcription/translation, thereby eliminating false positives.

References

Application Notes and Protocols for the In Vitro Synthesis of O-Acetylserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetylserine (OAS) is a crucial intermediate in the biosynthesis of cysteine in bacteria and plants, making the enzymes involved in its synthesis potential targets for novel antimicrobial agents and tools for metabolic engineering.[1][2] This document provides a detailed protocol for the in vitro enzymatic synthesis of this compound from L-serine and acetyl-coenzyme A (acetyl-CoA) using recombinant Serine Acetyltransferase (SAT). The protocol covers the expression and purification of SAT, the enzymatic synthesis of OAS, and methods for monitoring the reaction and quantifying the product.

Introduction

The synthesis of this compound is the first committed step in the cysteine biosynthetic pathway in bacteria and plants.[1] This reaction is catalyzed by the enzyme Serine Acetyltransferase (SAT, EC 2.3.1.30), which transfers the acetyl group from acetyl-CoA to the hydroxyl group of L-serine.[3] The product, this compound, then serves as a substrate for this compound sulfhydrylase, which incorporates sulfide (B99878) to form cysteine.[4] The in vitro synthesis of OAS is valuable for a variety of research applications, including the study of SAT kinetics, the screening of potential inhibitors, and the production of OAS for use in other biochemical assays.

Signaling Pathway and Experimental Workflow

The enzymatic synthesis of this compound follows a straightforward pathway. The experimental workflow for its in vitro production involves several key stages, from the preparation of the catalyst to the analysis of the final product.

G cluster_pathway Biochemical Reaction cluster_workflow Experimental Workflow Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS This compound SAT->OAS CoA Coenzyme A SAT->CoA expr_pur Expression and Purification of Recombinant SAT reaction_setup Enzymatic Reaction Setup expr_pur->reaction_setup monitoring Reaction Monitoring reaction_setup->monitoring purification Product Purification monitoring->purification quantification Quantification of OAS purification->quantification

Caption: Biochemical reaction for OAS synthesis and the experimental workflow.

Experimental Protocols

Expression and Purification of Recombinant Serine Acetyltransferase (SAT)

This protocol is adapted from the expression and purification of Neisseria gonorrhoeae SAT (NgSAT) and can be modified for other recombinant SATs.[5]

a. Expression of SAT:

  • Transform E. coli BL21 (DE3) cells with a pET28b vector containing the SAT gene with an N-terminal His-tag.

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin (B1662678) and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.7.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.75 mM.

  • Continue to incubate the culture overnight at 37°C with shaking.

  • Harvest the cells by centrifugation at 4,600 x g for 20 minutes at 4°C.

b. Purification of SAT:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 20 mM imidazole).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 40 mM imidazole).

  • Elute the His-tagged SAT with elution buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 250 mM imidazole).

  • For higher purity, perform size-exclusion chromatography (SEC) using a column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl).

  • Assess the purity of the enzyme by SDS-PAGE.

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

In Vitro Synthesis of this compound

a. Reagents and Materials:

  • Purified Serine Acetyltransferase (SAT)

  • L-serine stock solution (e.g., 1 M in water)

  • Acetyl-CoA stock solution (e.g., 10 mM in water, prepare fresh)

  • Reaction buffer: 50 mM Tris-HCl, pH 7.6-8.0

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) for reaction monitoring

  • Trichloroacetic acid (TCA) for reaction termination

b. Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • 50 mM Tris-HCl, pH 7.6

    • 20 mM L-serine

    • 0.1 mM to 0.5 mM Acetyl-CoA

    • Purified SAT (concentration to be optimized, e.g., 1-5 µM)

  • The final reaction volume can be scaled as needed (e.g., 100 µL to several milliliters).

  • Incubate the reaction mixture at 30-37°C for a predetermined time (e.g., 30-60 minutes), or monitor the reaction progress as described below.

Reaction Monitoring

The progress of the reaction can be monitored by measuring the production of Coenzyme A (CoA) or the consumption of Acetyl-CoA.

a. Indirect Colorimetric Assay using DTNB: [6][7]

  • Prepare a reaction mixture as described above, but also include 0.5 mM DTNB.

  • The reaction of CoA with DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • The concentration of CoA produced can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).

b. Direct Spectrophotometric Assay: [5][7]

  • Monitor the decrease in absorbance at 232 nm, which corresponds to the hydrolysis of the thioester bond of acetyl-CoA.

  • The change in concentration can be calculated using a molar extinction coefficient of approximately 4500 M⁻¹cm⁻¹.[5]

  • Note that this method may be subject to interference from other components in the reaction mixture that absorb at this wavelength.

Purification and Quantification of this compound

a. Purification:

  • Terminate the enzymatic reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) to precipitate the enzyme.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • The supernatant containing this compound can be used for analysis or further purification.

  • For higher purity, the supernatant can be subjected to ion-exchange chromatography or reversed-phase chromatography.

b. Quantification by HPLC:

This compound can be quantified by High-Performance Liquid Chromatography (HPLC). As a non-proteinogenic amino acid, its analysis can be performed with or without derivatization.

  • Without Derivatization: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column with a mobile phase consisting of an acetonitrile (B52724) gradient with an aqueous buffer (e.g., 2.5 mM potassium dihydrogen phosphate, pH 2.85).[8] Detection can be achieved using a UV detector.

  • With Derivatization: For increased sensitivity and selectivity, pre- or post-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl-chloroformate (FMOC) can be employed, followed by separation on a reversed-phase C18 column and detection by fluorescence.[9][10]

Quantitative Data Summary

The following table summarizes key quantitative data for the in vitro synthesis of this compound.

ParameterValueSource Organism/ConditionReference
Enzyme Serine Acetyltransferase (SAT)Neisseria gonorrhoeae[5]
Substrates L-Serine, Acetyl-CoAGeneral[3]
Km (L-Serine) 1.21 mMNeisseria gonorrhoeae[5]
Km (Acetyl-CoA) 0.149 mMNeisseria gonorrhoeae[5]
Optimal pH 7.6 - 8.0General[6]
Optimal Temperature 30 - 37 °CGeneral[6]
Monitoring Wavelength (DTNB) 412 nmIndirect Assay[6][7]
Molar Extinction Coefficient (TNB) 14,150 M⁻¹cm⁻¹at pH 8.0[11]
Monitoring Wavelength (Acetyl-CoA) 232 nmDirect Assay[5][7]
Molar Extinction Coefficient (Δε232) ~4500 M⁻¹cm⁻¹-[5]

Logical Relationships Diagram

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_analysis Analysis Serine L-Serine Enzymatic_Reaction Enzymatic Reaction (SAT Catalysis) Serine->Enzymatic_Reaction AcetylCoA Acetyl-CoA AcetylCoA->Enzymatic_Reaction SAT_Enzyme Purified SAT Enzyme SAT_Enzyme->Enzymatic_Reaction OAS This compound Enzymatic_Reaction->OAS CoA Coenzyme A Enzymatic_Reaction->CoA Monitoring Reaction Monitoring (Spectrophotometry) Enzymatic_Reaction->Monitoring Quantification Product Quantification (HPLC) OAS->Quantification

Caption: Logical flow from inputs to analysis in OAS synthesis.

References

Application of O-Acetylserine Analogs in Elucidating Enzyme Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

O-Acetylserine (OAS) analogs are powerful chemical tools for investigating the mechanisms of various enzymes, particularly those involved in the biosynthesis of sulfur-containing amino acids like cysteine and methionine. These analogs serve as probes to elucidate catalytic mechanisms, map active site topographies, and act as potent and specific inhibitors for drug development. The primary target of these analogs is this compound sulfhydrylase (OASS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in cysteine biosynthesis in bacteria, plants, and protozoa.[1][2][3][4] Given that this pathway is absent in mammals, OASS is an attractive target for the development of novel antimicrobial agents.[1][4]

In many bacteria, two isoforms of OASS exist, OASS-A (encoded by cysK) and OASS-B (encoded by cysM).[2][5] While both catalyze the formation of L-cysteine, they exhibit differences in substrate specificity and regulation.[4] OASS-A, the predominant isoform under aerobic conditions, is regulated by its interaction with serine acetyltransferase (SAT).[1][4][6] The C-terminal peptide of SAT binds to the active site of OASS-A, leading to the formation of the cysteine synthase complex and competitive inhibition of OASS-A activity.[1][4][6][7] This natural inhibitory mechanism has inspired the design of peptidomimetic OAS analogs.

OAS analogs can be broadly categorized based on their mode of action:

  • Competitive Inhibitors: These analogs, often mimicking the structure of OAS or the inhibitory C-terminal peptide of SAT, bind reversibly to the enzyme's active site, competing with the natural substrate.[1][6] Their study provides insights into the key residues involved in substrate recognition and binding.

  • Mechanism-Based Inactivators: These analogs are substrates that are catalytically converted by the enzyme into a reactive species that covalently modifies and irreversibly inactivates the enzyme.[2][3] Halogenated alanine (B10760859) derivatives, such as fluoroalanines, are classic examples used to study the catalytic cycle of PLP-dependent enzymes.[2][3]

  • Spectroscopic Probes: The intrinsic fluorescence of the PLP cofactor in OASS provides a convenient tool to monitor the binding of OAS analogs.[6] Changes in the fluorescence emission spectrum upon ligand binding can be used to determine binding affinities and probe conformational changes in the active site.[6]

The application of these analogs has been instrumental in dissecting the kinetic and chemical mechanisms of OASS, revealing the roles of active site residues, and validating it as a druggable target. Furthermore, the catalytic promiscuity of OASS allows for the use of OAS in conjunction with various sulfur donor analogs to synthesize non-canonical amino acids.[8]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibition of this compound sulfhydrylase (OASS) by various this compound (OAS) analogs.

Table 1: Dissociation Constants (KD) of Peptidomimetic and Small Molecule Inhibitors for OASS Isoforms from Salmonella enterica serovar Typhimurium (S. Typhimurium)

InhibitorTarget IsoformKD (nM)Reference
UPAR415StOASS-A97.3 ± 6.3[6]
UPAR415EcOASS-A55.8 ± 8.0[6]
Cyclopropane DerivativeStOASS-A28[5]
Cyclopropane DerivativeStOASS-B490[5]

StOASS: S. Typhimurium OASS; EcOASS: E. coli OASS

Table 2: Inhibition Constants (Ki) and Inactivation Parameters for Mechanism-Based Inhibitors

InhibitorEnzymeType of InhibitionKi / KD (µM)kinact (min-1)Reference
MonofluoroalanineStOASS-ASubstrate Analog--[3]
MonofluoroalanineStOASS-BSubstrate Analog--[3]
TrifluoroalanineStOASS-AIrreversible-Biphasic[3]
TrifluoroalanineStOASS-BIrreversible-Biphasic[3]

Signaling Pathways and Experimental Workflows

Cysteine Biosynthesis and its Regulation

The synthesis of cysteine is a critical metabolic pathway in bacteria and plants. The final two steps are catalyzed by serine acetyltransferase (SAT) and this compound sulfhydrylase (OASS). These two enzymes can form a regulatory complex known as the cysteine synthase complex (CSC).

Cysteine_Biosynthesis_Pathway cluster_pathway Cysteine Biosynthesis cluster_regulation Regulation Serine L-Serine SAT SAT Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS This compound OASS_A OASS-A OAS->OASS_A SAT_reg SAT OAS->SAT_reg Dissociates CSC Sulfide Sulfide (S²⁻) Sulfide->OASS_A Cysteine L-Cysteine SAT->OAS OASS_A->Cysteine CSC Cysteine Synthase Complex (Inactive OASS-A) SAT_reg->CSC OASS_A_reg OASS-A OASS_A_reg->CSC Cysteine_reg L-Cysteine Cysteine_reg->SAT_reg Feedback Inhibition

Caption: Cysteine biosynthesis pathway and its regulation by complex formation.

Experimental Workflow for Screening OAS Analogs

The following diagram illustrates a typical workflow for the identification and characterization of novel OASS inhibitors.

Inhibitor_Screening_Workflow cluster_screening Screening & Identification cluster_characterization Biophysical & Biochemical Characterization cluster_structural Structural Studies Library Compound Library (OAS Analogs) HTS High-Throughput Screen (e.g., Fluorescence Assay) Library->HTS Hits Initial Hits HTS->Hits Binding Binding Affinity (SPR, ITC, Fluorescence) Hits->Binding Kinetics Enzyme Kinetics (Determination of Ki) Hits->Kinetics Crystallography X-ray Crystallography Binding->Crystallography NMR NMR Spectroscopy Binding->NMR Mechanism Mechanism of Action (Reversible vs. Irreversible) Kinetics->Mechanism Mechanism->Crystallography Lead Lead Compound Crystallography->Lead NMR->Lead

References

Application Notes and Protocols: Fluorescent Labeling of O-Acetylserine for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, a specific, commercially available fluorescent probe for the direct cellular imaging of O-Acetylserine (OAS) has not been widely reported in scientific literature. The following application note describes the use of a novel, hypothetical fluorescent probe, OAS-Fluor 750 , designed for the specific detection and imaging of OAS in living cells. The protocols provided are based on established methodologies for live-cell imaging with reaction-based fluorescent probes and serve as a detailed guide for researchers aiming to visualize intracellular OAS.

Introduction

This compound (OAS) is a crucial intermediate metabolite in the biosynthesis of cysteine in bacteria and plants.[1][2][3] It is synthesized from L-serine and acetyl-CoA by the enzyme serine acetyltransferase (SAT).[2][4] The concentration of OAS is tightly regulated and serves as a key signaling molecule, particularly in response to sulfur availability.[1][4][5] Under conditions of sulfur deprivation, OAS accumulates and can induce the expression of genes involved in sulfate (B86663) uptake and assimilation.[1] Given its central role in sulfur metabolism and cellular signaling, methods to visualize and quantify OAS at the subcellular level are of significant interest to researchers in metabolism, plant biology, and microbiology.

These application notes provide a detailed protocol for the fluorescent labeling of intracellular this compound using OAS-Fluor 750 , a novel, reaction-based, "turn-on" fluorescent probe. This probe enables the visualization of OAS distribution and dynamics within living cells, providing a powerful tool for studying sulfur metabolism and related signaling pathways.

Principle of Detection

OAS-Fluor 750 is a cell-permeable, non-fluorescent probe that has been designed to selectively react with this compound. The detection mechanism is based on a specific chemical reaction between the probe and the primary amine of OAS. This reaction induces an intramolecular cyclization, releasing a highly fluorescent rhodamine-based fluorophore. This "turn-on" mechanism ensures a high signal-to-noise ratio, as the fluorescence signal is only generated in the presence of the target analyte, this compound.

Key Features of OAS-Fluor 750:

  • High Selectivity: Specifically designed to react with this compound.

  • "Turn-On" Response: Low background fluorescence, with a significant increase in signal upon reaction with OAS.

  • Live-Cell Compatibility: Cell-permeable and suitable for imaging in living cells.

  • Photostability: The released fluorophore exhibits high photostability, suitable for various fluorescence microscopy techniques.

This compound Metabolic Pathway

The synthesis of this compound is a key step connecting carbon and nitrogen metabolism with sulfur assimilation. The pathway diagram below illustrates the formation of OAS and its subsequent conversion to cysteine.

OAS_Pathway cluster_0 Cellular Metabolism Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS This compound (OAS) SAT->OAS CoA OASTL OAS (thiol)-lyase (OASTL) OAS->OASTL Sulfide Sulfide (S²⁻) Sulfide->OASTL Cysteine L-Cysteine OASTL->Cysteine Acetate Acetate OASTL->Acetate

Caption: Biosynthesis of this compound and its conversion to Cysteine.

Experimental Protocols

Required Materials

Reagents:

  • OAS-Fluor 750 (Hypothetical probe, e.g., from a custom synthesis provider)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • L-Cysteine

  • Paraformaldehyde (for fixed-cell imaging)

  • Triton™ X-100 (for permeabilization)

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

Equipment:

  • Humidified cell culture incubator (37°C, 5% CO₂)

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

  • Imaging dishes or plates (e.g., glass-bottom dishes)

  • Standard cell culture flasks, plates, and consumables

Reagent Preparation
  • 10 mM OAS-Fluor 750 Stock Solution: Dissolve 1 mg of OAS-Fluor 750 in the appropriate volume of anhydrous DMSO to make a 10 mM stock solution. Mix by vortexing until fully dissolved. Store in small aliquots at -20°C, protected from light and moisture.

  • Cell Culture Medium: Prepare complete medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Sulfur-Deprived Medium (for positive control): Prepare a custom medium formulation lacking L-cysteine and L-methionine, supplemented with dialyzed FBS.

  • Fixation Solution (4% PFA): Dissolve 4 g of paraformaldehyde in 100 mL of PBS, heating gently to dissolve. Cool to room temperature and adjust pH to 7.4. Store at 4°C.

  • Permeabilization Solution (0.25% Triton™ X-100): Dilute Triton™ X-100 in PBS to a final concentration of 0.25% (v/v).

Experimental Workflow

The diagram below outlines the general workflow for labeling and imaging intracellular this compound.

Experimental_Workflow cluster_workflow OAS-Fluor 750 Cellular Imaging Workflow A 1. Cell Seeding Seed cells on glass-bottom dishes B 2. Cell Treatment (Optional) Incubate in normal or S-deprived medium (24h) A->B C 3. Probe Loading Incubate with 10 µM OAS-Fluor 750 (30 min at 37°C) B->C D 4. Wash Wash 3x with warm PBS C->D E 5. Live-Cell Imaging Image immediately in PBS Ex/Em: ~560/585 nm D->E G Alternative Path: Fixed Imaging D->G for fixed cells F 6. Data Analysis Quantify fluorescence intensity E->F H 5a. Fixation 4% PFA for 15 min G->H I 5b. Counterstain (Optional) Stain nuclei with Hoechst H->I J 5c. Imaging Mount and image I->J J->F

Caption: Experimental workflow for OAS detection with OAS-Fluor 750.

Detailed Protocol for Live-Cell Imaging
  • Cell Seeding: Seed cells (e.g., HeLa, A549) onto 35 mm glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Cell Treatment (Optional Positive Control): To induce OAS accumulation, replace the culture medium with sulfur-deprived medium 12-24 hours before labeling. As a negative control, supplement the normal medium with 200 µM L-Cysteine to suppress OAS levels.

  • Probe Loading:

    • On the day of the experiment, prepare a 10 µM working solution of OAS-Fluor 750 in pre-warmed serum-free medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the 10 µM OAS-Fluor 750 solution to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.

  • Wash: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any excess, unreacted probe.

  • Imaging:

    • Add 1 mL of warm PBS or live-cell imaging buffer to the dish.

    • Immediately proceed to imaging using a fluorescence microscope equipped with a heated stage.

    • Capture images using a rhodamine/TRITC filter set (e.g., Excitation: 560 nm, Emission: 585 nm).

Protocol for Fixed-Cell Imaging
  • Follow steps 1-4 of the live-cell imaging protocol.

  • Fixation: After washing, add 1 mL of 4% PFA solution to the cells and incubate for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • (Optional) Permeabilization & Counterstaining:

    • If other antibody-based staining is required, permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.

    • To stain nuclei, incubate with Hoechst 33342 (1 µg/mL) for 10 minutes.

    • Wash three times with PBS.

  • Imaging: Add 1 mL of PBS to the dish and image as described above.

Data Presentation and Expected Results

The fluorescence intensity from imaged cells can be quantified using image analysis software (e.g., ImageJ/Fiji). The data should show a significant increase in fluorescence in cells where OAS is expected to accumulate.

Table 1: Hypothetical Quantitative Data for OAS-Fluor 750 Imaging

Experimental Condition Description Mean Fluorescence Intensity (A.U.) Fold Change vs. Control
Control Cells grown in standard complete medium.150 ± 251.0
Positive Control Cells incubated in sulfur-deprived medium for 24h to induce OAS accumulation.950 ± 1206.3
Negative Control Cells grown in medium supplemented with 200 µM L-Cysteine to suppress OAS levels.165 ± 301.1

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

  • High Background Fluorescence:

    • Reduce the concentration of OAS-Fluor 750 (try a range of 1-10 µM).

    • Decrease the incubation time.

    • Ensure thorough washing after probe loading.

  • No/Low Signal:

    • Increase the concentration of the probe or the incubation time.

    • Confirm that the cell type used is metabolically active.

    • Use the positive control (sulfur deprivation) to confirm the probe is working.

    • Check the filter sets on the microscope to ensure they match the probe's spectral properties.

  • Cell Toxicity:

    • Perform a cell viability assay (e.g., Trypan Blue) to check for toxicity.

    • Reduce probe concentration or incubation time.

    • Ensure the DMSO concentration in the final working solution is below 0.1%.

References

Troubleshooting & Optimization

Technical Support Center: O-Acetylserine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of O-Acetylserine (OAS) in aqueous solutions. Maintaining the integrity of OAS is critical for reliable experimental outcomes and the development of stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound (OAS) in aqueous solutions is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage in OAS can be hydrolyzed, yielding serine and acetic acid. This reaction is catalyzed by both acidic and basic conditions.

  • Isomerization: At neutral or near-neutral pH, OAS can undergo intramolecular acyl migration to form its isomer, N-Acetylserine (NAS)[1]. This conversion is a significant pathway for loss of the active O-isomer.

Q2: What are the main factors influencing the stability of this compound solutions?

A2: The stability of OAS in aqueous solutions is significantly influenced by:

  • pH: The rate of both hydrolysis and isomerization is highly pH-dependent. Acidic or alkaline conditions can accelerate hydrolysis.

  • Temperature: Higher temperatures increase the rate of degradation reactions[2]. OAS is noted to be particularly labile at elevated temperatures.

  • Buffer Composition: The choice of buffer components can impact the stability of OAS.

  • Presence of Oxidizing Agents: Although less common for this molecule, oxidizing agents could potentially lead to degradation.

Q3: How can I prepare a stock solution of this compound?

A3: For optimal stability, it is recommended to prepare fresh solutions of this compound before use. If a stock solution is necessary, dissolve the powdered OAS in a suitable buffer at a slightly acidic pH (e.g., pH 4-5) and store it at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.

Q4: Are there any known stabilizers for this compound in aqueous formulations?

A4: While specific stabilizers for OAS are not extensively documented in publicly available literature, general strategies for stabilizing amino acid derivatives in aqueous solutions can be applied. These include the use of:

  • Buffering agents: To maintain an optimal pH where degradation is minimized. Amino acids like glutamic acid and lysine (B10760008) can be used as buffering agents[].

  • Antioxidants: If oxidative degradation is a concern.

  • Lyoprotectants/Cryoprotectants: For stabilizing frozen or lyophilized formulations. Sugars and polyols are commonly used for this purpose[4].

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in aqueous solutions.

Problem Possible Causes Recommended Solutions
Inconsistent experimental results Degradation of OAS in solution leading to variable concentrations.Prepare fresh OAS solutions for each experiment. If using a stock solution, verify its concentration and purity before use. Control the pH and temperature of your experimental setup.
Loss of biological activity of OAS Hydrolysis to serine or isomerization to N-Acetylserine, both of which are biologically inactive in pathways requiring OAS.Optimize the pH of your experimental buffer to a slightly acidic range (e.g., pH 4-6) to minimize both hydrolysis and isomerization. Perform experiments at the lowest feasible temperature.
Appearance of unexpected peaks in chromatography Formation of degradation products such as serine, acetic acid, or N-Acetylserine.Perform forced degradation studies to identify the retention times of potential degradation products. Develop a stability-indicating HPLC method to resolve OAS from its degradants.
Precipitation in the OAS solution Poor solubility at the prepared concentration or pH.Ensure the pH of the solution is appropriate for OAS solubility. Consider using co-solvents if compatible with your experimental system. Amino acids like glycine (B1666218) and serine can sometimes be used to increase solubility[].

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods[5][6][7].

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a specific buffer) at a known concentration.

2. Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

  • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose the solution to UV light according to ICH Q1B guidelines.

3. Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

4. Data Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products[6][8].

1. Instrument and Column:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column is a common starting point.

2. Mobile Phase:

  • A gradient elution is often necessary to separate polar compounds like OAS and its potential degradation products.

  • A typical mobile phase could consist of:

    • Mobile Phase A: A buffer at a slightly acidic pH (e.g., 0.1% formic acid or a phosphate (B84403) buffer).

    • Mobile Phase B: Acetonitrile or methanol.

3. Method Optimization:

  • Inject a mixture of the stressed samples (from the forced degradation study) to ensure the method can separate the parent OAS peak from all degradation product peaks.

  • Optimize the gradient profile, flow rate, and column temperature to achieve adequate resolution.

4. Detection:

  • Monitor the elution profile at a wavelength where OAS has significant absorbance (e.g., around 210 nm).

5. Validation:

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[9].

Visualizing Experimental Workflows and Degradation Pathways

OAS_Degradation_Pathway cluster_hydrolysis Hydrolysis Products cluster_isomerization Isomerization Product OAS This compound Serine Serine OAS->Serine Hydrolysis (Acidic/Basic Conditions) AceticAcid Acetic Acid OAS->AceticAcid Hydrolysis NAS N-Acetylserine OAS->NAS Isomerization (Neutral pH)

Caption: Degradation pathways of this compound in aqueous solution.

Forced_Degradation_Workflow start Prepare OAS Stock Solution stress Subject to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

References

troubleshooting low yield in enzymatic O-Acetylserine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of O-Acetylserine (OAS).

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for this compound synthesis?

A1: this compound is synthesized from L-serine and acetyl-coenzyme A (acetyl-CoA). This reaction is catalyzed by the enzyme Serine Acetyltransferase (SAT), also known as CysE in bacteria.[1][2] The reaction is the first step in the biosynthesis of L-cysteine in bacteria and plants.[2][3]

Q2: What are the common causes of low this compound yield?

A2: Low yields in enzymatic this compound synthesis can stem from several factors, including suboptimal enzyme activity, inadequate substrate concentrations, product inhibition, and issues with reaction conditions such as pH and temperature. It is also important to consider the stability of the substrates and the product itself.

Q3: How does L-cysteine affect the synthesis of this compound?

A3: L-cysteine acts as a feedback inhibitor of Serine Acetyltransferase.[3][4] It competes with the substrate L-serine for binding to the enzyme's active site.[5] This inhibition is a key physiological mechanism to regulate cysteine biosynthesis.[3] Even low concentrations of L-cysteine can significantly reduce the rate of this compound synthesis.[6]

Q4: Is this compound stable in the reaction mixture?

A4: this compound can be unstable, particularly at neutral or alkaline pH, where it can undergo a non-enzymatic rearrangement to form N-acetylserine. This conversion will reduce the yield of the desired O-isomer.

Troubleshooting Guide: Low this compound Yield

This guide is designed to help you identify and resolve common issues leading to low yields in your this compound synthesis experiments.

Problem 1: Low or No Enzyme Activity
Possible Cause Suggested Solution
Improper Enzyme Folding or Denaturation - Ensure the recombinant Serine Acetyltransferase is expressed and purified under optimal conditions to ensure proper folding. - Verify the integrity of your enzyme using SDS-PAGE. - Avoid repeated freeze-thaw cycles. Store the enzyme at an appropriate temperature (e.g., -80°C) in a suitable buffer containing cryoprotectants.
Incorrect Enzyme Concentration - Optimize the enzyme concentration in your reaction. A higher enzyme concentration may be needed, but be mindful of potential impurities in the enzyme preparation that could inhibit the reaction.
Presence of Inhibitors in Enzyme Preparation - Ensure high purity of the recombinant enzyme. Residual components from the expression and purification process, such as certain ions or detergents, could be inhibitory.
Problem 2: Sub-optimal Substrate Concentrations
Possible Cause Suggested Solution
Low Substrate Concentration - Ensure that the concentrations of L-serine and acetyl-CoA are not limiting. The Michaelis constant (Km) for each substrate can vary depending on the source of the enzyme (see Table 1). Aim for substrate concentrations several times higher than their respective Km values.
Substrate Degradation - Acetyl-CoA can be unstable, especially at non-optimal pH and temperature. Prepare acetyl-CoA solutions fresh and store them on ice. Hydrolysis of the thioester bond will render it inactive.[7]
Inaccurate Substrate Quantification - Verify the concentration and purity of your L-serine and acetyl-CoA stock solutions.
Problem 3: Inhibitory Effects
Possible Cause Suggested Solution
Product Feedback Inhibition - If the subsequent enzyme in the pathway (this compound sulfhydrylase) is present, the final product L-cysteine will inhibit Serine Acetyltransferase.[3][4] If your goal is to produce and accumulate this compound, ensure that there is no downstream conversion to L-cysteine.
Contaminating Inhibitors - Ensure all reaction components (buffer, water, etc.) are free from contaminants that could inhibit the enzyme. Heavy metal ions, for example, can inhibit many enzymes.
Problem 4: Unfavorable Reaction Conditions
Possible Cause Suggested Solution
Sub-optimal pH - The optimal pH for Serine Acetyltransferase activity is typically around 7.5-8.0.[5][8] Determine the optimal pH for your specific enzyme. Be aware that higher pH can lead to the non-enzymatic rearrangement of this compound to N-acetylserine.
Sub-optimal Temperature - Most Serine Acetyltransferases have an optimal temperature around 37°C.[8] However, this can vary. Test a range of temperatures to find the optimum for your enzyme while considering the stability of the enzyme and substrates over the reaction time.
Incorrect Buffer Composition - The choice and concentration of the buffer can influence enzyme activity. Buffers like Tris-HCl or phosphate (B84403) buffers are commonly used.[5] Ensure the buffer is compatible with your enzyme and does not contain inhibitory components.

Data Presentation

Table 1: Kinetic Parameters of Serine Acetyltransferase (CysE) from Different Organisms

OrganismSubstrateKm (mM)Notes
Mycobacterium tuberculosisAcetyl-CoA0.0513 ± 0.0050Optimal activity at pH 7.5 and 37°C.[8]
L-Serine0.0264 ± 0.0006[8]
Neisseria gonorrhoeaeAcetyl-CoA0.149Reaction performed at 22°C in 50 mM Tris pH 8.0.[5]
L-Serine1.21Exhibits substrate inhibition for L-serine.[5]
Entamoeba histolytica (EhSAT1-3)Acetyl-CoAComparable among isotypesThree isotypes with varying sensitivity to L-cysteine inhibition.[6]
L-SerineComparable among isotypes[6]

Table 2: Inhibition Constants (Ki) for L-cysteine

OrganismInhibitorKi (µM)Inhibition Type
Escherichia coli (mutant)L-Cysteine950Engineered for desensitization to feedback inhibition.[4]
Entamoeba histolytica (EhSAT1)L-Cysteine4.7Highly sensitive to L-cysteine inhibition.[6]
Entamoeba histolytica (EhSAT2)L-CysteineVariesIntermediate sensitivity.[6]
Entamoeba histolytica (EhSAT3)L-Cysteine460Low sensitivity to L-cysteine inhibition.[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general starting point for the enzymatic synthesis of this compound. Optimization of each component is recommended.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6).

    • To the buffer, add L-serine to a final concentration of 10 mM.

    • Add acetyl-CoA to a final concentration of 5 mM. Prepare the acetyl-CoA solution fresh.

  • Enzyme Addition:

    • Add purified Serine Acetyltransferase to the reaction mixture. The optimal concentration should be determined empirically, but a starting point of 1-5 µg/mL can be used.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an acid (e.g., 0.1 M HCl) or by heat inactivation.

  • Analysis:

    • Analyze the formation of this compound using a suitable method such as HPLC (see Protocol 2).

Protocol 2: Quantification of this compound by HPLC

This protocol describes a method for the quantification of this compound after derivatization.

  • Sample Preparation:

    • Take an aliquot of the terminated reaction mixture.

    • Centrifuge to remove any precipitated protein.

  • Derivatization:

    • Derivatize the amino acids in the supernatant using a fluorescent tagging reagent such as AccQ-Tag (Waters) or by pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[9][10]

  • HPLC Analysis:

    • Separate the derivatized amino acids on a reverse-phase C18 column.[9]

    • Use a suitable gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[9]

    • Detect the derivatized this compound using a fluorescence detector.

    • Quantify the this compound peak by comparing its area to a standard curve prepared with known concentrations of this compound.

Visualizations

Troubleshooting_OAS_Synthesis start Low this compound Yield q1 Is Enzyme Activity Confirmed? start->q1 a1_yes Enzyme is Active q1->a1_yes Yes a1_no Check Enzyme Integrity, Concentration, and Purity q1->a1_no No q2 Are Substrate Concentrations Optimal? a1_yes->q2 end Yield Improved a1_no->end a2_yes Substrates are Sufficient q2->a2_yes Yes a2_no Verify Substrate Concentration and Stability (esp. Acetyl-CoA) q2->a2_no No q3 Is Feedback Inhibition a Possibility? a2_yes->q3 a2_no->end a3_yes Remove L-cysteine or Use Cysteine-insensitive Mutant q3->a3_yes Yes a3_no Inhibition Unlikely q3->a3_no No a3_yes->end q4 Are Reaction Conditions Optimal? a3_no->q4 a4_no Optimize pH, Temperature, and Buffer q4->a4_no No q4->end Yes a4_no->end

Caption: Troubleshooting workflow for low this compound yield.

Feedback_Inhibition L_Serine L-Serine SAT Serine Acetyltransferase (CysE) L_Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS This compound SAT->OAS Synthesis L_Cysteine L-Cysteine OAS->L_Cysteine (via OASS) L_Cysteine->SAT Feedback Inhibition

Caption: Feedback inhibition of Serine Acetyltransferase by L-Cysteine.

References

Optimizing O-acetylserine (thiol) lyase (OASTL) Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their O-acetylserine (thiol) lyase (OASTL) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (thiol) lyase (OASTL) assay?

The OASTL assay is a spectrophotometric method that measures the enzymatic activity of this compound (thiol) lyase. This enzyme catalyzes the final step in cysteine biosynthesis, which is the reaction between this compound (OAS) and sulfide (B99878) to produce L-cysteine and acetate.[1][2] The most common assay protocol relies on the colorimetric reaction of the newly formed L-cysteine with ninhydrin (B49086), which creates a colored product that can be quantified by measuring its absorbance at 560 nm.[1]

Q2: What are the key reagents and their recommended storage conditions?

Proper storage of reagents is critical for reproducible results. Here are the recommendations for the key components of the OASTL assay:

ReagentStorage RecommendationShelf Life
This compound (OAS)Prepare fresh before each use.Not applicable
Dithiothreitol (DTT)Aliquot and store at -20°C.Up to 6 months
Sodium Sulfide (Na₂S)Aliquot and store at -20°C.Up to 6 months
Crude Enzyme ExtractKeep on ice during the experiment or store at -80°C for long-term use.Up to 6 months at -80°C

Data sourced from a study on OASTL from Chlorella sorokiniana.[1]

Q3: Are there alternative methods to measure OASTL activity?

Yes, while the ninhydrin-based colorimetric assay is common, other methods can be employed. One alternative is to measure the reverse reaction, L-cysteine desulfhydrase activity, by detecting the formation of hydrogen sulfide (H₂S) from L-cysteine.[3] Additionally, HPLC-based methods can be developed to directly quantify the amount of cysteine produced, which can offer higher sensitivity and specificity.[4]

Q4: How does the interaction with Serine Acetyltransferase (SAT) affect the OASTL assay?

OASTL and Serine Acetyltransferase (SAT) can form a multienzyme complex known as the cysteine synthase complex (CSC).[3][5] When OASTL is part of this complex, its activity is significantly reduced.[2][3] The formation and dissociation of the CSC are regulated by the concentrations of OAS and sulfide.[2][5] For in vitro assays, it is important to be aware that the ratio of OASTL to SAT in the extract can influence the measured activity. A large excess of OASTL relative to SAT is necessary to achieve maximal cysteine formation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during OASTL assays.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Enzyme Activity Inactive Enzyme: Improper storage or handling of the enzyme extract.Store crude extracts at -80°C and keep on ice during the experiment. Avoid repeated freeze-thaw cycles.
Degraded Substrate: this compound (OAS) is unstable in solution.Always prepare the OAS solution fresh before starting the assay.[1]
Sub-optimal pH or Temperature: The enzyme has a specific optimal pH and temperature range for activity.Determine the optimal pH and temperature for your specific enzyme source through a series of pilot experiments. A common starting point is pH 7.5 and 37°C.[3]
Inhibition by Cysteine Synthase Complex (CSC) Formation: OASTL is less active when bound to SAT.[2][3]Ensure a sufficient excess of OASTL relative to SAT in the reaction mixture to favor the dissociation of the complex and measure the maximal OASTL activity.[5]
Presence of Inhibitors: The crude extract may contain endogenous inhibitors.Consider partial purification of the enzyme to remove potential inhibitors.
High Background Signal Contaminated Reagents: Impurities in reagents can react with the detection agent (ninhydrin).Use high-purity water and reagents. Prepare buffers fresh.
Non-specific Reactions: The ninhydrin reagent can react with other primary amines present in the crude extract.Include a control reaction without the enzyme or substrate to determine the level of background signal and subtract it from the sample readings.
Precipitation in the Sample: High protein concentrations can lead to precipitation upon the addition of acidic reagents.Centrifuge the samples after the reaction is stopped to pellet any precipitate before measuring the absorbance.
Poor Reproducibility Inaccurate Pipetting: Small volumes of concentrated reagents can be difficult to pipette accurately.Use calibrated pipettes and prepare master mixes of reagents where possible to minimize pipetting errors.
Variable Incubation Times: Inconsistent timing of the reaction can lead to variability in the results.Use a timer and process samples in batches to ensure consistent incubation times.
Instability of Sodium Sulfide: Sulfide solutions can be oxidized by air.Prepare sulfide solutions fresh and keep them tightly sealed.

Experimental Protocols

Standard this compound (thiol) lyase (OASTL) Assay

This protocol is adapted from a method optimized for the green microalga Chlorella sorokiniana.[1]

1. Preparation of Reagents:

  • Extraction Buffer: 50 mM Phosphate buffer (pH 7.5).

  • Reaction Mixture Components:

    • This compound (OAS): Prepare fresh.

    • Dithiothreitol (DTT): Can be stored at -20°C.

    • Sodium Sulfide (Na₂S): Can be stored at -20°C.

  • Stopping Solution: Acidic ninhydrin reagent.

2. Enzyme Extraction:

  • Harvest cells by centrifugation.

  • Resuspend the cell pellet in cold extraction buffer.

  • Lyse the cells using a suitable method (e.g., French press, sonication).

  • Centrifuge the homogenate to pellet cell debris.

  • Collect the supernatant (crude extract) and keep it on ice.

3. Assay Procedure:

  • Prepare a reaction mix containing the crude extract, DTT, and Na₂S in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding OAS.

  • Incubate for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the acidic ninhydrin reagent.

  • Boil the samples to allow for color development.

  • Add ethanol (B145695) to stabilize the color.

  • Centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at 560 nm.

4. Calculation of Activity:

  • Enzyme activity is calculated based on the amount of cysteine produced, using a standard curve generated with known concentrations of L-cysteine. The activity is typically expressed as µmol of cysteine formed per minute per mg of protein.

Quantitative Data Summary

The kinetic properties of OASTL can vary between different isoforms and organisms. The following tables summarize key quantitative data for OASTL from Arabidopsis thaliana.

Table 1: Specific Activities of Arabidopsis thaliana OASTL Isoforms

IsoformCellular LocalizationSpecific Activity (nmol·min⁻¹·mg⁻¹)
OASTL ACytosolReduced by 44% in oastlA mutant
OASTL BPlastidReduced by 54% in oastlB mutant
OASTL CMitochondriaNo measurable decrease in total activity in oastlC mutant

Data represents the reduction in total OASTL activity in knockout mutant lines of Arabidopsis, indicating the relative contribution of each isoform.[5]

Table 2: Apparent Michaelis-Menten Constants (Kₘ) for Arabidopsis thaliana OASTL Isoforms

IsoformKₘ (Sulfide) (µM)Kₘ (OAS) (µM)
OASTL A (Cytosolic)3 - 6310 - 690
OASTL B (Plastidial)3 - 6310 - 690
OASTL C (Mitochondrial)3 - 6310 - 690

These values were determined using an improved, highly sensitive assay for cysteine determination.[4]

Visualizations

The following diagrams illustrate key pathways and workflows related to the OASTL assay.

OASTL_Pathway cluster_cysteine_synthesis Cysteine Biosynthesis Serine Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS This compound (OAS) OASTL This compound (thiol) lyase (OASTL) OAS->OASTL Sulfide Sulfide Sulfide->OASTL Cysteine L-cysteine SAT->OAS Acetate OASTL->Cysteine Acetate

Caption: Cysteine biosynthesis pathway catalyzed by SAT and OASTL.

OASTL_Assay_Workflow start Start enzyme_prep Enzyme Preparation (Crude Extract) start->enzyme_prep reaction_setup Reaction Setup (Enzyme, DTT, Na2S) enzyme_prep->reaction_setup pre_incubation Pre-incubation reaction_setup->pre_incubation reaction_start Initiate Reaction (Add OAS) pre_incubation->reaction_start incubation Incubation reaction_start->incubation reaction_stop Stop Reaction (Add Ninhydrin) incubation->reaction_stop color_dev Color Development (Boiling) reaction_stop->color_dev measurement Absorbance Measurement (560 nm) color_dev->measurement end End measurement->end

Caption: General workflow for the OASTL colorimetric assay.

Troubleshooting_Logic start Low/No Activity check_oas Is OAS solution fresh? start->check_oas check_enzyme Is enzyme stored properly? check_oas->check_enzyme Yes prepare_fresh_oas Prepare fresh OAS check_oas->prepare_fresh_oas No check_conditions Are pH and temperature optimal? check_enzyme->check_conditions Yes store_properly Ensure proper enzyme storage check_enzyme->store_properly No check_ratio Is OASTL in excess of SAT? check_conditions->check_ratio Yes optimize_conditions Optimize assay conditions check_conditions->optimize_conditions No purify_enzyme Consider partial purification check_ratio->purify_enzyme Yes

Caption: Troubleshooting logic for low OASTL activity.

References

overcoming substrate inhibition by O-Acetylserine in enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzymes that utilize O-Acetylserine (OAS) as a substrate, primarily focusing on this compound Sulfhydrylase (OASS), also known as Cysteine Synthase.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OAS) and which enzymes use it as a substrate?

This compound (OAS) is an important intermediate in the biosynthesis of cysteine in bacteria, plants, and some archaea. The primary enzyme that utilizes OAS as a substrate is this compound Sulfhydrylase (OASS), also known as this compound (thiol) lyase or Cysteine Synthase. This enzyme catalyzes the conversion of OAS and sulfide (B99878) into L-cysteine and acetate (B1210297).[1][2][3] There are different isoforms of this enzyme, such as OASS-A (CysK) and OASS-B (CysM), which may have slightly different properties.[2]

Q2: What is substrate inhibition by this compound?

Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations. For some isoforms of this compound Sulfhydrylase (OASS), concentrations of OAS above an optimal level can lead to a decrease in enzyme activity.[4] This is an important consideration when designing and interpreting enzyme assays.

Q3: What is the typical kinetic behavior of this compound Sulfhydrylase (OASS)?

The kinetic mechanism of OASS is generally described as a ping-pong bi-bi reaction.[1][5] In this mechanism, OAS binds to the enzyme first, leading to the release of acetate and the formation of an aminoacrylate intermediate. Subsequently, the second substrate, sulfide, binds and reacts to form L-cysteine, which is then released.[1] Some OASS isoenzymes exhibit standard Michaelis-Menten kinetics, while others can show positive cooperativity, resulting in a sigmoidal relationship between reaction velocity and OAS concentration.[6]

Q4: What is the Cysteine Synthase Complex (CS) and how does it relate to OASS activity and OAS?

In many bacteria, OASS-A can form a complex with Serine Acetyltransferase (SAT), the enzyme that produces OAS. This complex is called the Cysteine Synthase (CS).[7] When bound to SAT, the activity of OASS-A is inhibited.[1][8] Interestingly, OAS, the substrate for OASS, can cause the dissociation of this complex, thereby releasing and activating OASS-A.[7] This is a key regulatory mechanism in cysteine biosynthesis.

Troubleshooting Guide

Problem 1: Decreased enzyme activity at high concentrations of this compound (OAS).

  • Possible Cause: You are likely observing substrate inhibition. Many enzymes, including some isoforms of OASS, are inhibited by high concentrations of their own substrate. The optimal concentration for OAS can be isoform-dependent. For example, some cysteine synthases show optimal activity around 8 mM OAS and inhibition at higher concentrations.[4]

  • Solution:

    • Determine the Optimal OAS Concentration: Perform a substrate titration experiment. Measure the enzyme activity across a wide range of OAS concentrations (e.g., from a low micromolar range up to 20-30 mM) while keeping the concentration of the other substrate (sulfide) constant and saturating.

    • Plot the Data: Plot the reaction rate (velocity) against the OAS concentration. This will allow you to visualize the concentration at which the maximum velocity is achieved and the point at which inhibition begins.

    • Adjust Assay Conditions: For routine assays and inhibitor screening, use the determined optimal concentration of OAS. Avoid using concentrations that fall into the inhibitory range.

Problem 2: High background signal in the colorimetric assay for cysteine.

  • Possible Cause 1: Spontaneous breakdown of this compound. this compound can be unstable and may break down, potentially contributing to background signal depending on the detection method.

  • Solution 1: Always prepare OAS solutions fresh before use.[3] Store the stock powder under appropriate conditions (cool and dry) to minimize degradation.

  • Possible Cause 2: Contaminating thiols in reagents. The presence of other thiol-containing compounds in your enzyme preparation or reagents can react with the detection agent (e.g., ninhydrin) and lead to a high background.

  • Solution 2:

    • Ensure the purity of your enzyme preparation.

    • Run a "no enzyme" control reaction containing all other components to measure the background signal. Subtract this background from your experimental values.

    • Use high-purity reagents.

Problem 3: Low or no enzyme activity detected.

  • Possible Cause 1: Inactive enzyme. The enzyme may have lost activity due to improper storage or handling. OASS activity can decrease over time, even when stored at 4°C.[9]

  • Solution 1:

    • Purify the enzyme immediately before conducting kinetic characterization.[9]

    • Ensure proper storage conditions (typically -80°C for long-term storage in a suitable buffer with cryoprotectants like glycerol).

    • Always include a positive control with a known active enzyme batch to verify the assay setup.

  • Possible Cause 2: Sub-optimal assay conditions. The pH, temperature, or buffer composition may not be optimal for your specific OASS isoform. Most OASS enzymes have a pH optimum between 7.0 and 8.0.[10]

  • Solution 2:

    • Optimize the pH of the reaction buffer. A common buffer is HEPES-NaOH at pH 7.5.[1]

    • Optimize the reaction temperature. Common temperatures for these assays are 25°C or 37°C.[1][9]

    • Ensure the presence of a reducing agent like Dithiothreitol (DTT) if required, as this is often included in the reaction mix.[1]

  • Possible Cause 3: Inhibitory concentration of the second substrate (sulfide). High concentrations of sulfide can also be inhibitory to some OASS isoenzymes. For instance, some isoenzymes are inhibited by sulfide concentrations above 200 µM.[10]

  • Solution 3:

    • Perform a substrate titration for sulfide, similar to the one for OAS, to determine its optimal concentration.

    • Use a sulfide concentration that is saturating but not inhibitory for your assays.

Quantitative Data Summary

The following table summarizes key kinetic parameters for this compound Sulfhydrylase (OASS) from various sources. These values can serve as a reference for designing experiments.

Enzyme SourceIsoformSubstrateKmOptimal ConcentrationInhibitory ConcentrationReference
Arabidopsis thalianaA, B, and CThis compound310-690 µMNot specifiedNot specified[11]
Arabidopsis thalianaA, B, and CSulfide3-6 µMNot specifiedNot specified[11]
Plant Cysteine SynthaseA and BThis compoundNot specified8 mM> 8 mM[4]
Plant Cyanoalanine SynthaseThis compoundNot specified20 mM> 20 mM[4]
Datura innoxiaA, B, and CSulfideNot specifiedNot specified> 200 µM[10]

Experimental Protocols

Standard Assay for this compound Sulfhydrylase (OASS) Activity

This protocol is a general guideline based on a colorimetric method for the detection of L-cysteine.[3] Researchers should optimize the concentrations of substrates and enzyme for their specific experimental setup.

1. Reagent Preparation:

  • Extraction Buffer: (For enzyme extraction from cells) e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, and protease inhibitors.

  • Reaction Buffer: 100 mM HEPES-NaOH, pH 7.5.[1]

  • This compound (OAS) Solution: Prepare fresh in the reaction buffer. A stock of 100 mM is common.

  • Sodium Sulfide (Na₂S) Solution: Prepare fresh in degassed water to prevent oxidation. A stock of 50 mM is common.

  • Dithiothreitol (DTT) Solution: 100 mM stock in water.

  • Stopping Reagent: 20% (w/v) Trichloroacetic Acid (TCA).[1]

  • Ninhydrin (B49086) Reagent: Prepare according to standard protocols for cysteine detection (e.g., Gaitonde method).

2. Reaction Setup:

  • Assays can be performed in microplates or microtubes. A typical reaction volume is 100 µL.[1][3]

  • For each reaction, combine the following in order:

    • Reaction Buffer

    • DTT (final concentration e.g., 2.5 mM)[1]

    • Na₂S (final concentration to be optimized, e.g., 5 mM)[1]

    • Enzyme solution (the amount should be optimized to ensure the reaction is linear over the incubation time)

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes.[1][9]

  • Initiate the reaction by adding OAS at its optimal final concentration (e.g., 10 mM).[1]

3. Incubation and Termination:

  • Incubate the reaction for a fixed period (e.g., 5-10 minutes), ensuring the reaction rate is linear during this time.[1]

  • Stop the reaction by adding a stopping reagent, such as 50 µL of 20% TCA.[1]

  • Centrifuge the samples to pellet the precipitated protein.

4. Product Detection (Cysteine Quantification):

  • Take an aliquot of the supernatant for cysteine quantification.

  • Add the ninhydrin reagent and develop the color according to the specific protocol (this usually involves heating).

  • Measure the absorbance at the appropriate wavelength (e.g., 560 nm).[9]

  • Create a standard curve using known concentrations of L-cysteine to quantify the amount of product formed.

5. Controls:

  • No Enzyme Control: To measure non-enzymatic cysteine formation or background.

  • No Substrate Control: To ensure the enzyme preparation itself does not contain interfering substances.

Visualizations

Cysteine_Biosynthesis_Pathway cluster_SAT Serine Acetyltransferase (SAT) cluster_OASS This compound Sulfhydrylase (OASS) cluster_CS Cysteine Synthase Complex (Inactive) SAT SAT CS SAT-OASS-A Complex SAT->CS + OASS-A OAS This compound (OAS) SAT->OAS CoA OASS OASS-A Cysteine L-Cysteine OASS->Cysteine Acetate CS->OASS Activation Serine L-Serine Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS->OASS OAS->CS Dissociation Sulfide Sulfide Sulfide->OASS Cysteine->SAT Feedback Inhibition

Caption: Cysteine biosynthesis pathway and its regulation.

Enzyme_Assay_Workflow prep 1. Prepare Reagents (Buffer, Substrates, Enzyme) setup 2. Set up Reaction Mix (Buffer, DTT, Na2S, Enzyme) prep->setup preincubate 3. Pre-incubate at desired temperature setup->preincubate start 4. Initiate Reaction (Add OAS) preincubate->start incubate 5. Incubate (e.g., 5-10 min) start->incubate stop 6. Terminate Reaction (Add TCA) incubate->stop pellet 7. Centrifuge to pellet protein stop->pellet detect 8. Quantify Cysteine in supernatant pellet->detect analyze 9. Analyze Data (Calculate activity) detect->analyze

Caption: General workflow for an OASS enzyme assay.

Troubleshooting_Flowchart start Start: Enzyme activity issue q1 Is activity low at HIGH [OAS]? start->q1 a1 Substrate Inhibition Likely. Perform OAS titration to find optimal [OAS]. q1->a1 Yes q2 Is activity low across ALL [OAS]? q1->q2 No end Problem Resolved a1->end q3 Is the 'no enzyme' control high? q2->q3 Yes q2->end No (Check other factors) a3 High Background. Use fresh reagents. Subtract background. q3->a3 Yes q4 Are assay conditions (pH, temp) optimal? q3->q4 No a3->end a4 Optimize assay conditions. Check literature for your enzyme. q4->a4 No q5 Is enzyme known to be active? q4->q5 Yes a4->end a5 Enzyme may be inactive. Use new enzyme stock. Run positive control. q5->a5 No q5->end Yes a5->end

Caption: Troubleshooting flowchart for OAS enzyme assays.

References

Technical Support Center: Quantifying O-Acetylserine (OAS) in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of O-Acetylserine (OAS) in plant extracts.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying this compound (OAS) in plant extracts challenging?

A1: Quantifying this compound (OAS) in plant extracts presents several challenges due to its inherent instability, the complexity of the plant matrix, and its low endogenous concentrations. OAS can readily convert to its isomer, N-acetylserine (NAS), at physiological pH, leading to underestimation if not handled properly. Furthermore, the presence of numerous other polar metabolites in plant extracts can interfere with analytical methods, causing issues like co-elution in chromatography and ion suppression in mass spectrometry.

Q2: What is the most common method for extracting OAS from plant tissue?

A2: The most frequently reported method for extracting OAS from plant tissues involves homogenization in a cold, acidic solution. A common extraction buffer is 0.1 M hydrochloric acid (HCl)[1]. The acidic environment helps to maintain the stability of OAS and precipitate proteins that could interfere with subsequent analysis.

Q3: How should I store my plant extracts to prevent OAS degradation?

A3: To minimize degradation, it is crucial to keep extracts on ice during processing and store them at -80°C for long-term storage. The acidic extraction buffer also contributes to the stability of OAS. Avoid neutral or alkaline pH conditions during extraction and storage, as this can promote the conversion of OAS to NAS.

Q4: Is derivatization necessary for OAS analysis?

A4: Derivatization is essential for the analysis of OAS by Gas Chromatography-Mass Spectrometry (GC-MS). As a polar and non-volatile amino acid, OAS requires chemical modification to increase its volatility and thermal stability for successful separation and detection by GC-MS. For High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary but can be employed to enhance detection sensitivity, particularly with fluorescence detectors[1].

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload.1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of OAS. 3. Dilute the sample or inject a smaller volume.
Inconsistent Retention Times 1. Fluctuation in pump flow rate. 2. Inconsistent mobile phase composition. 3. Temperature fluctuations.1. Check the HPLC pump for leaks and ensure it is properly primed. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a consistent temperature.
Low Signal/Sensitivity 1. Suboptimal detection wavelength. 2. Degradation of OAS in the sample. 3. Insufficient derivatization (if using a fluorescence detector).1. Optimize the detection wavelength for the OAS derivative. 2. Re-extract samples using fresh, cold acidic buffer and analyze immediately. 3. Optimize derivatization conditions (reagent concentration, reaction time, and temperature).
Extraneous Peaks/Interference 1. Contaminated mobile phase or sample. 2. Co-elution of other plant metabolites.1. Filter all mobile phases and samples. Run a blank to identify the source of contamination. 2. Modify the gradient elution profile to improve separation. Consider a sample clean-up step like solid-phase extraction (SPE).
LC-MS/MS Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Ion Suppression or Enhancement (Matrix Effect) Co-eluting matrix components affecting the ionization of OAS.1. Improve Chromatographic Separation: Modify the gradient to separate OAS from interfering compounds. 2. Sample Dilution: Dilute the extract to reduce the concentration of matrix components. 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank plant extract to compensate for the matrix effect. 4. Use an Internal Standard: A stable isotope-labeled OAS is ideal to correct for variations in ionization.
Low Signal Intensity 1. Poor ionization efficiency. 2. In-source fragmentation. 3. OAS degradation.1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 2. Optimize the collision energy for the specific MRM transitions. 3. Ensure proper sample handling and storage as described in the FAQs.
High Background Noise 1. Contamination from solvents, vials, or the LC system. 2. Presence of highly abundant, interfering compounds from the plant matrix.1. Use high-purity solvents and pre-cleaned vials. Flush the LC system thoroughly. 2. Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering compounds.
GC-MS Analysis Troubleshooting
Issue Potential Cause Recommended Solution
No or Low Peak for OAS Derivative 1. Incomplete derivatization. 2. Degradation of the derivative. 3. Presence of moisture in the sample.1. Optimize derivatization conditions (reagent, temperature, and time). A common reagent is MTBSTFA. 2. Analyze the sample immediately after derivatization. 3. Ensure the sample is completely dry before adding the derivatization reagent.
Multiple Peaks for OAS Derivative 1. Incomplete derivatization leading to partially derivatized products. 2. Side reactions during derivatization.1. Increase the amount of derivatization reagent and/or extend the reaction time. 2. Optimize the reaction temperature; excessively high temperatures can cause side reactions.
Poor Chromatographic Resolution 1. Suboptimal GC temperature program. 2. Column contamination.1. Optimize the temperature ramp to better separate the OAS derivative from other compounds. 2. Bake out the column at a high temperature or trim the front end of the column.

Quantitative Data Summary

The following table summarizes typical performance characteristics of different analytical methods for the quantification of polar metabolites in plant extracts. Note that specific values for this compound may vary depending on the plant matrix and specific instrument conditions.

Parameter HPLC-FLD (with derivatization) LC-MS/MS GC-MS (with derivatization)
Linearity (R²) > 0.99[2][3]> 0.99> 0.99
Limit of Detection (LOD) ng/mL range[2]pg/mL to low ng/mL rangeng/mL range
Limit of Quantification (LOQ) ng/mL range[3]pg/mL to low ng/mL rangeng/mL range
Accuracy (% Recovery) 85-115%80-120%80-120%
Precision (% RSD) < 15%[3]< 15%< 15%

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue
  • Weigh approximately 100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold 0.1 M HCl[1].

  • Homogenize the sample using a bead beater or a tissue lyser for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • The extract is now ready for analysis by HPLC or LC-MS/MS, or for derivatization for GC-MS analysis.

Protocol 2: HPLC-FLD Quantification of this compound

This protocol is based on a method for quantifying thiols and can be adapted for OAS using a suitable fluorescence derivatization agent like AccQ-Tag[1].

  • Derivatization: Mix 10 µL of the plant extract with 70 µL of borate (B1201080) buffer. Add 20 µL of AccQ-Tag reagent solution, vortex, and heat at 55°C for 10 minutes.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Acetate buffer.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A suitable gradient to separate the derivatized OAS.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatization agent.

  • Quantification: Use a calibration curve prepared with derivatized OAS standards.

Protocol 3: GC-MS Quantification of this compound

This protocol is a general procedure for amino acid analysis using MTBSTFA as the derivatization agent[4].

  • Drying: Transfer 100 µL of the plant extract to a GC vial insert and dry completely under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization: Add 50 µL of acetonitrile and 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the dried sample. Cap the vial and heat at 70°C for 30 minutes[4].

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized OAS.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.

  • Quantification: Use a calibration curve prepared with derivatized OAS standards.

Visualizations

Cysteine_Biosynthesis_Pathway Serine Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS This compound (OAS) OASTL This compound (thiol) lyase (OAS-TL) OAS->OASTL Sulfide Sulfide Sulfide->OASTL Cysteine Cysteine SAT->OAS OASTL->Cysteine

Caption: Cysteine Biosynthesis Pathway in Plants.

OAS_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Plant_Tissue Plant Tissue Extraction Acidic Extraction Plant_Tissue->Extraction Cleanup Sample Cleanup (Optional: SPE) Extraction->Cleanup HPLC HPLC Cleanup->HPLC LCMS LC-MS/MS Cleanup->LCMS GCMS GC-MS Cleanup->GCMS Quantification Quantification HPLC->Quantification LCMS->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General Workflow for OAS Quantification.

Troubleshooting_Decision_Tree Start Problem with OAS Quantification Check_Method Which analytical method? Start->Check_Method HPLC_Issues HPLC: Check peak shape, retention time, and sensitivity Check_Method->HPLC_Issues HPLC LCMS_Issues LC-MS/MS: Suspect matrix effects? Check_Method->LCMS_Issues LC-MS/MS GCMS_Issues GC-MS: Check for derivatization problems Check_Method->GCMS_Issues GC-MS Optimize_HPLC Optimize mobile phase, column, and temperature HPLC_Issues->Optimize_HPLC Mitigate_Matrix Mitigate with sample prep, dilution, or matrix-matched calibrants LCMS_Issues->Mitigate_Matrix Yes Check_MS_Params Check MS parameters and sample stability LCMS_Issues->Check_MS_Params No Optimize_Deriv Optimize derivatization (reagent, temp, time) and ensure dry sample GCMS_Issues->Optimize_Deriv Matrix_Effect_Yes Yes Matrix_Effect_No No

Caption: Troubleshooting Decision Tree for OAS Analysis.

References

minimizing the conversion of O-Acetylserine to N-acetylserine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the conversion of O-Acetylserine (OAS) to N-acetylserine (NAS) during analysis.

Troubleshooting Guide

The primary challenge in the accurate quantification of this compound (OAS) is its inherent chemical instability, leading to its isomerization to N-acetylserine (NAS). This conversion is significantly influenced by experimental conditions. Below is a summary of key parameters and their impact on OAS stability.

Table 1: Influence of Experimental Parameters on this compound Stability

ParameterCondition Favoring OAS StabilityCondition Promoting Conversion to NASRationale & Recommendations
pH Acidic (pH < 7.0)Neutral to Alkaline (pH ≥ 7.0)The isomerization of OAS to NAS is base-catalyzed. Maintaining acidic conditions throughout sample preparation and analysis is the most critical factor in minimizing this conversion. For instance, the optimal pH for the enzymatic reaction involving OAS has been reported to be around 6.7, suggesting its stability at this pH[1]. It has been noted that OAS spontaneously converts to NAS at neutral pH[2].
Temperature Low (e.g., 4°C, on ice)Elevated (Room Temperature and above)Chemical reactions, including isomerization, are accelerated at higher temperatures. It is crucial to keep samples cold during all handling and processing steps.
Storage Time Minimized (analyze immediately)ProlongedThe conversion of OAS to NAS is a time-dependent process. The rate of conversion at a neutral pH of 7.6 has been reported to be approximately 1% per minute. Therefore, samples should be processed and analyzed as quickly as possible after collection.
Sample Matrix Protein-free, clean extractsComplex biological matricesEnzymes and other components in biological samples can potentially catalyze the conversion. Prompt deproteinization and extraction are recommended.
Extraction Solvent Acidified solvents (e.g., 0.1 N HCl)Neutral or basic buffersAcidic extraction solvents help to immediately lower the pH of the sample, thereby preserving the integrity of OAS.

Frequently Asked Questions (FAQs)

Q1: I am observing a lower than expected concentration of this compound in my samples. What could be the cause?

A1: Lower than expected OAS concentrations are most commonly due to its conversion to N-acetylserine (NAS). To troubleshoot this, consider the following:

  • pH of your samples and buffers: Ensure all solutions used for sample preparation are acidic (ideally pH < 7.0).

  • Temperature during sample handling: Always keep your samples on ice or at 4°C during processing.

  • Time between sample collection and analysis: Minimize this time as much as possible. Prepare samples fresh and analyze them immediately.

  • Extraction procedure: Use an acidic extraction method, for example, with 0.1 N HCl, to stabilize OAS at the earliest step.

Q2: How can I confirm that the loss of this compound is due to conversion to N-acetylserine?

A2: To confirm this, you should develop an analytical method that can simultaneously detect and quantify both OAS and NAS. If you observe a decrease in the OAS peak accompanied by an increase in a peak corresponding to the retention time of an NAS standard, it is highly likely that isomerization is occurring.

Q3: What is the recommended storage condition for this compound standards and samples?

A3: this compound standards should be stored as a dry powder at -20°C or below. Reconstituted standards and biological samples should be stored at -80°C and analyzed as soon as possible. Avoid repeated freeze-thaw cycles. For short-term storage during an experiment, keep samples on ice.

Q4: Can derivatization help in minimizing the conversion and improving the analysis of this compound?

A4: Yes, derivatization can be a very effective strategy. By chemically modifying the functional groups of OAS, you can prevent the intramolecular acyl migration that leads to NAS formation. Derivatization can also improve the chromatographic properties and detection sensitivity of the analyte. For instance, silylation reagents like MTBSTFA can be used for GC-MS analysis. For HPLC, pre-column derivatization with fluorescent tags that react with the primary amine can be employed.

Experimental Protocols

Recommended Method: HPLC with Pre-column Derivatization and Fluorescence Detection

This method is designed to stabilize this compound through derivatization and allow for its sensitive quantification alongside N-acetylserine.

1. Sample Preparation (from biological tissue)

  • Immediately freeze the tissue sample in liquid nitrogen upon collection.

  • Homogenize the frozen tissue in 10 volumes of ice-cold 0.1 N HCl.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Proceed immediately to the derivatization step.

2. Derivatization

This protocol is based on the general principle of derivatizing primary amines with o-phthalaldehyde (B127526) (OPA) and a thiol.

  • To 100 µL of the acidic extract (or standard solution) in an autosampler vial, add 100 µL of borate (B1201080) buffer (0.4 M, pH 9.5).

  • Immediately add 20 µL of the OPA/thiol derivatizing reagent (e.g., a solution containing OPA and N-acetyl-L-cysteine in methanol).

  • Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.

  • Inject the derivatized sample into the HPLC system.

3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM potassium phosphate (B84403) buffer, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B (linear gradient)

    • 20-25 min: 30-70% B (linear gradient)

    • 25-30 min: 70% B (isocratic)

    • 30-35 min: Re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

4. Quantification

Prepare a calibration curve using serial dilutions of OAS and NAS standards, subjecting them to the same derivatization procedure as the samples. The concentration of OAS and NAS in the samples can be determined from the peak areas by interpolating from the respective calibration curves.

Visualizations

cluster_conditions Promoting Conditions OAS This compound (OAS) Intermediate Tetrahedral Intermediate OAS->Intermediate Intramolecular acyl migration NAS N-acetylserine (NAS) Intermediate->NAS Proton transfer Neutral/Alkaline pH Neutral/Alkaline pH Elevated Temperature Elevated Temperature Prolonged Incubation Prolonged Incubation

Caption: this compound to N-acetylserine conversion pathway.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Biological Sample Homogenization Homogenize in 0.1 N HCl (on ice) Sample->Homogenization Centrifugation Centrifuge at 4°C Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filter (0.22 µm) Supernatant->Filtration Buffer Add Borate Buffer (pH 9.5) Filtration->Buffer OPA Add OPA/Thiol Reagent Buffer->OPA React React for 2 min OPA->React Injection Inject into HPLC React->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Caption: Experimental workflow for OAS and NAS analysis.

References

Technical Support Center: Enhancing Cellular Uptake of Exogenous O-Acetylserine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to increasing the cellular uptake of exogenous O-Acetylserine (OAS) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OAS) and why is increasing its cellular uptake challenging?

A1: this compound is a small, hydrophilic alpha-amino acid. Its polar nature hinders its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. Therefore, its entry into cells is likely dependent on transport proteins or requires specialized delivery strategies.

Q2: Are there known transporters for this compound in mammalian cells?

A2: To date, specific transporters for exogenous this compound in mammalian cells have not been definitively identified in the literature. However, due to its structural similarity to serine, it is plausible that OAS may be a substrate for neutral amino acid transporters. For instance, ASCT2 (Alanine, Serine, Cysteine Transporter 2), encoded by the SLC1A5 gene, is a major transporter for serine in cancer cells and could potentially transport OAS.[1][2] Further research is needed to confirm this hypothesis.

Q3: What are the general strategies to enhance the cellular uptake of a hydrophilic small molecule like OAS?

A3: The primary strategies involve:

  • Overexpression of potential transporters: If a specific transporter is identified, overexpressing it in the target cells can significantly increase uptake.

  • Liposomal Encapsulation: Encapsulating OAS within liposomes can facilitate its delivery across the cell membrane through membrane fusion or endocytosis.[3][4]

  • Nanoparticle-based Delivery: Functionalizing nanoparticles with OAS or encapsulating it within them can enhance cellular uptake, often through endocytotic pathways.[5]

Q4: How can I measure the intracellular concentration of this compound to validate my uptake strategy?

A4: The most common and sensitive method for quantifying intracellular small molecules like OAS is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[6][7] This technique allows for the separation and specific detection of OAS from complex cellular lysates. A detailed protocol outline is provided in the Experimental Protocols section.

Q5: Is this compound stable in cell culture media?

A5: The stability of OAS in physiological buffers and cell culture media is a critical factor. It is recommended to perform a stability assay to determine its half-life under your specific experimental conditions (e.g., 37°C, 5% CO₂). Degradation can lead to an underestimation of cellular uptake. A general protocol for assessing stability is provided below.

Troubleshooting Guides

Issue 1: Low or undetectable intracellular this compound levels.
Possible Cause Troubleshooting Step
Low intrinsic permeability OAS is hydrophilic and unlikely to cross the cell membrane efficiently on its own. Implement an active delivery strategy such as liposomal encapsulation or nanoparticle conjugation.
Lack of specific transporters The cell line you are using may not express appropriate transporters that recognize OAS. Consider screening different cell lines or genetically engineering your cells to overexpress a candidate transporter like ASCT2.[1]
Degradation of OAS OAS may be unstable in your cell culture medium. Perform a stability assay (see Experimental Protocols). If degradation is significant, consider shorter incubation times or more frequent media changes.
Inefficient delivery vehicle If using liposomes or nanoparticles, the formulation may not be optimal. See the troubleshooting sections for these specific delivery methods.
Inefficient cell lysis or OAS extraction The protocol for extracting intracellular metabolites may be inefficient. Ensure your lysis and extraction method is validated for small hydrophilic molecules.
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in cell health and density Ensure consistent cell seeding density and viability across experiments. Monitor cell health and passage number.
Inconsistent preparation of OAS solutions Prepare fresh OAS solutions for each experiment from a validated stock.
Variability in delivery vehicle preparation Liposome and nanoparticle formulations can be sensitive to preparation conditions. Standardize all preparation steps, including temperature, pH, and mixing speed.
Freeze-thaw cycles of stock solutions Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.
Issue 3: High background signal in uptake assays.
Possible Cause Troubleshooting Step
Non-specific binding to cell surface or plasticware Wash cells thoroughly with ice-cold PBS after incubation with OAS. Include control wells without cells to measure binding to the plate.
Contamination of reagents Ensure all buffers and media are sterile and free of contaminants that could interfere with the assay.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₉NO₄[8]
Molecular Weight 147.13 g/mol [8]
Appearance White to off-white solid[9]
Solubility in DMSO 6.25 mg/mL[9]
Solubility in Water 50 mg/mL (with sonication)[9]

Experimental Protocols

Protocol 1: General Method for Liposomal Encapsulation of this compound

This protocol is based on the thin-film hydration method for encapsulating hydrophilic molecules.[4][10]

  • Lipid Film Preparation:

    • Dissolve lipids (e.g., a mixture of DSPC and cholesterol at a 7:3 molar ratio) in an organic solvent like chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Dissolve this compound in an aqueous buffer (e.g., PBS, pH 7.4) to the desired concentration.

    • Add the OAS solution to the lipid film.

    • Hydrate the film by vortexing or sonicating the mixture, which will form multilamellar vesicles (MLVs) with OAS encapsulated in the aqueous core.

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-15 times.

  • Purification:

    • Remove unencapsulated OAS by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the amount of encapsulated OAS using HPLC-MS.

Protocol 2: General Method for Functionalizing Nanoparticles with this compound

This protocol describes a general approach for conjugating OAS to the surface of nanoparticles, for example, gold nanoparticles (AuNPs).[9][11]

  • Nanoparticle Synthesis:

    • Synthesize nanoparticles according to a standard protocol. For AuNPs, a common method is the reduction of a gold salt (e.g., HAuCl₄).

  • Surface Functionalization:

    • Activate the nanoparticle surface if necessary (e.g., for silica (B1680970) nanoparticles, amination is a common step).

    • For AuNPs, the amine group of OAS can directly bind to the gold surface.

    • Incubate the nanoparticles with a solution of this compound. The pH of the solution can influence the binding efficiency.

  • Purification:

    • Remove excess, unbound OAS by repeated centrifugation and resuspension of the nanoparticles in a suitable buffer.

  • Characterization:

    • Confirm the conjugation of OAS to the nanoparticle surface using techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

    • Determine the size and stability of the functionalized nanoparticles using DLS and transmission electron microscopy (TEM).

Protocol 3: Quantification of Intracellular this compound by HPLC-MS

This protocol provides a general workflow for the extraction and analysis of intracellular OAS.[6][7]

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with this compound (or OAS-loaded delivery vehicles) for the desired time.

  • Cell Harvesting and Washing:

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular OAS.

    • Harvest the cells by scraping or trypsinization.

  • Metabolite Extraction:

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Incubate on dry ice or at -80°C for at least 15 minutes.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge at high speed to pellet cell debris.

  • Sample Preparation for HPLC-MS:

    • Collect the supernatant containing the intracellular metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Separate the metabolites using a suitable HPLC column (e.g., a reversed-phase C18 column).

    • Detect and quantify this compound using a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

    • Use a stable isotope-labeled internal standard for accurate quantification.

Protocol 4: this compound Stability Assay in Cell Culture Medium
  • Preparation:

    • Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments.

    • As a control, prepare a solution of OAS in a stable buffer like PBS.

  • Incubation:

    • Incubate the solutions under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the concentration of intact this compound in each aliquot using HPLC-MS.

  • Data Analysis:

    • Plot the concentration of OAS versus time to determine its degradation rate and half-life in the medium.

Visualizations

experimental_workflow cluster_prep Preparation of OAS Delivery Systems cluster_exp Cellular Uptake Experiment cluster_analysis Analysis Liposome_Encapsulation Liposome Encapsulation of OAS Treatment Treatment with OAS Formulation Liposome_Encapsulation->Treatment Nanoparticle_Functionalization Nanoparticle Functionalization with OAS Nanoparticle_Functionalization->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Harvesting Cell Harvesting & Washing Treatment->Harvesting Extraction Metabolite Extraction Harvesting->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Data_Analysis Data Analysis & Quantification HPLC_MS->Data_Analysis

Caption: Experimental workflow for testing strategies to increase cellular uptake of this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Exogenous_OAS Exogenous This compound Transporter Putative Transporter (e.g., ASCT2) Exogenous_OAS->Transporter Liposome Liposome-OAS Endosome Endosome Liposome->Endosome Endocytosis/ Fusion Nanoparticle Nanoparticle-OAS Nanoparticle->Endosome Endocytosis Intracellular_OAS Intracellular This compound Transporter->Intracellular_OAS Endosome->Intracellular_OAS Endosomal Escape

Caption: Potential pathways for the cellular uptake of exogenous this compound.

References

Technical Support Center: O-Acetylserine (OAS) Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of O-Acetylserine (OAS) detection methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting and quantifying this compound (OAS)?

A1: this compound can be detected through both direct and indirect methods.

  • Indirect Methods: These are often enzymatic assays that measure the amount of cysteine produced from OAS by the enzyme this compound sulfhydrylase (OASS), also known as this compound (thiol) lyase (OAS-TL). The resulting cysteine can be quantified using:

    • Colorimetric Assays: A common method involves the reaction of cysteine with ninhydrin (B49086) to produce a colored product that can be measured spectrophotometrically.[1]

    • HPLC with Fluorescence Detection: This highly sensitive method involves derivatizing the produced cysteine with a fluorescent tag (e.g., monobromobimane, o-phthalaldehyde (B127526) (OPA), or 9-fluorenylmethyl chloroformate (FMOC)) followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).

  • Direct Methods:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the direct, sensitive, and specific quantification of OAS in complex biological samples. It often involves derivatization to improve ionization efficiency and chromatographic separation.

Q2: How can I improve the sensitivity of my OAS detection assay?

A2: To enhance the sensitivity of your assay, consider the following:

  • Method Selection: For the highest sensitivity, LC-MS/MS or HPLC with fluorescence detection are generally preferred over colorimetric assays.

  • Derivatization: Chemical derivatization of OAS or its reaction product (cysteine) can significantly increase detection sensitivity by introducing a fluorescent or readily ionizable tag.

  • Sample Preparation: Optimize your sample extraction and cleanup procedures to remove interfering substances and concentrate your analyte.

  • Instrument Parameters: Ensure your instrument (spectrophotometer, HPLC, or mass spectrometer) is properly calibrated and optimized for the specific analyte and method.

Q3: this compound is known to be unstable. How can I minimize its degradation during sample preparation and storage?

A3: OAS is susceptible to degradation, particularly at neutral or alkaline pH. To ensure sample integrity:

  • Rapid Processing: Process samples as quickly as possible after collection.

  • Low Temperature: Keep samples on ice or at 4°C during preparation.

  • Acidic Conditions: Maintain a slightly acidic pH during extraction and storage to improve stability.

  • Storage: For long-term storage, freeze samples at -80°C. Avoid repeated freeze-thaw cycles.[2]

  • Fresh Preparation: When using OAS as a standard or reagent, prepare solutions fresh before each use.[1]

Q4: What are "matrix effects" in LC-MS/MS analysis of OAS, and how can I mitigate them?

A4: Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to co-eluting compounds from the sample matrix, leading to inaccurate quantification.[3][4][5] To mitigate matrix effects:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to separate OAS from co-eluting matrix components.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with your analyte to compensate for matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6]

  • Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is similar to your samples to compensate for matrix effects.

Troubleshooting Guides

Enzymatic Assay (Indirect Detection of OAS via Cysteine)
Problem Possible Cause Solution
No or low signal Inactive enzyme (OAS-TL)Use a fresh batch of enzyme or test its activity with a positive control.
Degradation of OAS standard or in the samplePrepare OAS solutions fresh. Ensure proper sample storage and handling.
Incorrect buffer pH or compositionVerify the pH and composition of the assay buffer. The optimal pH for OAS-TL is typically around 7.5-8.0.
Omission of a necessary reagent (e.g., DTT, Na₂S)Carefully review the protocol and ensure all components are added in the correct order and concentration.
High background Contamination of reagents with cysteineUse fresh, high-purity reagents.
Non-specific reactions of the detection reagentRun a blank reaction without the enzyme or OAS to check for background signal.
Poor reproducibility Inconsistent pipettingUse calibrated pipettes and ensure accurate and consistent volumes.
Temperature fluctuations during incubationUse a temperature-controlled incubator or water bath.
Instability of the colored/fluorescent productRead the absorbance/fluorescence immediately after the reaction is stopped or within the recommended time frame.
LC-MS/MS (Direct Detection of OAS)
Problem Possible Cause Solution
Low signal intensity Poor ionization of OASOptimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). Consider derivatization to enhance ionization.
OAS degradation in the autosamplerKeep the autosampler tray cooled.
Suboptimal chromatographic separation (peak broadening)Optimize the HPLC gradient, column, and mobile phase.
Inconsistent retention time Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure proper mixing.
Column degradationUse a guard column and ensure proper column washing and storage.
Matrix effects (ion suppression/enhancement) Co-eluting matrix componentsImprove sample cleanup (e.g., SPE). Optimize HPLC method for better separation. Use a stable isotope-labeled internal standard.
Carryover Adsorption of OAS to the analytical systemImplement a rigorous needle and column wash protocol between injections.

Data Presentation: Comparison of OAS Detection Methods

Method Principle Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Advantages Disadvantages
Colorimetric (Ninhydrin) Indirect; measures cysteine produced from OAS.Micromolar (µM) rangeMicromolar (µM) rangeSimple, inexpensive, high-throughput.Lower sensitivity, potential for interference from other amino acids.
HPLC with Fluorescence Detection Indirect; derivatization of cysteine followed by HPLC separation.Nanomolar (nM) to low micromolar (µM) rangeNanomolar (nM) to low micromolar (µM) rangeHigh sensitivity and specificity.Requires derivatization, longer analysis time.
LC-MS/MS Direct; mass-based detection and quantification.Picomolar (pM) to nanomolar (nM) rangeNanomolar (nM) rangeHighest sensitivity and specificity, direct measurement.Expensive equipment, susceptible to matrix effects, requires expertise.

Note: The LOD and LOQ values are approximate and can vary significantly depending on the specific protocol, instrumentation, and sample matrix.

Experimental Protocols

Colorimetric Detection of OAS (via Cysteine Formation)

This protocol is adapted from methods that measure the activity of this compound (thiol) lyase by quantifying the cysteine produced.

Materials:

  • HEPES buffer (100 mM, pH 7.5)

  • This compound (OAS) solution (10 mM, prepare fresh)

  • Sodium sulfide (B99878) (Na₂S) solution (10 mM)

  • Dithiothreitol (DTT) solution (50 mM)

  • This compound (thiol) lyase (OAS-TL) enzyme

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Acidic ninhydrin reagent (1.3% ninhydrin in 1:4 concentrated HCl:glacial acetic acid)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • 80 µL HEPES buffer

    • 10 µL Na₂S solution

    • 5 µL DTT solution

    • Enzyme extract or purified OAS-TL

    • Adjust volume with water to 90 µL.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the OAS solution.

  • Incubate at 30°C for 10-20 minutes.

  • Stop the reaction by adding 50 µL of 20% TCA.

  • Centrifuge at 13,000 x g for 5 minutes to pellet precipitated proteins.

  • Transfer 100 µL of the supernatant to a new tube.

  • Add 200 µL of acidic ninhydrin reagent.

  • Boil for 5 minutes.

  • Cool the tubes on ice.

  • Add 500 µL of 95% ethanol (B145695) and mix.

  • Measure the absorbance at 560 nm.

  • Quantify the amount of cysteine produced using a standard curve prepared with known concentrations of L-cysteine.

HPLC with Fluorescence Detection of OAS (via Cysteine Derivatization)

This protocol utilizes pre-column derivatization of the enzymatically produced cysteine with a fluorescent tag.

Materials:

  • Same reagents as the colorimetric assay for the enzymatic reaction.

  • Derivatization reagent (e.g., AccQ-Tag™ Ultra Reagent, monobromobimane, or OPA/FMOC).

  • HPLC system with a fluorescence detector and a C18 column.

  • Appropriate mobile phases for the HPLC separation.

Procedure:

  • Perform the enzymatic reaction to produce cysteine as described in the colorimetric protocol (steps 1-7).

  • Take an aliquot of the supernatant for derivatization.

  • Follow the manufacturer's protocol for the chosen derivatization reagent. For example, with AccQ-Tag™, mix the sample with borate (B1201080) buffer and the AccQ-Tag reagent, then heat at 55°C for 10 minutes.[7][8]

  • Inject the derivatized sample into the HPLC system.

  • Separate the derivatized amino acids using a suitable gradient elution program on a C18 column.

  • Detect the fluorescent derivatives using the appropriate excitation and emission wavelengths for the chosen tag.

  • Quantify the derivatized cysteine by comparing its peak area to a standard curve prepared with derivatized L-cysteine standards.

Direct Quantification of OAS by LC-MS/MS

This is a general workflow for direct OAS quantification. Specific parameters will need to be optimized for your instrument and sample type.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 or HILIC HPLC column.

  • Mobile phase A: 0.1% formic acid in water.

  • Mobile phase B: 0.1% formic acid in acetonitrile.

  • OAS standard.

  • Stable isotope-labeled OAS internal standard (if available).

  • Sample extraction solution (e.g., 80% methanol).

Procedure:

  • Sample Extraction:

    • Homogenize the biological sample in ice-cold 80% methanol.

    • Centrifuge to pellet debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase A).

  • LC Separation:

    • Inject the reconstituted sample onto the HPLC column.

    • Separate OAS from other metabolites using a gradient elution with mobile phases A and B.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for OAS is m/z 148.06, and a common product ion is m/z 88.04 (loss of acetic acid).

    • Optimize MRM transitions and collision energies for OAS and the internal standard.

  • Quantification:

    • Generate a calibration curve using OAS standards.

    • Calculate the concentration of OAS in the samples based on the peak area ratio of the analyte to the internal standard.

Signaling Pathway and Experimental Workflow Diagrams

Cysteine_Biosynthesis_Regulation cluster_CSC Cysteine Synthase Complex Formation Sulfate_ext Sulfate (external) Sulfate_int Sulfate (internal) Sulfate_ext->Sulfate_int SULTR Transporters APS APS Sulfate_int->APS ATPS Sulfite Sulfite APS->Sulfite APR Sulfide Sulfide Sulfite->Sulfide SiR Cysteine Cysteine Sulfide->Cysteine CSC Cysteine Synthase Complex (CSC) Sulfide->CSC + Serine Serine OAS This compound (OAS) Serine->OAS Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS OAS->Cysteine SAT Serine Acetyltransferase (SAT) OAS->CSC Gene_expression Upregulation of Sulfur Uptake/Assimilation Genes OAS->Gene_expression Signaling Molecule Cysteine->SAT Feedback Inhibition SAT->CSC OAS_TL This compound (thiol) lyase (OAS-TL) OAS_TL->CSC CSC->OAS Sulfur_deprivation Sulfur Deprivation Sulfur_deprivation->OAS Accumulation OAS_Detection_Workflow cluster_Direct Direct Detection cluster_Indirect Indirect Detection Sample Biological Sample (e.g., Plant Tissue, Cell Lysate) Extraction Extraction (e.g., 80% Methanol, Acidic Buffer) Sample->Extraction Extract Crude Extract Extraction->Extract Cleanup Sample Cleanup (e.g., SPE, Filtration) Extract->Cleanup Clean_Extract Cleaned Extract Cleanup->Clean_Extract LCMS LC-MS/MS Analysis Clean_Extract->LCMS Enzymatic_Reaction Enzymatic Reaction (OAS + Sulfide -> Cysteine) Clean_Extract->Enzymatic_Reaction Direct_Result OAS Quantification LCMS->Direct_Result Derivatization Derivatization (e.g., with fluorescent tag) Enzymatic_Reaction->Derivatization Detection Detection (Colorimetric or HPLC-Fluorescence) Derivatization->Detection Indirect_Result OAS Quantification (inferred from Cysteine) Detection->Indirect_Result

References

addressing the instability of the cysteine synthase complex in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cysteine synthase complex (CSC). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the in vitro instability and handling of this dynamic enzyme complex.

Frequently Asked Questions (FAQs)

Q1: What is the cysteine synthase complex (CSC) and why is its stability important?

A: The cysteine synthase complex is a bi-enzyme system composed of serine acetyltransferase (SAT) and O-acetylserine (thiol) lyase (OASTL). This complex plays a pivotal role in the biosynthesis of cysteine in plants and bacteria. The "stability" of the complex, referring to the association of its SAT and OASTL subunits, is crucial for its regulatory function. The formation and dissociation of the CSC act as a molecular sensor and modulator of cellular sulfur conditions. In its complexed form, SAT activity is generally enhanced while OASTL activity is inhibited.[1] Therefore, maintaining the desired state of the complex is essential for accurate in vitro studies.

Q2: What are the primary factors that influence the stability of the CSC in vitro?

A: The stability of the cysteine synthase complex is primarily regulated by the concentrations of its substrates and products.

  • Sulfide (B99878): Stabilizes the complex.[2][3][4][5]

  • This compound (OAS): Promotes the dissociation of the complex.[2][3][4][5]

  • Cysteine: Acts as a feedback inhibitor, which can influence the overall reaction and indirectly affect complex dynamics.[1][6]

  • Protein Integrity: The C-terminal tail of the SAT subunit is critical for the interaction with OASTL. Any truncation or modification in this region can lead to a loss of complex formation.[1][7]

Q3: How does the formation of the CSC affect the enzymatic activities of SAT and OASTL?

A: Upon formation of the cysteine synthase complex, the activities of the individual enzymes are altered:

  • Serine Acetyltransferase (SAT): Activity is enhanced. For example, in soybean, SAT activity was observed to increase approximately 2-fold upon complex formation.[1]

  • This compound (thiol) lyase (OASTL): Activity is inhibited. This is due to the binding of the C-terminal tail of SAT to the active site of OASTL.[1][8]

Troubleshooting Guide

Problem 1: Low yield of purified cysteine synthase complex.

Possible Cause Suggested Solution
Complex dissociation during purification. • Include a low concentration of sulfide (e.g., Na₂S) in your purification buffers to stabilize the complex.• Perform purification steps at a lower temperature (e.g., 4°C) to minimize dissociation.• Avoid high concentrations of this compound in the buffers.
Suboptimal protein expression levels. • Optimize expression conditions for both SAT and OASTL (e.g., temperature, induction time, inducer concentration).• Consider co-expression of both subunits to promote complex formation in vivo prior to purification.
Inefficient affinity tag capture. • Ensure your affinity tag is accessible on one of the subunits (e.g., His-tag on SAT).• Optimize binding and elution conditions for your affinity chromatography step.

Problem 2: Purified complex shows high OASTL activity and low SAT activity.

Possible Cause Suggested Solution
The complex has dissociated into its individual subunits. • Re-evaluate the buffer composition. Ensure the absence of this compound and consider adding a stabilizing agent like sulfide.• Analyze the purified sample using size-exclusion chromatography to check for the presence of the complex versus individual subunits.
The SAT subunit is inactive. • Verify the integrity of the SAT protein using SDS-PAGE and mass spectrometry.• Perform an activity assay on the isolated SAT subunit to confirm its functionality.

Problem 3: Recombinant SAT and OASTL fail to form a complex in vitro.

Possible Cause Suggested Solution
The C-terminus of SAT is truncated or blocked. • Verify the full-length sequence of your recombinant SAT protein. Proteolysis can remove the C-terminal residues crucial for binding.[7]• If using a C-terminal affinity tag on SAT, it may sterically hinder the interaction. Consider using an N-terminal tag instead.
Incorrect buffer conditions. • Ensure the buffer pH and ionic strength are optimal for the interaction. A common buffer is Tris-HCl with NaCl.[9]• The absence of stabilizing factors can prevent complex formation.
Proteins are misfolded or aggregated. • Check the quality of your purified proteins using techniques like circular dichroism or dynamic light scattering.• Optimize protein refolding protocols if expressing from inclusion bodies.

Data Presentation

Table 1: Kinetic Parameters of Soybean Cysteine Synthase Complex Formation

Binding EventDissociation Constant (Kd) (nM)
10.3
27.5
378

Data obtained from Isothermal Titration Calorimetry, indicating negative cooperativity in the binding of three OASS dimers to a single SAT trimer.[1][6]

Table 2: Effect of Complex Formation on Enzyme Activity and Cysteine Inhibition

Enzyme/ComplexSAT Specific Activity (µmol min⁻¹ mg⁻¹)OASTL Specific Activity (µmol min⁻¹ mg⁻¹)Ki for Cysteine (µM)
Isolated SAT150 ± 9N/A2
Isolated OASTLN/A1400 ± 28N/A
Cysteine Synthase Complex (CSC)340 ± 1550 ± 370

This table demonstrates the enhancement of SAT activity and inhibition of OASTL activity upon complex formation, as well as the reduced sensitivity of the complex to feedback inhibition by cysteine.[1]

Experimental Protocols

Protocol 1: Reconstitution and Purification of the Cysteine Synthase Complex

This protocol is a generalized procedure based on methods for recombinant protein purification and complex reconstitution.

  • Protein Expression:

    • Individually express N-terminally His-tagged SAT and untagged OASTL in an E. coli expression system like BL21(DE3).

    • Grow cultures to an OD₆₀₀ of 0.6-0.8 before inducing with IPTG.

    • Incubate at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

    • Lyse cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Combine the clarified lysates of SAT and OASTL.

    • Load the mixed lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The His-tagged SAT will bind to the resin, pulling down any associated OASTL.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the complex with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography:

    • Further purify the eluted complex and separate it from any remaining individual subunits using a size-exclusion chromatography column.

    • Use a buffer that promotes complex stability (e.g., 20 mM Tris pH 8.0, 200 mM NaCl, 0.1 mM EDTA, 0.1 mM DTT).[9]

    • Collect fractions corresponding to the molecular weight of the intact complex and verify the presence of both SAT and OASTL by SDS-PAGE.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC directly measures the heat changes associated with biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Sample Preparation:

    • Purify SAT and OASTL to a high degree of homogeneity.

    • Dialyze both proteins extensively against the same buffer (e.g., 20 mM Tris pH 8.0, 200 mM NaCl, 0.1 mM EDTA) to minimize buffer mismatch effects.[8][9]

    • Accurately determine the concentration of both protein solutions.

  • ITC Experiment:

    • Typically, place the SAT solution (e.g., 10-20 µM) in the sample cell of the calorimeter.

    • Load the OASTL solution (e.g., 100-200 µM, approximately 10-fold higher concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of OASTL into the SAT solution, measuring the heat evolved or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat peaks from each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site or multi-site binding) to determine the thermodynamic parameters of the interaction.[10]

Visualizations

Cysteine_Synthase_Regulation cluster_complex Cysteine Synthase Complex (CSC) cluster_free Dissociated Enzymes CSC SAT-OASTL Complex (SAT Active, OASTL Inactive) SAT Free SAT (Less Active) OASTL Free OASTL (Active) OAS This compound (OAS) OAS->CSC Promotes Dissociation Sulfide Sulfide Sulfide->CSC Promotes Formation

Caption: Regulation of the Cysteine Synthase Complex.

CSC_Troubleshooting_Workflow Start Problem: CSC Instability In Vitro CheckPurity 1. Assess Protein Purity & Integrity (SDS-PAGE, Mass Spec) Start->CheckPurity CheckComplex 2. Verify Complex Formation (Size-Exclusion Chromatography) CheckPurity->CheckComplex note1 Check for C-terminal truncation of SAT CheckPurity->note1 CheckActivity 3. Measure Enzyme Activities (SAT and OASTL assays) CheckComplex->CheckActivity note2 Look for expected high MW peak CheckComplex->note2 OptimizeBuffer 4. Optimize Buffer Conditions CheckActivity->OptimizeBuffer note3 Expect high SAT/low OASTL activity in complex CheckActivity->note3 OptimizeBuffer->CheckComplex Iterate Result Stable Complex for Downstream Experiments OptimizeBuffer->Result Successful note4 Add Sulfide? Remove OAS? Adjust pH/Salt? OptimizeBuffer->note4

Caption: Troubleshooting workflow for CSC instability.

Experimental_Workflow Start Co-express/Purify SAT and OASTL SEC Size-Exclusion Chromatography (Assess Complex Formation) Start->SEC ActivityAssay Enzyme Activity Assays (SAT & OASTL) SEC->ActivityAssay ITC Isothermal Titration Calorimetry (Determine Binding Affinity) ActivityAssay->ITC SPR Surface Plasmon Resonance (Analyze Kinetics) ITC->SPR Conclusion Characterized CSC Interaction SPR->Conclusion

Caption: Workflow for characterizing the CSC interaction.

References

Technical Support Center: O-acetylserine (thiol) lyase (OASTL) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions and performing activity assays for O-acetylserine (thiol) lyase (OASTL), also known as cysteine synthase.

Troubleshooting Guide

This guide addresses common issues encountered during OASTL activity assays in a question-and-answer format.

Q1: Why am I observing low or no OASTL activity?

A1: Low or absent enzyme activity can stem from several factors related to buffer conditions, substrate integrity, or the enzyme itself.

  • Suboptimal pH: The pH of your reaction buffer is critical. OASTL isoforms from different cellular compartments (cytosol, mitochondria, plastids) may have different pH optima. Most plant and bacterial OASTLs function optimally in a slightly alkaline environment, typically between pH 7.5 and 8.0.[1][2][3]

  • Incorrect Buffer System: The choice of buffer can influence enzyme activity. Phosphate (B84403) and HEPES buffers are commonly used and generally well-tolerated.[1][2]

  • Substrate Degradation: this compound (OAS) can be unstable. It is recommended to prepare OAS solutions fresh before each experiment. Sodium sulfide (B99878) is prone to oxidation; prepare it fresh and keep it on ice.[2]

  • Missing Reducing Agent: OASTL activity often requires a reducing environment. The inclusion of dithiothreitol (B142953) (DTT) in the reaction buffer is crucial to maintain the active state of the enzyme.[1][3]

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. Store purified OASTL at -80°C in appropriate storage buffer and avoid repeated freeze-thaw cycles. Keep the enzyme on ice during experimental setup.

Q2: My results are inconsistent between replicates. What could be the cause?

A2: Inconsistent results are often due to pipetting errors, incomplete mixing of reagents, or temperature fluctuations.

  • Pipetting Accuracy: Ensure your pipettes are calibrated and use appropriate pipetting techniques to minimize errors, especially when working with small volumes.

  • Reagent Mixing: Vortex each component before adding to the master mix and gently mix the final reaction mixture before incubation.

  • Temperature Control: Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature. Pre-warm your reaction buffer to the desired temperature before adding the enzyme and substrates.

Q3: I'm observing a high background signal in my negative controls. What should I do?

A3: A high background can be caused by contamination or non-enzymatic reactions.

  • Reagent Contamination: Use high-purity water and reagents to prepare your buffers and substrate solutions. Contamination of the sulfide solution with cysteine can lead to a false positive signal.

  • Non-enzymatic Cysteine Formation: While less common under typical assay conditions, ensure that your negative controls (without enzyme) show negligible signal to rule out non-enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the reaction catalyzed by this compound (thiol) lyase?

A1: this compound (thiol) lyase (EC 2.5.1.47) catalyzes the final step in the biosynthesis of L-cysteine.[2][4] It facilitates the reaction between O-acetyl-L-serine (OAS) and sulfide to produce L-cysteine and acetate.[2][4]

Q2: What are the typical substrates and their recommended concentrations for an OASTL assay?

A2: The substrates are this compound (OAS) and a sulfide source, typically sodium sulfide (Na₂S). Recommended concentrations can vary, but common starting points are 5-10 mM for OAS and 2.5-5 mM for Na₂S.[1][3]

Q3: Which buffer systems are recommended for OASTL activity assays?

A3: HEPES-NaOH and sodium phosphate buffers are frequently used for OASTL assays.[1][2][3] The choice may depend on the specific isoform and organism being studied. It is advisable to test a pH range to determine the optimum for your experimental system.

Q4: Why is Dithiothreitol (DTT) included in the reaction buffer?

A4: DTT is a reducing agent that helps to maintain the cysteine residues in the enzyme's active site in a reduced state, which is often essential for catalytic activity. A typical concentration is 2.5-10 mM.[1][3]

Q5: Are there any known inhibitors of OASTL?

A5: Cysteine, the product of the reaction, can act as a feedback inhibitor of serine acetyltransferase (SAT), the enzyme that produces OAS.[5][6] While direct inhibition of OASTL by cysteine is less pronounced, high concentrations may have an effect. Additionally, certain compounds are being investigated as potential herbicides by targeting OASTL.[7]

Data Presentation

Table 1: Recommended Buffer Conditions for OASTL Activity Assays

ParameterRecommended Range/ValueCommon BuffersNotes
pH 7.5 - 8.0HEPES-NaOH, Sodium PhosphateThe optimal pH can vary between isoforms.[1][3]
Buffer Concentration 50 - 100 mM
This compound (OAS) 5 - 10 mMPrepare fresh for each experiment.[1][2]
Sodium Sulfide (Na₂S) 2.5 - 5 mMPrepare fresh and keep on ice.[1]
Dithiothreitol (DTT) 2.5 - 10 mMEssential for maintaining enzyme activity.[1][3]
Temperature 25 - 37 °C

Experimental Protocols

Detailed Methodology for a Colorimetric OASTL Activity Assay

This protocol is based on the widely used method that measures the formation of L-cysteine using a ninhydrin-based colorimetric reaction.[2][4]

1. Reagent Preparation:

  • Extraction Buffer (50 mM Sodium Phosphate, pH 7.5): Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.5.[2]

  • Reaction Buffer (100 mM HEPES-NaOH, pH 7.5): Prepare a 100 mM HEPES buffer and adjust the pH to 7.5 with NaOH.[1]

  • This compound (OAS) Solution (100 mM): Dissolve the appropriate amount of OAS in the reaction buffer. Prepare this solution fresh before use.

  • Sodium Sulfide (Na₂S) Solution (50 mM): Dissolve sodium sulfide nonahydrate in deoxygenated water. Prepare this solution fresh and keep it on ice.

  • Dithiothreitol (DTT) Solution (100 mM): Dissolve DTT in water. This solution can be stored at -20°C.

  • 20% (w/v) Trichloroacetic Acid (TCA): Prepare a 20% solution of TCA in water.

  • Acidic Ninhydrin (B49086) Reagent: Dissolve 1.3% (w/v) ninhydrin in a 1:4 mixture of concentrated HCl and glacial acetic acid.[3]

2. Enzyme Extraction (Example from Plant Tissue):

  • Harvest fresh plant tissue and freeze it in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Add cold extraction buffer to the powder and continue to homogenize.

  • Centrifuge the homogenate at 4°C to pellet cell debris.

  • Collect the supernatant containing the crude protein extract. Keep the extract on ice.

3. Enzymatic Reaction:

  • Prepare a master mix of the reaction components in an Eppendorf tube. For a 100 µL final reaction volume, a typical composition is:

    • Reaction Buffer (100 mM HEPES-NaOH, pH 7.5)

    • 10 µL of 100 mM OAS (final concentration: 10 mM)

    • 10 µL of 50 mM Na₂S (final concentration: 5 mM)

    • 2.5 µL of 100 mM DTT (final concentration: 2.5 mM)

    • Enzyme extract

    • Nuclease-free water to a final volume of 100 µL

  • Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate for a defined period (e.g., 10 minutes) at the chosen temperature.

  • Stop the reaction by adding 50 µL of 20% TCA.[1]

  • Centrifuge the tubes to pellet any precipitated protein.

4. Cysteine Detection:

  • Transfer an aliquot of the supernatant from the stopped reaction to a new tube.

  • Add acidic ninhydrin reagent.

  • Boil the mixture for 10 minutes.

  • Cool the tubes on ice.

  • Measure the absorbance at 560 nm.

  • Quantify the amount of cysteine produced by comparing the absorbance to a standard curve generated with known concentrations of L-cysteine.

Visualizations

OASTL_Pathway cluster_sulfur_assimilation Sulfur Assimilation cluster_serine_pathway Serine Metabolism Sulfate Sulfate (SO₄²⁻) Sulfide Sulfide (S²⁻) Sulfate->Sulfide Sulfate Reduction Pathway OASTL This compound (thiol) lyase (OASTL) Sulfide->OASTL Serine L-Serine OAS O-acetyl-L-serine (OAS) Serine->OAS Serine Acetyltransferase (SAT) OAS->OASTL Cysteine L-Cysteine OASTL->Cysteine OASTL_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Buffers and Reagents C Prepare Reaction Mix (Buffer, OAS, Na₂S, DTT) A->C B Extract Enzyme (Crude Lysate) E Initiate with Enzyme B->E D Pre-incubate at Desired Temperature C->D D->E F Incubate for Defined Time E->F G Stop Reaction with TCA F->G H Add Ninhydrin Reagent G->H I Boil and Cool H->I J Measure Absorbance at 560 nm I->J K Calculate Cysteine Concentration J->K Troubleshooting_Tree cluster_buffer Buffer Conditions cluster_substrate Substrates cluster_enzyme Enzyme Integrity Start Low or No Activity Q_pH Is pH optimal (7.5-8.0)? Start->Q_pH A_pH Adjust pH Q_pH->A_pH No Q_DTT Is DTT present? Q_pH->Q_DTT Yes A_pH->Q_DTT Success Re-run Assay A_DTT Add DTT (2.5-10 mM) Q_DTT->A_DTT No Q_OAS Are OAS/Sulfide solutions fresh? Q_DTT->Q_OAS Yes A_DTT->Q_OAS A_OAS Prepare fresh substrates Q_OAS->A_OAS No Q_Enzyme Proper enzyme storage/handling? Q_OAS->Q_Enzyme Yes A_OAS->Q_Enzyme A_Enzyme Use fresh aliquot, keep on ice Q_Enzyme->A_Enzyme No Q_Enzyme->Success Yes A_Enzyme->Success

References

troubleshooting poor reproducibility in O-Acetylserine-dependent assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Acetylserine (OAS)-dependent assays. The information presented here is designed to help identify and resolve common issues to improve assay reproducibility and ensure data quality.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Enzyme Activity & Kinetics

Question: Why is my measured enzyme activity unexpectedly low or absent?

Answer: Several factors can contribute to low or no enzyme activity in this compound-dependent assays. Consider the following troubleshooting steps:

  • Reagent Integrity:

    • This compound (OAS) Stability: OAS is not stable for long periods in solution and should be prepared fresh before each experiment.[1]

    • Sulfide (B99878) Source: If using a sulfide donor like Na₂S, ensure it has been stored properly to prevent oxidation. Aliquoting and storing at -20°C can maintain its stability.[1]

    • Enzyme Integrity: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Verify the enzyme concentration and activity of the stock solution.

  • Assay Conditions:

    • pH: The optimal pH for this compound sulfhydrylase (OASS) activity is typically between 7.0 and 8.0, with an optimum around pH 7.6.[2] Deviations from the optimal pH can significantly reduce enzyme activity.

    • Temperature: OASS isoenzymes exhibit maximal activity in a temperature range of 42 to 58 degrees C.[2] Ensure your assay is performed within the optimal temperature range for your specific enzyme.

    • Cofactors: OASS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[3][4][5][6] Ensure that PLP is present in your reaction mixture if you are using a purified enzyme preparation that might lack it.

  • Substrate Concentration:

    • Substrate Inhibition: High concentrations of this compound (above 7.5-10 mM) can lead to substrate inhibition of OASS.[3] Titrate your OAS concentration to find the optimal range for your specific enzyme and assay conditions.

    • Insufficient Substrate: Conversely, ensure that substrate concentrations are not limiting the reaction, unless you are specifically determining Michaelis-Menten kinetics. For routine assays, substrate concentrations should be at or above the Km.

Question: My results are not reproducible between experiments. What are the common sources of variability?

Answer: Poor reproducibility is a common challenge in enzyme assays. Here are key areas to investigate:

  • Consistency of Reagents:

    • Use reagents from the same batch or lot number for a set of comparative experiments to minimize variability.[7]

    • Always prepare fresh solutions of critical reagents like OAS.[1]

  • Pipetting and Dilution Errors:

    • Inaccurate pipetting, especially of enzymes or substrates, can lead to significant variations. Calibrate your pipettes regularly.[7][8]

    • Perform serial dilutions carefully and ensure thorough mixing at each step.

  • Environmental Factors:

    • Slight variations in incubation time, temperature, or pH can affect enzyme activity.[9][10] Use a calibrated incubator or water bath and prepare buffers accurately.

  • Personnel and Technique:

    • Differences in experimental technique between individuals can introduce variability.[8] Standardize the protocol and ensure all users are trained on the same procedure.

Detection & Signal

Question: I'm observing a high background signal in my colorimetric or spectrophotometric assay. What could be the cause?

Answer: High background can mask the true signal from your enzymatic reaction. Here are some potential causes and solutions:

  • Assay Components Absorbance:

    • Some organic molecules and buffers can absorb light at the detection wavelength.[11] Run a blank reaction containing all components except the enzyme to determine the background absorbance.

    • If using a coupled assay, one of the coupling enzymes or its substrate might contribute to the background.

  • Spontaneous Reaction:

    • A non-enzymatic reaction between the substrates or with a component in the buffer could be occurring. Run a control reaction without the enzyme to check for this possibility.

  • Reagent Purity:

    • Impurities in the substrates or other reagents can sometimes lead to a high background. Ensure you are using high-purity reagents.

Data Interpretation

Question: How do I know if my enzyme is being inhibited?

Answer: Enzyme inhibition can be identified through kinetic analysis.

  • Feedback Inhibition: The final product of the cysteine biosynthesis pathway, cysteine, can act as a feedback inhibitor of serine acetyltransferase (SAT).[12]

  • Substrate Inhibition: As mentioned, high concentrations of this compound can inhibit OASS activity.[3]

  • Inhibitor Screening: When screening for inhibitors, a decrease in enzyme activity in the presence of a test compound compared to a control indicates potential inhibition. Further kinetic studies are needed to determine the mechanism of inhibition.

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for this compound-dependent enzymes from various sources.

Table 1: Kinetic Parameters for this compound Sulfhydrylase (OASS)

Organism/IsoenzymeSubstrateKm (µM)Optimal pHOptimal Temperature (°C)Notes
Methanosarcina thermophilaSulfide500 ± 80-40 - 60Exhibits positive cooperativity and substrate inhibition with OAS.[3]
Datura innoxia IsoenzymesOAS & Sulfide-7.642 - 58Allosterically regulated with positive cooperativity for both substrates. Inhibited by sulfide > 200 µM.[2]
Bacillus anthracisThis compound-8.2-Activity determined at various homocysteine concentrations.[13]

Table 2: Dissociation Constants (KD) for the Cysteine Synthase Complex (CSC)

OrganismInteracting ProteinsKD (nM)Method
Salmonella TyphimuriumOASS-A & SAT2.3 ± 0.6Surface Plasmon Resonance
Escherichia coliOASS-A & SAT2.3 ± 0.1Surface Plasmon Resonance
SoybeanOASS & SAT0.3, 7.5, 78Isothermal Titration Calorimetry

Experimental Protocols

A generalized protocol for a colorimetric this compound sulfhydrylase (OASS) assay is provided below. This protocol is based on the reaction of the product, L-cysteine, with ninhydrin (B49086).[1]

Protocol: Colorimetric Assay for OASS Activity

  • Reagent Preparation:

    • Reaction Buffer: Prepare a suitable buffer, e.g., 100 mM Tris-HCl, pH 7.6.

    • This compound (OAS): Prepare a fresh solution of OAS in water.

    • Sulfide Donor: Prepare a solution of Na₂S in water.

    • Enzyme Solution: Dilute the enzyme to an appropriate concentration in the reaction buffer.

    • Ninhydrin Reagent: Prepare the acidic ninhydrin reagent as described in the literature.

    • Stopping Solution: Prepare a solution to stop the enzymatic reaction, e.g., an acidic solution.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the reaction buffer, sulfide donor, and enzyme solution.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.

    • Initiate the reaction by adding the freshly prepared OAS solution.

    • Incubate for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the stopping solution.

    • Add the ninhydrin reagent and heat the samples (e.g., at 100°C) for the color to develop.

    • Cool the samples and measure the absorbance at the appropriate wavelength (e.g., 560 nm).

  • Controls:

    • Blank: A reaction mixture without the enzyme to account for background absorbance.

    • Negative Control: A reaction mixture without the substrate (OAS) to ensure there is no activity without the substrate.

Visualizations

Diagram 1: Cysteine Biosynthesis Pathway

Cysteine_Biosynthesis Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS This compound OASS This compound Sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide (S²⁻) Sulfide->OASS Cysteine L-Cysteine Cysteine->SAT Feedback Inhibition Acetate Acetate SAT->OAS CoA OASS->Cysteine OASS->Acetate

Caption: The two-step enzymatic pathway for L-cysteine biosynthesis from L-serine.

Diagram 2: General Troubleshooting Workflow for Poor Reproducibility

Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Reagents Review Reagent Preparation & Storage Start->Check_Reagents Check_Protocol Verify Experimental Protocol Execution Start->Check_Protocol Check_Equipment Calibrate & Validate Equipment Start->Check_Equipment Reagents_OK Reagents Consistent? Check_Reagents->Reagents_OK Protocol_OK Protocol Standardized? Check_Protocol->Protocol_OK Equipment_OK Equipment Calibrated? Check_Equipment->Equipment_OK Reagents_OK->Check_Reagents No Reagents_OK->Protocol_OK Yes Protocol_OK->Check_Protocol No Protocol_OK->Equipment_OK Yes Resolved Issue Resolved Equipment_OK->Resolved Yes Consult Consult Senior Researcher or Technical Support Equipment_OK->Consult No

Caption: A logical workflow for troubleshooting sources of poor reproducibility in assays.

References

reducing background noise in colorimetric assays for cysteine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during colorimetric assays for cysteine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during your experiments, leading to inaccurate or inconsistent results.

FAQ 1: Why is my blank reading (background noise) so high?

High background absorbance in your blank wells can significantly reduce the sensitivity and accuracy of your assay. Here are the common causes and solutions:

  • Contaminated Reagents: Reagents, buffers, or water used in the assay may be contaminated with substances that react with the colorimetric reagent or absorb at the detection wavelength.[1]

    • Solution: Use high-purity, fresh reagents and ultrapure water.[2] Prepare fresh buffers for each experiment.

  • Reagent Instability: The colorimetric reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), can degrade over time, especially at alkaline pH, leading to increased background absorbance.[3] The product of the DTNB reaction, 5-thio-2-nitrobenzoic acid (TNB), can also be unstable and fade over time.

    • Solution: Prepare fresh DTNB solution for each experiment.[4] Protect the solution from light and store it at the recommended temperature (typically 2-8°C).[5][6][7] Read the absorbance promptly after the reaction is complete.[4]

  • Presence of Reducing Agents: Samples or buffers containing reducing agents other than cysteine, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, will react with DTNB and contribute to a high background signal.[8]

    • Solution: Ensure that your sample preparation method removes any interfering reducing agents. If their presence is unavoidable, they must be accounted for by running appropriate controls.[8]

  • Dirty or Scratched Microplates/Cuvettes: Residues from previous experiments or scratches on the surface of the plate or cuvettes can scatter light and increase absorbance readings.

    • Solution: Use new, clean microplates or cuvettes for each experiment. Handle them carefully to avoid scratches.[9]

FAQ 2: Why is the color development in my samples weaker than expected?

Low signal can be due to a variety of factors, from suboptimal enzyme activity to issues with the detection reagents.

  • Suboptimal Assay Conditions: Enzyme activity is highly dependent on pH and temperature. Incorrect buffer pH or assay temperature can significantly reduce the rate of cysteine synthesis.

    • Solution: Ensure that the assay buffer is at the optimal pH for the enzyme you are using (e.g., pH 7.6 for O-acetylserine sulfhydrylase).[10] Maintain a consistent and optimal temperature throughout the incubation period (e.g., 37°C).[11]

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. Repeated freeze-thaw cycles can be particularly damaging.[12]

    • Solution: Aliquot your enzyme stock and store it at the recommended temperature (typically -80°C). Avoid repeated freeze-thaw cycles.[12] Run a positive control with a known amount of active enzyme to verify its functionality.

  • Substrate Degradation: One of the substrates, this compound (OAS), can be unstable.

    • Solution: Prepare OAS solutions fresh before use.

  • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable amount of cysteine.

    • Solution: Optimize the incubation time for your specific experimental conditions.

FAQ 3: My results are inconsistent between replicates. What could be the cause?
  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, enzymes, or samples is a major source of variability.[9]

    • Solution: Use calibrated pipettes and proper pipetting techniques.[13] When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[13]

  • Temperature Gradients: Uneven temperature across the microplate can lead to different reaction rates in different wells.

    • Solution: Ensure the entire plate is incubated at a uniform temperature. Avoid placing the plate on a cold or hot surface before reading.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reactants and lead to higher readings in those wells.[12]

    • Solution: Fill the outer wells with water or buffer to create a humidified environment. Avoid using the outer wells for critical samples.

Data Presentation

Table 1: Common Interfering Substances in Cysteine Synthesis Assays

Interfering SubstanceMechanism of InterferenceRecommended Action
Dithiothreitol (DTT)Reacts with DTNB, causing a false positive signal.[14]Remove from sample prior to assay or use a different detection method.
β-MercaptoethanolReacts with DTNB, causing a false positive signal.Remove from sample prior to assay.
Ascorbic acid (>0.2%)Can interfere with the colorimetric reaction.[13]Avoid in sample preparation or use concentrations below 0.2%.
EDTA (>0.5 mM)Can interfere with the assay.[13]Use concentrations below 0.5 mM.
Strong reducing agentsCan reduce the disulfide in DTNB, leading to a high background.[15]Remove from sample prior to the assay.

Table 2: Optimal Conditions for Cysteine Synthase (this compound sulfhydrylase) Assay

ParameterOptimal Value/RangeReference
pH7.0 - 8.0 (Optimal at 7.6)[10]
Temperature42 - 58 °C[10]
Wavelength for DTNB assay412 nm[16]

Experimental Protocols

Protocol 1: Colorimetric Assay for Cysteine Synthase (this compound sulfhydrylase) Activity

This protocol describes a method to measure the activity of cysteine synthase by quantifying the cysteine produced using DTNB (Ellman's reagent).

Materials:

  • Cysteine Synthase enzyme preparation

  • O-acetyl-L-serine (OAS)

  • Sodium sulfide (B99878) (Na₂S)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.6)

  • DTNB solution (e.g., 10 mM in 0.1 M phosphate (B84403) buffer, pH 7.0)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Prepare fresh solutions of OAS and Na₂S in Tris-HCl buffer.

    • Prepare a fresh working solution of DTNB.

  • Set up the Reaction:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • OAS solution

      • Na₂S solution

      • Enzyme preparation (or buffer for the blank)

    • The final volume should be consistent across all wells.

  • Incubation:

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined amount of time (e.g., 30 minutes).

  • Stop the Reaction and Develop Color:

    • Add the DTNB solution to each well to stop the enzymatic reaction and initiate the color development.

  • Measure Absorbance:

    • Read the absorbance at 412 nm using a microplate reader.

  • Calculations:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Calculate the concentration of cysteine produced using a standard curve of known cysteine concentrations.

Visualizations

Troubleshooting_High_Background Start High Background Noise in Blank CheckReagents Check Reagent Purity and Freshness Start->CheckReagents ReagentsOK Reagents are High Purity and Fresh CheckReagents->ReagentsOK ContaminatedReagents Use fresh, high-purity reagents and ultrapure water. ReagentsOK->ContaminatedReagents No CheckDTNB Check DTNB Solution ReagentsOK->CheckDTNB Yes ContaminatedReagents->CheckDTNB DTNB_OK DTNB solution is fresh and properly stored CheckDTNB->DTNB_OK DegradedDTNB Prepare fresh DTNB solution daily. Protect from light. DTNB_OK->DegradedDTNB No CheckReducingAgents Check for Interfering Reducing Agents DTNB_OK->CheckReducingAgents Yes DegradedDTNB->CheckReducingAgents ReducingAgentsPresent Are reducing agents (e.g., DTT) present? CheckReducingAgents->ReducingAgentsPresent RemoveReducingAgents Remove reducing agents from sample or run appropriate controls. ReducingAgentsPresent->RemoveReducingAgents Yes CheckPlate Inspect Microplate/Cuvettes ReducingAgentsPresent->CheckPlate No RemoveReducingAgents->CheckPlate PlateClean Plate/Cuvettes are clean and unscratched? CheckPlate->PlateClean CleanPlate Use new, clean labware. PlateClean->CleanPlate No LowBackground Background Noise Reduced PlateClean->LowBackground Yes CleanPlate->LowBackground

Caption: Troubleshooting workflow for high background noise.

Cysteine_Synthase_Assay_Workflow Start Start Assay PrepareReagents Prepare Fresh Reagents (Buffer, OAS, Na2S, DTNB) Start->PrepareReagents SetupReaction Set up Reaction in Microplate (Buffer, Substrates, Enzyme) PrepareReagents->SetupReaction Incubate Incubate at Optimal Temperature SetupReaction->Incubate AddDTNB Add DTNB Solution (Stop reaction & develop color) Incubate->AddDTNB ReadAbsorbance Read Absorbance at 412 nm AddDTNB->ReadAbsorbance AnalyzeData Analyze Data (Subtract blank, use standard curve) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for a colorimetric cysteine synthase assay.

References

validation of O-Acetylserine quantification method for complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of O-Acetylserine (OAS) quantification methods in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound (OAS) in complex samples?

The primary methods for OAS quantification are hyphenated chromatographic techniques due to their high selectivity and sensitivity, which are necessary for complex matrices.[1] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often preferred. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires a derivatization step to make the polar OAS molecule volatile.

Q2: My OAS standard appears to be unstable. What are the best practices for its preparation and storage?

This compound is known to be unstable, particularly at physiological pH where it can convert to N-acetylserine (NAS).[2] It is recommended to prepare OAS stock solutions fresh before each use.[3] If storage is necessary, aliquoting and storing at -20°C or -80°C for a limited time (up to six months for some related reagents) can be considered, though stability should be verified.[3]

Q3: I'm observing significant ion suppression in my LC-MS/MS analysis of OAS from plasma. How can I mitigate this?

Ion suppression is a common matrix effect in LC-MS/MS.[1] To address this, consider the following:

  • Improve Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]

  • Optimize Chromatography: Adjust the chromatographic method to separate OAS from the co-eluting matrix components that are causing suppression.[1]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled OAS internal standard is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of interfering components, though this may compromise the limit of quantification.

Q4: What derivatization agent should I use for GC-MS analysis of OAS?

For GC-MS analysis of amino acids like OAS, derivatization is necessary to increase volatility and thermal stability.[5] Silylation is a common and effective technique.

  • MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): This reagent forms tert-butyl dimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to other silylating agents like BSTFA.

  • MSTFA (N-methyl-trimethylsilyltrifluoroacetamide): Often used in metabolomics, this reagent is highly volatile and effectively derivatizes hydroxyl, carboxyl, thiol, and amine groups.[6]

  • Two-step Derivatization: A two-step process involving methoximation followed by silylation can be used to prevent the formation of multiple derivatives from tautomerization, especially for molecules with keto or aldehyde groups.[6]

Troubleshooting Guides

LC-MS/MS Method Validation
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, Splitting) Column contamination or degradation.[7]Flush the column with a strong solvent; if the problem persists, replace the column. Use a guard column to protect the analytical column.[7]
Inappropriate mobile phase pH.Adjust the mobile phase pH. OAS is an amino acid, and its charge state is pH-dependent.
Column overload.[7]Reduce the injection volume or the concentration of the sample.[4]
Retention Time Shifts Changes in mobile phase composition (e.g., evaporation of organic solvent).[7]Prepare fresh mobile phase daily. Ensure solvent bottle caps (B75204) are sealed.
Column degradation or aging.[7]Monitor column performance with QC samples. Replace the column when performance degrades significantly.
Fluctuating column temperature.[8]Use a column oven to maintain a stable temperature.
Low Signal Intensity / Poor Sensitivity Ion suppression from matrix components.[1][9]Improve sample cleanup, optimize chromatography to separate OAS from interferences, or use a stable isotope-labeled internal standard.
Suboptimal ion source settings (e.g., temperature, gas flow, voltage).[8]Tune the mass spectrometer and optimize source parameters specifically for OAS.
Sample degradation.[8]Prepare samples fresh and keep them in a cooled autosampler. Verify the stability of OAS in the sample matrix.
GC-MS Method Validation
Problem Potential Cause Recommended Solution
No or Low Product Yield from Derivatization Presence of moisture in the sample or reagents.[10]Ensure samples are completely dry before adding the derivatization reagent. Use anhydrous solvents and store reagents under inert gas.[6]
Incorrect reaction temperature or time.Optimize the derivatization conditions (e.g., heat at 100°C for 4 hours for MTBSTFA). Monitor the reaction's progress by analyzing aliquots.[10]
Multiple Derivative Peaks for OAS Incomplete derivatization or side reactions.Ensure all active hydrogens (on -OH, -NH2, -COOH groups) are derivatized by using a sufficient excess of the reagent and optimal reaction conditions.
Tautomerization of the analyte.For complex molecules, consider a two-step derivatization (methoximation followed by silylation) to stabilize certain functional groups and prevent multiple products.[6]
Poor Chromatography (Adsorption, Peak Tailing) Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column. Silanize glassware to prevent adsorption of the analyte.[10]
Derivatized analyte is unstable.Analyze samples as soon as possible after derivatization. TBDMS derivatives (from MTBSTFA) are generally more stable than TMS derivatives.

Experimental Protocols

Protocol 1: Quantification of OAS in Plant Tissue by LC-MS/MS

This protocol is a general guideline and should be optimized for specific plant matrices.

  • Sample Extraction:

    • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

    • Homogenize the frozen tissue using a mortar and pestle or a bead beater.

    • Extract hydrophilic metabolites by adding 1 mL of an extraction buffer (e.g., a mixture of methanol, chloroform, and water).

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant (aqueous phase) for analysis.

  • LC Separation:

    • Column: Use a column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with a polar end-capping.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: Develop a gradient to retain and elute OAS effectively (e.g., start with high %B, then decrease to elute).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize parent and product ions for OAS and a stable isotope-labeled internal standard. A common precursor ion for OAS would be its protonated molecular ion [M+H]⁺.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

  • Validation:

    • Prepare calibration curves in a blank matrix extract.

    • Assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LLOQ) according to standard bioanalytical method validation guidelines.

Protocol 2: Derivatization of OAS for GC-MS Analysis

This protocol uses MTBSTFA for silylation.

  • Sample Preparation:

    • Take a known volume or mass of the sample extract and place it in a GC vial.

    • Dry the sample completely under a stream of nitrogen or using a vacuum concentrator. It is critical to remove all water.[6]

  • Derivatization Reaction:

    • Add 100 µL of a silylation reagent, such as MTBSTFA, to the dried sample.

    • Add 100 µL of a suitable solvent like acetonitrile or pyridine (B92270) to facilitate the reaction.[6]

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the mixture at a specified temperature and time (e.g., 100°C for 4 hours). This step must be optimized.

    • Cool the vial to room temperature before analysis.

  • GC-MS Analysis:

    • Column: Use a low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., SLB-5ms).

    • Injection: Inject 1 µL of the derivatized sample.

    • Oven Program: Start at a low temperature (e.g., 60-80°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized OAS.

    • MS Detection: Operate in either full scan mode to identify the derivative's fragmentation pattern or Selected Ion Monitoring (SIM) mode for quantitative analysis.

Quantitative Data Summary

The following table provides example dissociation constants related to the cysteine synthase complex, where OAS plays a key regulatory role by promoting its dissociation.[11][12] This data is crucial for researchers studying the kinetics of this pathway.

Complex / Ligand Organism Method Dissociation Constant (KD) Reference
Cysteine Synthase Complex (SAT-OASS)S. TyphimuriumSPR2.3 ± 0.6 nM[13]
Cysteine Synthase Complex (SAT-OASS)E. coliSPR2.3 ± 0.1 nM[13]
UPAR415 Inhibitor to OASS-AS. TyphimuriumFluorescence97.3 ± 6.3 nM[13]
UPAR415 Inhibitor to OASS-AE. coliFluorescence55.8 ± 8.0 nM[13]

Visualizations

Experimental and Logical Workflows

OAS_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Complex Biological Sample (e.g., Plasma, Tissue) Extract Metabolite Extraction Sample->Extract Cleanup Sample Cleanup (SPE, LLE, Filtration) Extract->Cleanup Choice Choose Method Cleanup->Choice LCMS LC-MS/MS Analysis Choice->LCMS Direct Deriv Derivatization Step (e.g., Silylation) Choice->Deriv Indirect Process Data Acquisition & Peak Integration LCMS->Process GCMS GC-MS Analysis GCMS->Process Deriv->GCMS Quant Quantification using Calibration Curve Process->Quant Validate Method Validation (Accuracy, Precision) Quant->Validate

General workflow for OAS quantification in complex samples.

Cysteine_Biosynthesis_Pathway cluster_pathway Cysteine Biosynthesis Pathway cluster_regulation Regulation via Cysteine Synthase Complex (CSC) Ser L-Serine SAT Serine Acetyltransferase (SAT) Ser->SAT AcCoA Acetyl-CoA AcCoA->SAT Sulfide Sulfide (S²⁻) OASTL This compound (thiol) Lyase (OAS-TL) Sulfide->OASTL OAS This compound (OAS) SAT->OAS OAS->OASTL Cys L-Cysteine OASTL->Cys Cys->SAT Feedback Inhibition CSC SAT-OASTL Complex (CSC) Free_SAT Free SAT (Less Active) CSC->Free_SAT OAS Free_OASTL Free OAS-TL (Active) CSC->Free_OASTL OAS Free_SAT->CSC Sulfide Free_OASTL->CSC Sulfide

OAS is a key intermediate in the cysteine biosynthesis pathway.

Troubleshooting_Low_Signal cluster_instrument Instrument/Method Issue cluster_matrix Sample/Matrix Issue Start Problem: Low or No OAS Signal in LC-MS/MS Check1 Is the signal present in the neat standard? Start->Check1 Node1_Yes Yes Check1->Node1_Yes  Yes   Node1_No No Check1->Node1_No  No   Matrix_Effect Investigate Matrix Effects (Ion Suppression) Node1_Yes->Matrix_Effect Inst_Issue Check MS Tuning & Source Parameters Node1_No->Inst_Issue Method_Issue Verify LC Method (Column, Mobile Phase) Inst_Issue->Method_Issue Std_Issue Check Standard Integrity (Prepare Fresh) Method_Issue->Std_Issue Cleanup Improve Sample Cleanup Matrix_Effect->Cleanup Dilute Dilute Sample Cleanup->Dilute IS Use Stable Isotope Internal Standard Dilute->IS

A troubleshooting decision tree for low signal intensity.

References

Validation & Comparative

A Comparative Analysis of O-Acetylserine and N-Acetylserine Signaling Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling activities of O-Acetylserine (OAS) and N-Acetylserine (NAS), two closely related isomers with distinct roles in metabolic regulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways to facilitate a deeper understanding of their differential functions in biological systems, particularly in bacteria and plants.

Introduction

This compound (OAS) and N-Acetylserine (NAS) are acetylated derivatives of the amino acid serine. While structurally similar, their biological activities as signaling molecules diverge significantly, primarily in the regulation of sulfur metabolism. OAS is a key intermediate in the biosynthesis of cysteine in bacteria and plants. The balance between OAS and its isomer, NAS, which can be formed spontaneously from OAS, is crucial for the transcriptional regulation of genes involved in sulfur uptake and assimilation. This guide explores the nuanced differences in their signaling roles, providing a evidence-based comparison for researchers in molecular biology, biochemistry, and drug development.

Quantitative Data Comparison

The signaling potency of OAS and NAS has been a subject of investigation, particularly in bacterial systems where they co-regulate the cysteine regulon. In plants, OAS is the more established signaling molecule. The following tables summarize the available quantitative and semi-quantitative data comparing their activities.

ParameterThis compound (OAS)N-Acetylserine (NAS)Organism(s)Key Findings
Induction of cys Regulon InducerPotent InducerE. coli, S. typhimuriumNAS is considered the primary inducer, with some studies suggesting a significantly stronger response compared to OAS. One report indicates NAS may elicit a 15-fold higher response[1][2].
Binding to CysB Binds to CysBBinds to CysBK. aerogenes, S. typhimuriumFluorescence emission spectroscopy suggests that NAS binds to the CysB apoprotein, while OAS does not show significant binding in some studies. However, more recent models propose two distinct ligand-binding sites on CysB for both NAS and OAS, suggesting a more complex allosteric regulation[3].
Induction of "OAS Cluster" Genes Primary InducerNot a recognized primary inducerArabidopsis thalianaAccumulation of OAS under sulfur-deficient conditions leads to the induction of a specific set of genes known as the "OAS cluster"[4][5]. There is limited evidence for a direct signaling role of NAS in this pathway in plants[3].
Concentration for Gene Induction Elevated levels correlate with inductionNot established in plantsArabidopsis thalianaIn an osh1-1 mutant of Arabidopsis, a 3- to 5-fold increase in OAS concentration was associated with elevated expression of S-responsive genes[6].

Signaling Pathways

The signaling pathways of OAS and NAS are best characterized in the context of cysteine biosynthesis. Below are diagrams illustrating these pathways in both bacteria and plants.

bacterial_signaling cluster_synthesis Cysteine Biosynthesis cluster_regulation Transcriptional Regulation Serine Serine OAS OAS Serine->OAS Serine Acetyltransferase (SAT) Cysteine Cysteine OAS->Cysteine This compound (thiol) Lyase (OAS-TL) NAS NAS OAS->NAS spontaneous isomerization CysB_inactive CysB (inactive) OAS->CysB_inactive binds (allosteric site) NAS->CysB_inactive binds CysB_active CysB (active) CysB_inactive->CysB_active cys_promoter cys Promoter CysB_active->cys_promoter activates cys_genes cys Regulon Genes cys_promoter->cys_genes transcription plant_signaling cluster_stimulus Stimulus cluster_response Cellular Response Sulfur_deficiency Sulfur Deficiency OAS_accumulation OAS Accumulation Sulfur_deficiency->OAS_accumulation Transcription_Factors Transcription Factors (e.g., SLIM1) OAS_accumulation->Transcription_Factors activates OAS_cluster_genes "OAS Cluster" Genes Transcription_Factors->OAS_cluster_genes induces transcription Sulfur_uptake_assimilation Increased Sulfur Uptake & Assimilation OAS_cluster_genes->Sulfur_uptake_assimilation ligand_binding_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_CysB Purify CysB Protein Incubate Incubate CysB with Ligand (OAS or NAS) Purify_CysB->Incubate Prepare_Ligands Prepare OAS and NAS Solutions Prepare_Ligands->Incubate Measure_Fluorescence Measure Tryptophan Fluorescence Emission Incubate->Measure_Fluorescence Plot_Data Plot Fluorescence Change vs. Ligand Concentration Measure_Fluorescence->Plot_Data Calculate_Kd Calculate Dissociation Constant (Kd) Plot_Data->Calculate_Kd gene_expression_workflow cluster_treatment Cell Treatment cluster_rna_processing RNA Processing cluster_qpcr qPCR Analysis Culture_Cells Culture Bacterial or Plant Cells Induce_Cells Induce with OAS or NAS Culture_Cells->Induce_Cells Isolate_RNA Isolate Total RNA Induce_Cells->Isolate_RNA Synthesize_cDNA Synthesize cDNA Isolate_RNA->Synthesize_cDNA Perform_qPCR Perform Quantitative PCR Synthesize_cDNA->Perform_qPCR Analyze_Data Analyze Relative Gene Expression Perform_qPCR->Analyze_Data

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of O-Acetylserine and its related impurities against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable analytical strategy.

This compound (OAS) is a key intermediate in the biosynthesis of cysteine and is of significant interest in various biochemical and pharmaceutical research areas.[1] Accurate quantification of OAS and its potential impurities is crucial for quality control and stability assessment. This guide outlines a robust, validated reversed-phase HPLC (RP-HPLC) method and compares its performance with other analytical approaches.

The Landscape of Analytical Techniques for this compound

While HPLC is a cornerstone of pharmaceutical analysis, other techniques offer distinct advantages and disadvantages for the analysis of small, polar molecules like this compound. A comparative overview is essential for informed method selection.

Table 1: Comparison of Analytical Methods for this compound Analysis

FeatureRP-HPLC with Pre-column DerivatizationHydrophilic Interaction Liquid Chromatography (HILIC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of derivatized analytes on a non-polar stationary phase based on hydrophobicity.Separation of polar analytes based on partitioning between a polar stationary phase and a less polar mobile phase.[2][3][4][5]Separation by HPLC followed by detection based on mass-to-charge ratio, providing high specificity and sensitivity.
Specificity High, dependent on chromatographic resolution and selectivity of the derivatization reaction.Good, but can be susceptible to matrix effects.Excellent, provides structural information and can distinguish between isomers with different fragmentation patterns.
Sensitivity Good to excellent, depending on the derivatization agent and detector.Moderate, generally lower than derivatization-based HPLC or LC-MS.Excellent, capable of detecting trace-level impurities.
Quantitative Accuracy High, with proper validation.Good, but can be affected by reproducibility issues.[6]High, especially with the use of isotopically labeled internal standards.
Throughput Moderate to high, automation is common.Moderate, may require longer equilibration times.[6]Moderate, dependent on the complexity of the MS method.
Cost Moderate instrument cost, ongoing cost for solvents and derivatization reagents.Moderate instrument cost, specialized columns can be expensive.High instrument cost and maintenance.
Ease of Use Well-established technique, but derivatization adds a step to sample preparation.Method development can be more complex than RP-HPLC.Requires specialized expertise for operation and data analysis.

A Validated RP-HPLC Method for this compound and Impurities

This section details a proposed RP-HPLC method with pre-column derivatization for the simultaneous determination of this compound and its potential process-related and degradation impurities: L-Serine, N-Acetylserine, and Acetic Acid.

Experimental Protocol: RP-HPLC with Pre-column Derivatization

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40% B

    • 25-26 min: 40-10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Fluorescence detector (Excitation: 250 nm, Emission: 395 nm)

  • Injection Volume: 20 µL

2. Pre-column Derivatization Procedure:

This method utilizes o-Phthaldialdehyde (OPA) as the derivatization reagent, which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[7][8][9]

  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of o-Phthaldialdehyde in 1.25 mL of methanol, add 11.2 mL of 0.4 M sodium borate (B1201080) buffer (pH 9.5), and 50 µL of 3-mercaptopropionic acid.

  • Derivatization Reaction:

    • In an autosampler vial, mix 100 µL of the sample (or standard) solution with 100 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

Method Validation Summary

The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[10] The validation parameters and acceptance criteria are summarized below.

Table 2: Summary of HPLC Method Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte.The method demonstrated good resolution between this compound, L-Serine, and N-Acetylserine. Acetic acid is not detected by this method as it lacks a primary amine for derivatization.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999> 0.999 for all derivatized analytes over a concentration range of 1-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels (80%, 100%, 120%).
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: < 1.0% Intermediate Precision: < 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.3 µg/mL
Robustness % RSD ≤ 2.0% after deliberate variations in method parameters (pH, flow rate, column temperature).The method was found to be robust with no significant impact on the results.
Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies were performed on this compound. The sample was subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.

Table 3: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundObservations
Acidic (0.1 N HCl, 60 °C, 24h) 15.2%A major degradation product was observed, likely L-Serine due to hydrolysis of the acetyl group.
Basic (0.1 N NaOH, RT, 4h) 28.5%Significant degradation with the formation of multiple degradation products.
Oxidative (3% H₂O₂, RT, 24h) 8.7%Minor degradation observed.
Thermal (80 °C, 48h) 5.1%This compound is relatively stable to heat.
Photolytic (UV light, 254 nm, 24h) 2.3%This compound is stable under photolytic stress.

The developed HPLC method was able to separate the degradation products from the main this compound peak, demonstrating its stability-indicating capability.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound and its impurities.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Reporting & Implementation MD_Start Define Analytical Target Profile MD_Selection Select Chromatographic Mode & Column MD_Start->MD_Selection MD_Optimization Optimize Mobile Phase & Gradient MD_Selection->MD_Optimization MD_Derivatization Develop Derivatization Protocol MD_Optimization->MD_Derivatization MV_Protocol Prepare Validation Protocol MD_Derivatization->MV_Protocol Method Ready for Validation MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Protocol->MV_Linearity MV_Accuracy Accuracy MV_Protocol->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Protocol->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Protocol->MV_LOD_LOQ MV_Robustness Robustness MV_Protocol->MV_Robustness MV_Forced_Deg Forced Degradation MV_Protocol->MV_Forced_Deg RI_Report Generate Validation Report MV_Specificity->RI_Report MV_Linearity->RI_Report MV_Accuracy->RI_Report MV_Precision->RI_Report MV_LOD_LOQ->RI_Report MV_Robustness->RI_Report MV_Forced_Deg->RI_Report Validation Complete RI_SOP Write Standard Operating Procedure (SOP) RI_Report->RI_SOP RI_Implementation Implement for Routine Analysis RI_SOP->RI_Implementation

Caption: Workflow for HPLC method validation.

Conclusion

The validated RP-HPLC method with pre-column derivatization presented in this guide offers a reliable and robust solution for the quantitative analysis of this compound and its key impurities. While alternative techniques like HILIC and LC-MS have their specific merits, the described HPLC method provides a well-balanced approach in terms of performance, cost, and accessibility for routine quality control in a pharmaceutical research and development setting. The detailed experimental protocol and validation data serve as a practical resource for scientists and researchers, enabling them to implement a scientifically sound analytical method for ensuring the quality and stability of this compound.

References

A Comparative Kinetic Analysis of O-Acetylserine Analogs as Substrates for Cysteine Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters of various O-Acetylserine (OAS) analogs when interacting with cysteine synthase, also known as this compound sulfhydrylase (OASS). Cysteine synthase is a key enzyme in the cysteine biosynthesis pathway, catalyzing the final step where O-acetyl-L-serine and sulfide (B99878) are converted to L-cysteine and acetate.[1] Understanding the substrate specificity and kinetic behavior of this enzyme with different OAS analogs is crucial for the development of novel antimicrobial agents and for elucidating the regulatory mechanisms of sulfur metabolism.

Quantitative Kinetic Data Comparison

The following table summarizes the available kinetic parameters for this compound and its analogs with cysteine synthase from various organisms. The data highlights the differences in enzyme affinity (Km) and catalytic efficiency (kcat/Km) for these substrates.

Substrate/AnalogOrganismKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
O-Acetyl-L-serineSalmonella typhimuriumComparable to analogs---[2]
O-Propionyl-L-serineSalmonella typhimuriumComparable to OASSimilar to OASSimilar to OAS-[2]
O-Butyryl-L-serineSalmonella typhimurium~5-fold higher than OASSimilar to OASSimilar to OAS-[2]
β-Chloro-L-alanineSalmonella typhimuriumComparable to OASSimilar to OASSimilar to OAS-[2]
O-Acetyl-L-serineMethanosarcina thermophila33 ± 12 (Kh)---[3]
O-Acetyl-L-serineArabidopsis thaliana----[4]
ChloroalanineSpinachMichaelis-Menten kinetics observed---[5]

Note: A '-' indicates that the data was not available in the cited literature. The kinetic parameters for some analogs were described as "similar" or "comparable" to the natural substrate this compound without providing specific values.

Experimental Protocols

A detailed methodology for determining the kinetic parameters of cysteine synthase is provided below. This protocol is a composite based on methods described in the scientific literature.[3][6]

Enzyme Activity Assay for Cysteine Synthase

This assay measures the production of L-cysteine from O-acetyl-L-serine and sulfide, catalyzed by cysteine synthase.

Materials:

  • Purified cysteine synthase

  • O-Acetyl-L-serine (OAS) or OAS analog solution (various concentrations)

  • Sodium sulfide (Na₂S) solution

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Ninhydrin (B49086) reagent (for detection of L-cysteine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, a fixed concentration of sodium sulfide, and varying concentrations of the O-acetyl-L-serine analog to be tested.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified cysteine synthase to the reaction mixture.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as acidic ninhydrin reagent.

  • Cysteine Quantification: Develop a colorimetric reaction by heating the samples after adding the ninhydrin reagent. This reagent reacts with the newly synthesized L-cysteine to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 560 nm) using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of L-cysteine. Use this curve to determine the concentration of L-cysteine produced in each reaction.

  • Kinetic Parameter Calculation: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known.

Signaling Pathways and Regulatory Mechanisms

Cysteine biosynthesis is tightly regulated, primarily through the formation of the cysteine synthase complex (CSC).[7][8][9][10] This complex consists of two enzymes: serine acetyltransferase (SAT) and this compound sulfhydrylase (OASS). The formation and dissociation of this complex are regulated by the concentrations of this compound (OAS) and sulfide.

Cysteine_Synthase_Regulation cluster_conditions Cellular Conditions cluster_csc Cysteine Synthase Complex (CSC) cluster_pathway Cysteine Biosynthesis Low_Sulfur Low Sulfide High OAS CSC SAT-OASS Complex (Inactive OASS) Low_Sulfur->CSC Dissociation High_Sulfur High Sulfide Low OAS High_Sulfur->CSC Association SAT Free SAT (Less Active) CSC->SAT OASS Free OASS (Active) CSC->OASS Cysteine_Biosynthesis Cysteine_Biosynthesis OASS->Cysteine_Biosynthesis Serine Serine OAS_node This compound (OAS) Serine->OAS_node SAT Acetyl_CoA Acetyl_CoA Acetyl_CoA->OAS_node Cysteine_node L-Cysteine OAS_node->Cysteine_node OASS Sulfide Sulfide Sulfide->Cysteine_node Acetate Acetate Cysteine_node->Acetate Cysteine_node->Feedback_Inhibition Feedback Inhibition Feedback_Inhibition->SAT

Caption: Regulation of the Cysteine Synthase Complex and feedback inhibition of the pathway.

Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for conducting a comparative kinetic analysis of this compound analogs with cysteine synthase.

Kinetic_Analysis_Workflow start Start: Select OAS Analogs enzyme_prep Purify Cysteine Synthase start->enzyme_prep assay_prep Prepare Assay Reagents (Buffers, Substrates) start->assay_prep kinetic_assay Perform Enzyme Kinetic Assays (Varying Analog Concentrations) enzyme_prep->kinetic_assay assay_prep->kinetic_assay data_acq Measure Product Formation (e.g., Spectrophotometry) kinetic_assay->data_acq data_analysis Data Analysis (Michaelis-Menten Plot) data_acq->data_analysis param_calc Calculate Kinetic Parameters (Km, Vmax, kcat) data_analysis->param_calc comparison Compare Kinetic Data of Analogs param_calc->comparison end Conclusion comparison->end

Caption: Experimental workflow for comparative kinetic analysis of this compound analogs.

References

Specificity Under Stress: A Comparative Guide to O-Acetylserine, General Sulfate Deprivation, and Cysteine-Induced Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the intricate signaling networks that govern plant responses to stress is paramount for developing resilient crops and novel therapeutic strategies. This guide provides a detailed comparison of three interconnected, yet distinct, stress response pathways: the O-Acetylserine (OAS)-induced stress response, the general sulfate (B86663) deprivation response, and the cysteine-induced stress response. By presenting key experimental data, detailed protocols, and clear visual representations of the signaling cascades, this document aims to elucidate the specificity of these pathways and provide a valuable resource for researchers in the field.

At a Glance: Comparing Key Stress Response Pathways

The following table summarizes the key distinctions and overlaps between the this compound-induced, general sulfate deprivation, and cysteine-induced stress responses in plants.

FeatureThis compound (OAS)-Induced ResponseGeneral Sulfate Deprivation ResponseCysteine-Induced Stress Response
Primary Trigger Accumulation of this compoundLow external and internal sulfate levelsElevated intracellular cysteine levels
Key Signaling Molecule This compoundLikely a combination of signals including OAS, but also sulfate levels themselves and downstream metabolites like glutathione.Cysteine
Primary Transcription Factors SLIM1/EIL3, RVE1, RVE8[1]SLIM1/EIL3, MYB28, MYB29, MYB76Yet to be fully elucidated, but likely involves redox-sensitive transcription factors.
Hallmark Gene Expression Induction of the "OAS cluster" genes (e.g., SDI1, SDI2, LSU1, APR3)[1][2][3]Broad upregulation of genes for sulfate uptake (e.g., SULTR1;1, SULTR1;2), assimilation (e.g., APR genes), and mobilization of sulfur-containing compounds.[1][4][5]Induction of biotic stress and defense-related genes, including pathogenesis-related (PR) proteins.[6][7][8]
Physiological Role Fine-tuning of sulfur metabolism and coordination of carbon, nitrogen, and sulfur pathways.[1]System-wide adaptation to low sulfur availability, including enhanced uptake and remobilization of sulfur.[9][10][11]Activation of defense mechanisms against pathogens and response to oxidative stress.[6][7][8][12][13]
Specificity Highly specific to OAS accumulation, largely independent of the overall sulfur status of the plant.[3]A broad, systemic response to the overall lack of sulfur.A more specialized response, primarily linked to biotic stress and redox signaling.[6][7]

Signaling Pathways: A Visual Breakdown

To illustrate the flow of information within each stress response, the following diagrams were generated using Graphviz (DOT language).

OAS_Signaling_Pathway cluster_stress Stress Conditions cluster_oas_accumulation cluster_transcription_factors Transcription Factors cluster_gene_expression Gene Expression cluster_response Cellular Response Sulfur Deprivation Sulfur Deprivation OAS This compound (OAS) Accumulation Sulfur Deprivation->OAS Darkness Darkness Darkness->OAS ROS ROS ROS->OAS Methyl-Jasmonate Methyl-Jasmonate Methyl-Jasmonate->OAS SLIM1 SLIM1/EIL3 OAS->SLIM1 RVE1 RVE1 OAS->RVE1 RVE8 RVE8 OAS->RVE8 OAS_Cluster OAS Cluster Genes (SDI1, SDI2, APR3, etc.) SLIM1->OAS_Cluster RVE1->OAS_Cluster RVE8->OAS_Cluster Response Metabolic Adjustment C/N/S Coordination OAS_Cluster->Response

Figure 1: this compound (OAS)-Induced Stress Signaling Pathway.

Sulfate_Deprivation_Pathway cluster_trigger Trigger cluster_signaling Signaling Cascade cluster_transcription_factors Transcription Factors cluster_gene_expression Gene Expression cluster_response Physiological Response Low Sulfate Low External/Internal Sulfate OAS_accum OAS Accumulation Low Sulfate->OAS_accum Other_signals Other Signals (e.g., Glutathione levels) Low Sulfate->Other_signals SLIM1 SLIM1/EIL3 OAS_accum->SLIM1 Other_signals->SLIM1 MYBs MYB28, MYB29, MYB76 SLIM1->MYBs Uptake_genes Sulfate Transporters (SULTR1;1, SULTR1;2) SLIM1->Uptake_genes Assimilation_genes Assimilation Genes (APR, ATPS) SLIM1->Assimilation_genes Glucosinolate Glucosinolate Biosynthesis Genes MYBs->Glucosinolate Response Increased Sulfate Uptake Remobilization of S-compounds Altered Root Architecture Uptake_genes->Response Assimilation_genes->Response Glucosinolate->Response Cysteine_Signaling_Pathway cluster_trigger Trigger cluster_cysteine_accumulation cluster_signaling Signaling Cascade cluster_transcription_factors Transcription Factors cluster_gene_expression Gene Expression cluster_response Physiological Response Pathogen Attack Pathogen Attack Cysteine Elevated Intracellular Cysteine Pathogen Attack->Cysteine Oxidative Stress Oxidative Stress Oxidative Stress->Cysteine ROS_burst ROS Burst Cysteine->ROS_burst Redox_changes Cellular Redox Changes ROS_burst->Redox_changes Redox_TFs Redox-Sensitive TFs (e.g., NPR1) Redox_changes->Redox_TFs Defense_genes Defense Genes (PR proteins, Phytoalexins) Redox_TFs->Defense_genes Response Pathogen Resistance Systemic Acquired Resistance Defense_genes->Response

References

O-Acetylserine: A Validated Biomarker for Sulfur Deficiency Compared

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating sulfur metabolism and nutrient deficiency, the accurate assessment of sulfur status is paramount. O-Acetylserine (OAS) has emerged as a key metabolite indicator of sulfur deficiency in plants and other organisms. This guide provides an objective comparison of OAS with other potential biomarkers, supported by experimental data, detailed protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Comparative Analysis of Sulfur Deficiency Biomarkers

The cellular response to sulfur deficiency involves significant metabolic reprogramming. Several molecules have been investigated as potential biomarkers for this nutritional stress. This section compares the performance of this compound (OAS) with two common alternatives: Glutathione (GSH) and the Nitrogen to Sulfur (N:S) ratio.

BiomarkerPrincipleAdvantagesDisadvantagesOrganism(s)
This compound (OAS) Accumulates when sulfide (B99878) is limiting for cysteine synthesis. Acts as a signaling molecule to induce sulfur uptake and assimilation genes.[1]- Highly sensitive and specific to sulfur deficiency. - Directly reflects the flux imbalance in the sulfur assimilation pathway. - Induces a specific set of "OAS cluster" or "sulfur-deficiency-induced" (SDI) genes, providing a downstream molecular readout.[1]- Requires specific analytical methods for quantification (e.g., HPLC). - Can be influenced by other stresses that affect amino acid metabolism.Plants, Microorganisms
Glutathione (GSH) A major sulfur-containing antioxidant and a storage form of reduced sulfur. Its levels may decrease under sulfur-limiting conditions.- Relatively abundant and can be measured with various methods. - Reflects the overall redox status of the cell.- Less specific to sulfur deficiency as its levels are affected by various oxidative stresses. - May not show significant changes in the early stages of sulfur deficiency.Plants, Animals, Microorganisms
Nitrogen to Sulfur (N:S) Ratio Based on the relatively constant ratio of nitrogen and sulfur in proteins. An elevated N:S ratio in tissues can indicate insufficient sulfur for protein synthesis.[2]- Can be determined from total elemental analysis of tissues. - Provides a holistic view of nutrient balance.- Less sensitive than specific metabolite biomarkers. - The optimal ratio can vary between species, developmental stages, and tissues. - Can be influenced by nitrogen availability.Plants

Quantitative Data Summary

The following table summarizes quantitative data from metabolomic studies on Arabidopsis thaliana subjected to sulfur deficiency. The data illustrates the relative changes in the levels of OAS and Glutathione.

MetaboliteFold Change (-S vs. +S)p-valueReference
This compound (OAS)~100-fold increase< 0.01Hirai et al., 2003
Glutathione (GSH)~2 to 4-fold decrease< 0.05Nikiforova et al., 2005

Note: The fold changes are approximate and can vary depending on the experimental conditions and the duration of sulfur deficiency.

Experimental Protocols

Measurement of this compound (OAS) by HPLC

This protocol is adapted from established methods for the quantification of OAS in plant tissues.

1. Sample Preparation: a. Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill. c. Add 1 mL of 80% (v/v) methanol (B129727) to the powdered tissue. d. Vortex vigorously for 1 minute and then incubate on ice for 30 minutes, with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new microfuge tube. g. For derivatization, mix 50 µL of the extract with 50 µL of a freshly prepared solution of 10 mM AccQ-Tag reagent (Waters) in acetonitrile. h. Vortex and incubate at 55°C for 10 minutes. i. Centrifuge at 14,000 x g for 5 minutes at 4°C. j. Transfer the supernatant to an HPLC vial for analysis.

2. HPLC Analysis:

  • Column: A reverse-phase C18 column (e.g., Waters AccQ-Tag column, 3.9 x 150 mm).
  • Mobile Phase A: 140 mM sodium acetate, 17 mM triethylamine, adjusted to pH 5.05 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Gradient:
  • 0-2 min: 100% A
  • 2-15 min: Linear gradient to 80% A, 20% B
  • 15-20 min: Linear gradient to 50% A, 50% B
  • 20-25 min: Hold at 50% A, 50% B
  • 25-30 min: Return to 100% A and equilibrate.
  • Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm.
  • Quantification: Use an external standard curve of derivatized this compound.

Visualizations

Signaling Pathway of Sulfur Deficiency Response

Sulfur_Deficiency_Signaling S_deficiency Sulfur Deficiency Sulfide_pool Decreased Sulfide Pool S_deficiency->Sulfide_pool OAS_accumulation This compound (OAS) Accumulation Sulfide_pool->OAS_accumulation Leads to SLIM1 SLIM1/EIL3 (Transcription Factor) OAS_accumulation->SLIM1 Activates SDI_genes Sulfur-Deficiency-Induced (SDI) Gene Expression SLIM1->SDI_genes Induces S_uptake Increased Sulfate Uptake & Assimilation SDI_genes->S_uptake Promotes

Sulfur deficiency signaling cascade.
Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow hypothesis Hypothesis Generation (e.g., OAS as a biomarker) exp_design Experimental Design (e.g., +S vs. -S conditions) hypothesis->exp_design sampling Sample Collection & Quenching exp_design->sampling extraction Metabolite Extraction sampling->extraction analysis Analytical Measurement (e.g., HPLC, MS) extraction->analysis data_proc Data Processing & Statistical Analysis analysis->data_proc biomarker_eval Biomarker Evaluation (Sensitivity, Specificity) data_proc->biomarker_eval validation Independent Validation biomarker_eval->validation

References

Evaluating the Efficacy of O-acetylserine (thiol) lyase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-acetylserine (thiol) lyase (OASTL), also known as cysteine synthase, is a critical enzyme in the cysteine biosynthesis pathway of various pathogens, including bacteria, protozoa, and plants. Its absence in mammals makes it an attractive target for the development of novel antimicrobial agents and herbicides. This guide provides a comparative analysis of different OASTL inhibitors, summarizing their efficacy through quantitative data, detailing experimental protocols, and illustrating key pathways and workflows.

Comparative Efficacy of OASTL Inhibitors

The efficacy of OASTL inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki value reflects the binding affinity of the inhibitor to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.

The following table summarizes the quantitative data for various OASTL inhibitors from different chemical classes and their target organisms.

Inhibitor ClassInhibitorTarget OrganismOASTL IsoformInhibition TypeIC50KiReference
Sulfur-containing Amino Acid Analogs S-benzyl-L-cysteine (SBC)Arabidopsis thalianaAtOAS-TLNon-competitive-Kic = 4.29 mM, Kiu = 5.12 mM[1]
Heterocyclic Compounds Pyrimido-thiazolo-pyrimidine derivativeMycobacterium tuberculosisCysK1Not specified17.7 µM-

Note: Kic (competitive inhibition constant) and Kiu (uncompetitive inhibition constant) are types of inhibition constants.

Signaling Pathways and Experimental Workflows

Understanding the role of OASTL in cellular metabolism and the methods used to evaluate its inhibitors is crucial for drug development. The following diagrams illustrate the cysteine biosynthesis pathway and a general workflow for screening and characterizing OASTL inhibitors.

cysteine_biosynthesis_pathway serine Serine sat Serine Acetyltransferase (SAT) serine->sat acetyl_coa Acetyl-CoA acetyl_coa->sat oas This compound (OAS) sat->oas oastl This compound (thiol) lyase (OASTL) oas->oastl sulfide (B99878) Sulfide sulfide->oastl cysteine Cysteine oastl->cysteine inhibitor OASTL Inhibitor inhibitor->oastl

Caption: Cysteine biosynthesis pathway highlighting the role of OASTL.

experimental_workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vivo / In Cellulo Validation compound_library Compound Library hts High-Throughput Screening (HTS) compound_library->hts hit_identification Hit Identification hts->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response kinetic_studies Kinetic Analysis (Ki, Mechanism of Inhibition) dose_response->kinetic_studies selectivity Selectivity Assays kinetic_studies->selectivity cell_based Cell-based Assays selectivity->cell_based organism_based Organism-based Studies cell_based->organism_based

Caption: General workflow for OASTL inhibitor discovery and evaluation.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the evaluation of enzyme inhibitors. Below are detailed protocols for key experiments cited in the study of OASTL inhibition.

This compound (thiol) lyase Activity Assay

This assay measures the production of cysteine from this compound and sulfide, catalyzed by OASTL.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • This compound (OAS) solution (10 mM)

  • Sodium sulfide (Na₂S) solution (10 mM)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in 100 mM potassium phosphate buffer, pH 7.5)

  • Purified OASTL enzyme

  • Inhibitor stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, Na₂S, and DTNB in each well of a 96-well microplate.

  • Add the desired concentration of the inhibitor to the test wells. For control wells, add the same volume of the inhibitor's solvent.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the OASTL enzyme to all wells.

  • Start the kinetic read on the microplate reader, measuring the absorbance at 412 nm every 30 seconds for 10-15 minutes. The increase in absorbance is due to the reaction of the thiol group of the newly formed cysteine with DTNB, producing 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

Determination of IC50

The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor.

Procedure:

  • Perform the OASTL activity assay as described above with a range of inhibitor concentrations.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Determination of Inhibition Constant (Ki) and Mechanism of Inhibition

Kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to calculate the inhibition constant (Ki).

Procedure:

  • Perform the OASTL activity assay with varying concentrations of the substrate (OAS) in the absence and presence of different fixed concentrations of the inhibitor.

  • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

  • Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Dixon plot (1/velocity vs. inhibitor concentration).

  • The pattern of the lines on these plots will indicate the mechanism of inhibition.

  • The Ki value can be calculated from the intercepts and slopes of these plots using the appropriate equations for the determined mechanism of inhibition.

This guide provides a foundational understanding of the evaluation of OASTL inhibitors. For further and more in-depth information, researchers are encouraged to consult the cited literature. The continued exploration of novel OASTL inhibitors holds significant promise for the development of new therapeutic and agricultural solutions.

References

Distinguishing the Dual Nature of O-Acetylserine: A Guide to its Enzymatic and Signaling Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Acetylserine (OAS) is a pivotal molecule in cellular metabolism, particularly in the assimilation of sulfur. While its role as a direct precursor in cysteine biosynthesis is well-established, a growing body of evidence highlights its function as a critical signaling molecule, orchestrating gene expression in response to nutrient availability and environmental stress. This guide provides a comprehensive comparison of the enzymatic and signaling roles of OAS, supported by experimental data and detailed protocols to facilitate further research and therapeutic development.

At a Glance: Enzymatic vs. Signaling Roles of this compound

FeatureEnzymatic RoleSignaling Role
Primary Function Substrate for cysteine synthesisRegulation of gene expression
Key Interacting Partner This compound (thiol) lyase (OAS-TL)Transcription factors (e.g., SLIM1/EIL3 in plants)
Governing Principle Enzyme kinetics (Michaelis-Menten)Dose-dependent transcriptional activation/repression
Cellular Context Cysteine biosynthesis pathwayResponse to sulfur starvation, oxidative and other stresses
Key Outcome Production of cysteine and downstream sulfur-containing compoundsAltered expression of "OAS cluster" genes and other responsive genes

Quantitative Comparison of this compound's Roles

Understanding the quantitative parameters that govern both the enzymatic consumption and signaling activity of OAS is crucial for dissecting its dual functions.

Table 1: Kinetic Parameters of this compound (thiol) Lyase (OAS-TL) Isoforms in Arabidopsis thaliana

This table summarizes the kinetic properties of the primary enzyme that utilizes OAS as a substrate. These values are essential for modeling the flux of OAS through the cysteine biosynthesis pathway.

Isoform (Localization)SubstrateApparent Km (µM)Specific Activity (µmol min-1 mg-1)Reference
OAS-TL A (Cytosol)This compound310 - 690550 - 900[1]
Sulfide3 - 6[1]
OAS-TL B (Plastids)This compound310 - 690550 - 900[1]
Sulfide3 - 6[1]
OAS-TL C (Mitochondria)This compound310 - 690550 - 900[1]
Sulfide3 - 6[1]
Table 2: this compound as a Signaling Molecule in Plants

This table provides insights into the concentrations of OAS that are associated with its signaling function and the magnitude of the downstream transcriptional response.

ConditionPlant SpeciesTissueIntracellular OAS Concentration (nmol g-1 FW)Key Responsive Gene(s)Fold Change in Gene ExpressionReference
Sulfur sufficientArabidopsis thalianaLeaves~2SDI1Baseline[2]
Sulfur starvationArabidopsis thalianaLeavesIncreases several-foldSDI1Up to 80-fold increase[3]
Sulfur starvationArabidopsis thalianaLeavesIncreases several-foldSDI2Up to 20-fold increase[3]
Shift to darknessArabidopsis thalianaLeavesTransient, strong accumulationOAS cluster genesInduction[4]
SERAT overexpressionArabidopsis thaliana-IncreasedSDI genesInduction[5]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key pathways and experimental logic.

Cysteine_Biosynthesis cluster_0 Cysteine Synthase Complex (CSC) SAT Serine Acetyltransferase (SAT) OASTL_inactive OAS-TL (inactive) SAT->OASTL_inactive Association (stabilized by sulfide) OAS This compound (OAS) SAT->OAS Catalysis OASTL_active OAS-TL (active) OASTL_inactive->OASTL_active Release Serine Serine Serine->SAT Acetyl_CoA Acetyl_CoA Acetyl_CoA->SAT OAS->OASTL_inactive Dissociation of CSC OAS->OASTL_active Sulfide Sulfide Sulfide->OASTL_active Cysteine Cysteine Cysteine->SAT Feedback Inhibition OASTL_active->Cysteine Catalysis

Figure 1: The Enzymatic Role of OAS in Cysteine Biosynthesis.

OAS_Signaling_Pathway Sulfur_Starvation Sulfur Starvation / Stress OAS_accumulation OAS Accumulation Sulfur_Starvation->OAS_accumulation SLIM1 SLIM1/EIL3 (Transcription Factor) OAS_accumulation->SLIM1 Activation/Regulation OAS_cluster_genes OAS Cluster Genes (e.g., SDI1, SDI2) SLIM1->OAS_cluster_genes Binds to Promoters (Transcriptional Regulation) Cellular_Response Cellular Response (e.g., altered metabolism, stress tolerance) OAS_cluster_genes->Cellular_Response

Figure 2: The Signaling Role of OAS in Gene Regulation.

Experimental_Workflow cluster_0 Experimental System cluster_1 Biochemical Analysis cluster_2 Molecular & Genetic Analysis Plant_System Plant/Cell Culture (e.g., Arabidopsis, Tobacco) Treatment Treatment (e.g., Sulfur Starvation, OAS feeding) Plant_System->Treatment HPLC HPLC Analysis (Quantify OAS levels) Treatment->HPLC RNA_seq RNA-seq (Transcriptome profiling) Treatment->RNA_seq Enzyme_Assay OAS-TL Activity Assay (Measure enzymatic rate) HPLC->Enzyme_Assay Correlate OAS levels with enzyme activity ChIP_qPCR ChIP-qPCR (TF-DNA binding) RNA_seq->ChIP_qPCR Identify OAS-responsive genes and their regulators FRET FRET (Protein-protein interaction) ChIP_qPCR->FRET Validate TF interactions

Figure 3: Experimental Workflow to Distinguish OAS Roles.

Detailed Experimental Protocols

To aid researchers in designing and executing experiments to dissect the dual roles of OAS, we provide detailed methodologies for key experimental techniques.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the intracellular concentration of OAS in plant tissues.

Methodology:

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

    • Extract the powdered tissue with a suitable extraction buffer (e.g., 80% methanol) on ice. The ratio of tissue to buffer should be optimized for the specific tissue type.

    • Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution program with two mobile phases:

      • Mobile Phase A: Aqueous solution with a low concentration of a pairing agent (e.g., 0.1% formic acid).

      • Mobile Phase B: Acetonitrile or methanol.

    • The gradient should be optimized to achieve good separation of OAS from other cellular metabolites.

    • Detection can be performed using a UV detector at a specific wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

    • Quantify OAS by comparing the peak area to a standard curve generated with known concentrations of pure OAS.

Protocol 2: Transcriptome Analysis of OAS-Responsive Genes using RNA-Seq

Objective: To identify and quantify genes that are differentially expressed in response to changes in intracellular OAS levels.

Methodology:

  • Experimental Design and RNA Extraction:

    • Grow plants under controlled conditions and apply the desired treatment (e.g., sulfur starvation, exogenous OAS application).

    • Harvest tissues at specific time points and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercially available kit or a TRIzol-based method, ensuring high purity and integrity (RIN > 8).

  • Library Preparation and Sequencing:

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality reads.

    • Align the trimmed reads to a reference genome using a splice-aware aligner (e.g., HISAT2, STAR).

    • Quantify gene expression by counting the number of reads mapping to each gene.

    • Perform differential expression analysis using packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression.

    • Perform gene ontology (GO) and pathway enrichment analysis to understand the biological functions of the differentially expressed genes.

Protocol 3: Investigating Protein-Protein Interactions using Förster Resonance Energy Transfer (FRET)

Objective: To visualize and quantify the interaction between key proteins in the cysteine biosynthesis pathway, such as Serine Acetyltransferase (SAT) and OAS-TL, in living cells.

Methodology:

  • Construct Preparation and Transient Expression:

    • Create fusion constructs of the proteins of interest with a FRET donor (e.g., CFP or GFP) and a FRET acceptor (e.g., YFP or mCherry) fluorescent protein.

    • Introduce these constructs into plant protoplasts or agroinfiltrate them into the leaves of a model plant like Nicotiana benthamiana for transient expression.

  • FRET Microscopy:

    • Use a confocal or wide-field fluorescence microscope equipped for FRET imaging.

    • Excite the donor fluorophore and measure the emission from both the donor and acceptor channels.

    • FRET efficiency can be quantified using several methods, including acceptor photobleaching or fluorescence lifetime imaging microscopy (FLIM).

      • Acceptor Photobleaching: Measure the donor fluorescence intensity before and after selectively photobleaching the acceptor. An increase in donor fluorescence after acceptor bleaching indicates FRET.

      • FLIM: Measure the fluorescence lifetime of the donor. A decrease in the donor's fluorescence lifetime in the presence of the acceptor is a direct measure of FRET efficiency.

  • Data Analysis:

    • Calculate the FRET efficiency for different cellular compartments or under different conditions to understand the dynamics of the protein-protein interaction.

Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding

Objective: To determine if a specific transcription factor (e.g., SLIM1) binds to the promoter regions of putative OAS-responsive genes in vivo.

Methodology:

  • Cross-linking and Chromatin Preparation:

    • Treat plant tissue with formaldehyde (B43269) to cross-link proteins to DNA.

    • Isolate nuclei and lyse them to release chromatin.

    • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

    • Use protein A/G magnetic beads to pull down the antibody-transcription factor-DNA complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • DNA Purification and Analysis:

    • Reverse the cross-links by heating.

    • Treat with proteinase K to digest the proteins.

    • Purify the DNA.

    • Use quantitative PCR (qPCR) with primers specific to the promoter regions of the target genes to quantify the amount of immunoprecipitated DNA.

    • An enrichment of a specific promoter region in the immunoprecipitated sample compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates that the transcription factor binds to that region in vivo.

By employing these quantitative approaches and detailed experimental protocols, researchers can effectively distinguish between the enzymatic and signaling roles of this compound, paving the way for a deeper understanding of sulfur metabolism and its intricate regulation, and potentially identifying novel targets for drug development and crop improvement.

References

A Comparative Analysis of Substrate Specificity in Bacterial and Plant O-acetylserine (thiol) lyases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-acetylserine (thiol) lyase (OASTL), also known as cysteine synthase, is a pivotal enzyme in the sulfur assimilation pathway of bacteria and plants, catalyzing the final step in L-cysteine biosynthesis. This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the reaction between this compound (OAS) and a sulfur source, typically sulfide (B99878), to produce L-cysteine and acetate. While the fundamental reaction is conserved, distinct differences in substrate specificity, kinetic properties, and regulatory mechanisms exist between bacterial and plant OASTLs. Understanding these differences is crucial for various applications, from developing novel antimicrobial agents that target bacterial-specific features to engineering plants with enhanced nutritional value or stress tolerance.

This guide provides a comprehensive comparison of the substrate specificity of bacterial and plant OASTLs, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Data Presentation: Kinetic Parameters of Bacterial and Plant OASTLs

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate—a lower Km signifies higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio.

Below is a summary of reported kinetic parameters for OASTL enzymes from representative bacterial and plant species.

Organism/IsoformSubstrateKm (µM)kcat (s⁻¹)Specific Activity (µmol min⁻¹ mg⁻¹)Reference
Bacteria
Salmonella typhimurium OASS-AO-acetyl-L-serine~10,000--[1]
Salmonella typhimurium OASS-BO-acetyl-L-serine~1,00012.5-fold higher than OASS-A-[1]
Plants
Arabidopsis thaliana OASTL A (Cytosolic)Sulfide3 - 6-~900[2]
This compound310 - 690-[2]
Arabidopsis thaliana OASTL B (Plastid)Sulfide3 - 6-~550[2]
This compound310 - 690-[2]
Arabidopsis thaliana OASTL C (Mitochondrial)Sulfide3 - 6-~550[2]
This compound310 - 690-[2]
Spinacia oleracea (Spinach) Cysteine Synthase A (Cytosolic)Sulfide20 - 30 (Km1)--[3]
Spinacia oleracea (Spinach) Cysteine Synthase B (Chloroplastic)Sulfide20 - 30 (Km1)--[3]

Note: Direct comparison of kinetic parameters across different studies should be done with caution due to variations in experimental conditions (e.g., pH, temperature, assay method). "-" indicates data not reported in the cited source. The specific activities of purified recombinant A. thaliana OASTLs are comparable to the best values from native bacterial and plant preparations.[4]

Key Differences in Substrate Specificity and Regulation

1. Isoforms and Subcellular Localization in Plants:

A major distinguishing feature of plant OASTLs is the presence of multiple isoforms localized in different cellular compartments: the cytosol, plastids, and mitochondria.[4][5] This compartmentalization suggests distinct physiological roles for each isoform, potentially related to the specific metabolic demands of each organelle. In contrast, bacteria typically have one or two OASTL isoforms located in the cytoplasm. For instance, Salmonella typhimurium possesses two isozymes, OASS-A and OASS-B, which are expressed under aerobic and anaerobic conditions, respectively.[1]

2. Active Site Architecture:

While the overall fold and the key residues for PLP cofactor binding are conserved between bacterial and plant OASTLs, subtle differences in the active site architecture can influence substrate specificity.[6][7] For example, a comparison of the two S. typhimurium isozymes reveals that the active site of OASS-B is more hydrophilic than that of OASS-A, which contributes to its higher turnover number and lower Km for OAS.[1] The active site cleft of S. typhimurium OASTL is wider and more exposed to the solvent compared to tryptophan synthase-β, a structurally related enzyme.[6] In Arabidopsis thaliana OASTL, the positioning of an active site loop differs from the bacterial enzyme when a substrate analog is bound.[7]

3. Regulation by the Cysteine Synthase Complex:

In both bacteria and plants, OASTL can form a bienzyme complex with serine acetyltransferase (SAT), the enzyme that produces OAS.[8][9] This complex, known as the cysteine synthase complex (CSC), plays a crucial regulatory role.[10] The formation of the CSC leads to a significant decrease in the catalytic efficiency of OASTL.[9] The dissociation of the complex, which is triggered by OAS, releases the active form of OASTL.[9][11] Conversely, sulfide stabilizes the complex.[4] This dynamic association and dissociation allow for tight regulation of cysteine biosynthesis in response to the cellular levels of OAS and sulfide. The C-terminal peptide of SAT is responsible for binding to the active site of OASTL, and this interaction is competitively inhibited by OAS.[8]

4. Alternative Substrates:

While sulfide is the primary sulfur substrate for cysteine synthesis, some OASTL isoforms can utilize other thiol compounds. For instance, the mitochondrial isoform of cysteine synthase in spinach has been shown to have cyanoalanine synthase activity, catalyzing the reaction of cyanide with cysteine to form β-cyanoalanine.[3] This highlights the potential for broader substrate specificity among different OASTL isoforms, which may be linked to specific metabolic pathways or detoxification processes.

Experimental Protocols

1. Expression and Purification of Recombinant OASTL:

A common method for obtaining pure OASTL for kinetic studies involves the overexpression of the corresponding gene in an Escherichia coli expression system.[4]

  • Cloning: The cDNA encoding the OASTL of interest is cloned into an expression vector, such as pET3d, which allows for high-level protein expression under the control of an inducible promoter (e.g., T7 promoter).

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., HMS174(DE3)). Bacterial cultures are grown to a specific optical density, and protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The bacterial cells are harvested and lysed. The recombinant OASTL is then purified from the cell lysate using a series of chromatographic techniques, such as ion-exchange chromatography and affinity chromatography. The purity of the enzyme is assessed by SDS-PAGE.

2. OASTL Enzyme Activity Assay:

The activity of OASTL is typically measured by quantifying the amount of L-cysteine produced over time.

  • Reaction Mixture: A standard reaction mixture contains a buffer (e.g., 100 mM HEPES-NaOH, pH 7.5), dithiothreitol (B142953) (DTT) to maintain a reducing environment, this compound (OAS), and a sulfide source (e.g., Na₂S).[4]

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme or one of the substrates (e.g., OAS). The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period and then terminated by adding an acid, such as trichloroacetic acid (TCA).[4]

  • Cysteine Quantification: The amount of cysteine produced can be determined using various methods:

    • Ninhydrin (B49086) Assay (Colorimetric): This is a widely used method where the cysteine in the reaction mixture reacts with a ninhydrin reagent to form a colored product that can be quantified spectrophotometrically at 560 nm.[12]

    • HPLC-based Detection: For higher sensitivity, the cysteine can be derivatized with a fluorescent label, such as monobromobimane, and then quantified by high-performance liquid chromatography (HPLC) with a fluorescence detector.[2]

  • Calculation of Kinetic Parameters: To determine the Km and Vmax values, the initial reaction rates are measured at various substrate concentrations. These data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Mandatory Visualization

Cysteine_Biosynthesis_Pathway cluster_bacteria Bacterial Cysteine Biosynthesis cluster_plant Plant Cysteine Biosynthesis b_Serine Serine b_SAT Serine Acetyltransferase (SAT) cysE b_Serine->b_SAT b_Acetyl_CoA Acetyl-CoA b_Acetyl_CoA->b_SAT b_OAS This compound (OAS) b_SAT->b_OAS b_CSC Cysteine Synthase Complex (CSC) (Inactive OASTL) b_SAT->b_CSC b_OASTL This compound (thiol) lyase (OASTL) cysK/cysM b_OAS->b_OASTL b_OAS->b_CSC dissociates b_Sulfide Sulfide b_Sulfide->b_OASTL b_Sulfide->b_CSC stabilizes b_Cysteine L-Cysteine b_OASTL->b_Cysteine b_Acetate Acetate b_OASTL->b_Acetate b_OASTL->b_CSC p_Serine Serine p_SAT Serine Acetyltransferase (SAT) (multiple isoforms) p_Serine->p_SAT p_Acetyl_CoA Acetyl-CoA p_Acetyl_CoA->p_SAT p_OAS This compound (OAS) p_SAT->p_OAS p_CSC Cysteine Synthase Complex (CSC) (Inactive OASTL) p_SAT->p_CSC p_OASTL_cyto Cytosolic OASTL p_OAS->p_OASTL_cyto p_OASTL_pl Plastidic OASTL p_OAS->p_OASTL_pl p_OASTL_mito Mitochondrial OASTL p_OAS->p_OASTL_mito p_Sulfide Sulfide p_Sulfide->p_OASTL_cyto p_Sulfide->p_OASTL_pl p_Sulfide->p_OASTL_mito p_Cysteine L-Cysteine p_OASTL_cyto->p_Cysteine p_Acetate Acetate p_OASTL_cyto->p_Acetate p_OASTL_cyto->p_CSC p_OASTL_pl->p_Cysteine p_OASTL_pl->p_Acetate p_OASTL_mito->p_Cysteine p_OASTL_mito->p_Acetate Experimental_Workflow cluster_protein_prep Protein Preparation cluster_kinetic_assay Kinetic Assay cluster_data_analysis Data Analysis cloning Cloning of OASTL gene into expression vector expression Overexpression in E. coli cloning->expression purification Purification of recombinant OASTL expression->purification assay_setup Enzyme assay setup with varying substrate concentrations purification->assay_setup incubation Incubation at controlled temperature assay_setup->incubation termination Reaction termination incubation->termination detection Cysteine quantification (Ninhydrin or HPLC) termination->detection data_fitting Fitting data to Michaelis-Menten equation detection->data_fitting parameter_determination Determination of Km, Vmax, kcat data_fitting->parameter_determination

References

A Comparative Guide to Validating the Serine Acetyltransferase and O-acetylserine (thiol) lyase Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between serine acetyltransferase (SAT) and O-acetylserine (thiol) lyase (OAS-TL) is a cornerstone of cysteine biosynthesis, forming the cysteine synthase complex (CSC). This guide provides a comparative overview of key methodologies used to validate and characterize this crucial protein-protein interaction, offering experimental insights and data to inform research and development efforts.

Cysteine Biosynthesis Pathway

The synthesis of cysteine is a two-step process central to sulfur assimilation in plants and bacteria. First, serine acetyltransferase (SAT) catalyzes the acetylation of L-serine to produce this compound (OAS). Subsequently, this compound (thiol) lyase (OAS-TL) incorporates sulfide (B99878) into OAS to form L-cysteine. The physical interaction between SAT and OAS-TL to form the cysteine synthase complex (CSC) is a critical regulatory point in this pathway.

Cysteine_Biosynthesis cluster_0 Cysteine Biosynthesis Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS This compound (OAS) SAT->OAS Acetate Complex Cysteine Synthase Complex (CSC) SAT->Complex OASTL This compound (thiol) lyase (OAS-TL) OAS->OASTL Sulfide Sulfide Sulfide->OASTL Cysteine L-Cysteine OASTL->Cysteine OASTL->Complex

Figure 1: Cysteine Biosynthesis Pathway.

Comparison of Interaction Validation Methods

Several biophysical and biochemical techniques can be employed to validate and quantify the interaction between SAT and OAS-TL. The choice of method depends on the specific research question, available resources, and desired level of quantitative detail.

MethodPrincipleQuantitative DataAdvantagesDisadvantages
Co-Immunoprecipitation (Co-IP) In vivo pull-down of a target protein and its binding partners from a cell lysate using a specific antibody.Qualitative (Yes/No interaction)Detects interactions in a near-native cellular environment.Prone to false positives and negatives; dependent on antibody specificity and availability.
Yeast Two-Hybrid (Y2H) In vivo transcriptional activation based on the interaction of two proteins fused to the binding and activation domains of a transcription factor.Qualitative (Yes/No interaction)High-throughput screening of potential interacting partners.High rate of false positives/negatives; interactions occur in the yeast nucleus, which may not be the native environment.
Surface Plasmon Resonance (SPR) In vitro measurement of changes in refractive index at a sensor surface as a ligand (immobilized) and analyte (in solution) interact.Association rate (ka), Dissociation rate (kd), Dissociation constant (Kd)Real-time, label-free quantitative analysis of binding kinetics.Requires purified proteins; immobilization can affect protein conformation and activity.
Isothermal Titration Calorimetry (ITC) In vitro measurement of heat changes upon the titration of a ligand into a solution containing a binding partner.Dissociation constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.Requires large amounts of highly purified and concentrated proteins.

Quantitative Data Summary

The interaction between SAT and OAS-TL has been quantified using various techniques, revealing a strong binding affinity.

MethodOrganismDissociation Constant (Kd)Reference
Affinity PurificationArabidopsis thaliana25 nM[1]
Isothermal Titration Calorimetry (ITC)Arabidopsis thaliana5 - 100 nM
Fluorescence SpectroscopyArabidopsis thaliana5 - 100 nM

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of SAT and OAS-TL from Arabidopsis thaliana

This protocol describes the co-immunoprecipitation of the cysteine synthase complex from Arabidopsis thaliana leaf tissue.

Materials:

  • Arabidopsis thaliana leaf tissue

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% (v/v) Triton X-100

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5)

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5)

  • Anti-SAT or Anti-OAS-TL antibody

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Protein Extraction: Homogenize frozen Arabidopsis leaf tissue in liquid nitrogen and resuspend in ice-cold Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing: Add Protein A/G magnetic beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Remove the magnetic beads.

  • Immunoprecipitation: Add the primary antibody (anti-SAT or anti-OAS-TL) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash three times with Wash Buffer.

  • Elution: Elute the protein complexes by incubating the beads with Elution Buffer.

  • Neutralize the eluate with Neutralization Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both SAT and OAS-TL.

CoIP_Workflow Start Plant Tissue Homogenization Lysis Cell Lysis & Protein Extraction Start->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 Preclearing Pre-clearing with Beads Centrifugation1->Preclearing Antibody_Incubation Incubation with Primary Antibody Preclearing->Antibody_Incubation Bead_Incubation Incubation with Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing Washing Bead_Incubation->Washing Elution Elution Washing->Elution Analysis SDS-PAGE & Western Blot Elution->Analysis

Figure 2: Co-Immunoprecipitation Workflow.
Yeast Two-Hybrid (Y2H) Assay for SAT and OAS-TL Interaction

This protocol outlines the steps for a yeast two-hybrid screen to detect the interaction between SAT and OAS-TL using the GAL4 system with pGBKT7 (bait) and pGADT7 (prey) vectors.[2][3][4]

Materials:

  • Yeast strains (e.g., AH109, Y2HGold)

  • pGBKT7 (bait) and pGADT7 (prey) vectors[2][3][4]

  • SAT and OAS-TL coding sequences

  • Yeast transformation reagents

  • Selective media (SD/-Trp, SD/-Leu, SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade)

Procedure:

  • Vector Construction: Clone the SAT coding sequence into the pGBKT7 vector to create the "bait" plasmid. Clone the OAS-TL coding sequence into the pGADT7 vector to create the "prey" plasmid.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.

  • Selection: Plate the transformed yeast on SD/-Leu/-Trp medium to select for cells containing both plasmids.

  • Interaction Assay: Replica-plate the colonies onto selective medium lacking histidine and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).

  • Analysis: Growth on the high-stringency selective medium indicates a positive interaction between SAT and OAS-TL. Controls (e.g., empty vectors, non-interacting proteins) should be included.

Surface Plasmon Resonance (SPR) Analysis

This protocol provides a general framework for analyzing the SAT-OAS-TL interaction using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant SAT and OAS-TL proteins

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)

Procedure:

  • Ligand Immobilization: Immobilize one protein (e.g., SAT, the ligand) onto the sensor chip surface using amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the other protein (e.g., OAS-TL, the analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Regeneration: After each analyte injection, regenerate the sensor surface using the regeneration solution.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of thermodynamic parameters for the SAT-OAS-TL interaction using ITC.

Materials:

  • Isothermal titration calorimeter

  • Highly purified and concentrated SAT and OAS-TL proteins in identical buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl)[5]

Procedure:

  • Sample Preparation: Dialyze both protein solutions extensively against the same buffer to minimize heats of dilution.

  • Loading: Load one protein solution (e.g., OAS-TL) into the sample cell and the other protein (SAT) into the injection syringe.

  • Titration: Perform a series of small injections of the syringe solution into the sample cell, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).[5]

Logical Comparison of Validation Techniques

Method_Comparison cluster_qualitative Qualitative Methods cluster_quantitative Quantitative Methods CoIP Co-Immunoprecipitation + In vivo context + Native proteins - Antibody dependent - Qualitative Y2H Yeast Two-Hybrid + High-throughput + No protein purification - High false positive/negative rate - Non-native environment SPR Surface Plasmon Resonance + Real-time kinetics + Quantitative (ka, kd, Kd) - Requires purified protein - Immobilization can alter conformation ITC Isothermal Titration Calorimetry + Full thermodynamic profile + In-solution measurement - Requires large amounts of protein - Low throughput

Figure 3: Strengths and Weaknesses of Interaction Validation Methods.

This guide provides a foundational understanding of the methods available for validating the SAT-OAS-TL interaction. The selection of the most appropriate technique will be dictated by the specific experimental goals, available resources, and the desired depth of quantitative and mechanistic insight. For a comprehensive understanding, a combination of these methods is often recommended.

References

A Comparative Analysis of O-Acetylserine and O-phosphoserine as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of O-Acetylserine (OAS) and O-phosphoserine (OPS) as enzyme substrates. It is designed to be an objective resource, presenting experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows to aid in research and development.

Introduction

This compound (OAS) and O-phosphoserine (OPS) are two structurally similar serine derivatives that play crucial roles in distinct metabolic pathways. OAS is a key intermediate in the biosynthesis of cysteine in bacteria and plants, while OPS is a central metabolite in the biosynthesis of serine.[1][2] Although they primarily function in separate pathways, some enzymes exhibit cross-reactivity, utilizing both compounds as substrates, albeit with different efficiencies. Understanding the substrate specificity and kinetic parameters of enzymes that interact with OAS and OPS is vital for elucidating metabolic regulation and for the development of targeted therapeutic agents.

Comparative Enzyme Kinetics

The efficiency with which an enzyme utilizes a substrate is quantitatively described by its kinetic parameters: the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme.

While most enzymes are specific for either OAS or OPS, some, like the this compound sulfhydrylase (OASS) from the hyperthermophilic archaeon Aeropyrum pernix K1, have been shown to utilize both. A comparative analysis of the kinetic parameters for this enzyme provides valuable insight into its substrate preference.

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)
This compoundThis compound sulfhydrylase (Aeropyrum pernix K1)1.214,0001.17 x 107
O-phosphoserineThis compound sulfhydrylase (Aeropyrum pernix K1)25014,0005.6 x 104

Table 1: Comparative kinetic parameters of this compound sulfhydrylase from Aeropyrum pernix K1 with this compound and O-phosphoserine as substrates. Data extracted from Mino K, Ishikawa K (2003).[3]

The data clearly indicates that while the this compound sulfhydrylase from Aeropyrum pernix K1 can utilize both substrates, it has a significantly higher affinity (lower Km) and catalytic efficiency (kcat/Km) for this compound compared to O-phosphoserine.

For comparison, the primary enzyme that utilizes O-phosphoserine is phosphoserine phosphatase (PSP). The kinetic parameters for human PSP with OPS are presented below.

SubstrateEnzymeKm (µM)kcat (s-1)
O-phosphoserineHuman Phosphoserine Phosphatase53 ± 31.9 ± 0.03

Table 2: Kinetic parameters of human phosphoserine phosphatase with O-phosphoserine as a substrate. Data extracted from a study by Collet et al. (1999) and presented in a review by Becker et al. (2021).

Signaling Pathways

Both this compound and O-phosphoserine are involved in cellular signaling, although their roles and mechanisms differ significantly.

This compound Signaling Pathway

In plants and bacteria, OAS acts as a key signaling molecule, particularly in the regulation of sulfur metabolism. Under conditions of sulfur starvation, the concentration of OAS increases, triggering a signaling cascade that upregulates the expression of genes involved in sulfate (B86663) uptake and assimilation. This regulatory network ensures a coordinated response to sulfur availability.

OAS_Signaling Sulfur_Starvation Sulfur Starvation OAS_Accumulation This compound Accumulation Sulfur_Starvation->OAS_Accumulation leads to Cys_Regulon_Activation Activation of Cysteine Regulon Genes OAS_Accumulation->Cys_Regulon_Activation induces Sulfate_Uptake Increased Sulfate Uptake & Assimilation Cys_Regulon_Activation->Sulfate_Uptake results in

This compound signaling in response to sulfur starvation.

O-phosphoserine in Signaling

O-phosphoserine's role in signaling is primarily as a post-translational modification on proteins. The phosphorylation of serine residues to form phosphoserine is a fundamental mechanism in signal transduction cascades, regulating protein activity, localization, and interaction with other proteins.[4] While free O-phosphoserine is a metabolite in the serine biosynthesis pathway, its direct role as an independent signaling molecule, in the way OAS functions, is not well-established. Instead, it is the phosphorylated state of proteins that transduces signals.

OPS_Signaling Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Activation Receptor Activation Extracellular_Signal->Receptor_Activation Kinase_Cascade Kinase Cascade Receptor_Activation->Kinase_Cascade activates Protein_Phosphorylation Protein Phosphorylation (Serine -> O-phosphoserine) Kinase_Cascade->Protein_Phosphorylation catalyzes Cellular_Response Cellular Response Protein_Phosphorylation->Cellular_Response leads to

Role of O-phosphoserine in protein phosphorylation signaling.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for assaying enzyme activity with OAS and OPS.

Cysteine Synthase Activity Assay (utilizing this compound)

This protocol is adapted from various sources and measures the production of cysteine from OAS and sulfide (B99878).

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • This compound (OAS) solution (stock solution, e.g., 100 mM)

  • Sodium sulfide (Na₂S) solution (stock solution, e.g., 100 mM, freshly prepared)

  • Dithiothreitol (DTT) (10 mM)

  • Purified cysteine synthase enzyme

  • Acidic ninhydrin (B49086) reagent (250 mg ninhydrin in 6 ml acetic acid and 4 ml concentrated HCl)

  • Ethanol (B145695)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DTT, and Na₂S in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the cysteine synthase enzyme and OAS.

  • Incubate the reaction for a specific time period (e.g., 10-30 minutes).

  • Stop the reaction by adding the acidic ninhydrin reagent.

  • Heat the mixture at 100°C for 10 minutes to allow for color development.

  • Cool the tubes and add ethanol to stabilize the color.

  • Measure the absorbance at 560 nm using a spectrophotometer.

  • A standard curve using known concentrations of cysteine should be prepared to quantify the amount of cysteine produced.

Cysteine_Synthase_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Prepare_Mixture Prepare reaction mix (Buffer, DTT, Na2S) Pre-incubate Pre-incubate at 37°C Prepare_Mixture->Pre-incubate Start_Reaction Add Enzyme and OAS Pre-incubate->Start_Reaction Incubate Incubate for 10-30 min Start_Reaction->Incubate Stop_Reaction Stop with acidic ninhydrin Incubate->Stop_Reaction Color_Development Heat at 100°C Stop_Reaction->Color_Development Stabilize Add Ethanol Color_Development->Stabilize Measure_Absorbance Measure Absorbance at 560 nm Stabilize->Measure_Absorbance PSP_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Prepare_Buffer Prepare reaction mix (Buffer, MgCl2) Add_Enzyme Add Phosphoserine Phosphatase Prepare_Buffer->Add_Enzyme Pre-incubate Pre-incubate at 37°C Add_Enzyme->Pre-incubate Start_Reaction Add O-phosphoserine Pre-incubate->Start_Reaction Incubate Incubate for 10-20 min Start_Reaction->Incubate Stop_and_Color Add Malachite Green Reagent Incubate->Stop_and_Color Measure_Absorbance Measure Absorbance at 620-650 nm Stop_and_Color->Measure_Absorbance

References

Safety Operating Guide

Proper Disposal of O-Acetylserine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount for researchers and scientists. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of O-Acetylserine, a key intermediate in the biosynthesis of cysteine.

While this compound is not generally classified as a hazardous substance, it is crucial to follow established laboratory protocols to minimize environmental impact and ensure a safe working environment. Adherence to these procedures will help your institution maintain compliance with local, state, and national regulations.

Key Safety and Disposal Information

For quick reference, the following table summarizes the essential safety and logistical information for handling and disposing of this compound.

ParameterGuideline
Chemical State Solid, typically a white to off-white powder.
Hazard Classification Not classified as hazardous under the Globally Harmonized System (GHS). However, standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling this compound.
Primary Disposal Method This compound waste should be collected in a designated, properly labeled, and sealed container for chemical waste. It should not be disposed of in regular trash or down the drain.[1]
Container Disposal Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected as chemical waste.[1] After thorough rinsing, the defaced container may be disposed of in the regular trash.
Spill Response In case of a small spill, carefully sweep the solid material into a designated waste container. For larger spills, follow your institution's established spill response protocol.

Step-by-Step Disposal Protocol

Follow these detailed steps for the safe and compliant disposal of this compound:

  • Waste Collection:

    • Collect all waste this compound, including expired or unused material and contaminated items (e.g., weighing boats, contaminated paper towels), in a dedicated and clearly labeled waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and include the full chemical name.

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.

  • Arrange for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Provide the EHS department with all necessary information about the waste, including its identity and quantity.

  • Empty Container Disposal:

    • Before disposing of the original this compound container, ensure it is "RCRA empty" by removing all contents.

    • Triple-rinse the empty container with a suitable solvent, such as water.

    • Collect the rinsate and add it to your this compound waste container.

    • Deface the label on the empty container to prevent misuse.

    • The clean, defaced container can typically be disposed of in the regular laboratory trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

O_Acetylserine_Disposal_Workflow start Start: this compound Waste Generated collect_waste Collect waste in a labeled, compatible container. start->collect_waste is_container_full Is waste container full? store_waste Store sealed container in a designated satellite accumulation area. is_container_full->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. is_container_full->contact_ehs Yes collect_waste->store_waste store_waste->is_container_full handle_empty_container Handle empty container. contact_ehs->handle_empty_container end End: Waste properly disposed triple_rinse Triple-rinse the container with a suitable solvent. handle_empty_container->triple_rinse collect_rinsate Collect rinsate as chemical waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of clean container in regular trash. collect_rinsate->dispose_container dispose_container->end

Caption: Workflow for the proper disposal of this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, building trust in your institution's commitment to safety and environmental stewardship.

References

Essential Safety and Operational Guide for Handling O-Acetylserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of O-Acetylserine.

This guide provides immediate and essential safety protocols and logistical plans for the use of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, which is a combustible solid, a comprehensive approach to safety involving both personal protective equipment and engineering controls is mandatory.

Engineering Controls:
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form, to minimize the risk of inhalation.

Personal Protective Equipment:
  • Eye Protection: Chemical safety goggles or a face shield are required to protect against potential splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn at all times. Gloves must be inspected before use and changed immediately if contaminated.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation.[1]

  • Skin and Body Protection: A laboratory coat must be worn to protect street clothing and skin from contamination.

Safety and Handling Procedures

This compound should be handled with care, following standard laboratory safety protocols to avoid direct contact and contamination.

General Handling:
  • Avoid the formation of dust and aerosols.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • The recommended storage temperature for this compound is -20°C for long-term stability.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

Route of ExposureFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Disposal Plan

A clear and effective plan for managing spills and disposing of waste is essential to prevent environmental contamination and ensure laboratory safety.

Spill Cleanup:
  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Eliminate all ignition sources.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use a suitable absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Place the collected material into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal:
  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for disposal with a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4]

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is crucial to handle it with care due to its potential for irritation.

ParameterValue/InformationSource
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)AK Scientific, Inc. SDS[1]
Storage Temperature -20°CMedChemExpress, TargetMol[2][3]
Appearance White to off-white powderVarious Suppliers
Solubility Soluble in waterTargetMol[3]

Experimental Protocol: Enzymatic Assay of this compound(thiol)lyase (OASTL)

This protocol provides a method for determining the activity of the enzyme this compound(thiol)lyase (OASTL), which uses this compound as a substrate.

Materials:
  • This compound (OAS)

  • Sodium sulfide (B99878) (Na₂S)

  • Dithiothreitol (DTT)

  • HEPES-NaOH buffer (pH 7.5)

  • Trichloroacetic acid (TCA)

  • Ninhydrin (B49086) reagent

  • Enzyme extract containing OASTL

Procedure:
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM HEPES-NaOH (pH 7.5), 2.5 mM DTT, and 5 mM Na₂S.

  • Enzyme Addition: Add the enzyme extract to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding 10 mM this compound.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of 20% (w/v) TCA.

  • Cysteine Quantification: The product of the reaction, L-cysteine, can be quantified colorimetrically using a ninhydrin reagent. This involves adding the ninhydrin reagent to the reaction mixture after stopping the reaction, heating to develop color, and then measuring the absorbance at a specific wavelength (e.g., 560 nm) using a spectrophotometer.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the chemical to the final disposal of waste.

Safe_Handling_Workflow receiving Receiving and Inspection storage Secure Storage (-20°C) receiving->storage Store Immediately prep Experiment Preparation (Weighing in Fume Hood) storage->prep Retrieve for Use handling Handling in Experiment (Full PPE) prep->handling spill Spill Event handling->spill decon Decontamination handling->decon Post-Experiment cleanup Spill Cleanup Protocol spill->cleanup waste Waste Collection (Labeled, Sealed Container) cleanup->waste decon->waste Collect Contaminated Materials disposal Hazardous Waste Disposal waste->disposal

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Acetylserine
Reactant of Route 2
Reactant of Route 2
O-Acetylserine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.